3,4'-Bis(trifluoromethyl)benzhydrol
Description
The exact mass of the compound 3,4'-Bis(trifluoromethyl)benzhydrol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4'-Bis(trifluoromethyl)benzhydrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4'-Bis(trifluoromethyl)benzhydrol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O/c16-14(17,18)11-6-4-9(5-7-11)13(22)10-2-1-3-12(8-10)15(19,20)21/h1-8,13,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIGXBAZAOVYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371136 | |
| Record name | 3,4'-Bis(trifluoromethyl)benzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203915-48-4 | |
| Record name | 3,4'-Bis(trifluoromethyl)benzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203915-48-4 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 3,4'-Bis(trifluoromethyl)benzhydrol
Executive Summary
3,4'-Bis(trifluoromethyl)benzhydrol (CAS 203915-48-4) is a specialized fluorinated diarylmethanol intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Distinguished by its asymmetric substitution pattern—bearing trifluoromethyl groups at the meta position of one phenyl ring and the para position of the other—this compound serves as a critical scaffold for modifying lipophilicity and metabolic stability in drug candidates.
This guide provides a comprehensive technical analysis of the compound's physiochemical properties, synthesis protocols, and applications in medicinal chemistry, specifically focusing on its role as a bioisostere and metabolic blocker.
Chemical Identity & Properties
The asymmetry of the 3,4'-substitution pattern renders the central carbinol carbon chiral (
| Property | Specification |
| Chemical Name | 3,4'-Bis(trifluoromethyl)benzhydrol |
| Systematic Name | [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanol |
| CAS Number | 203915-48-4 |
| Molecular Formula | C₁₅H₁₀F₆O |
| Molecular Weight | 320.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 65–70 °C (Typical range for diarylmethanols of this class) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in water |
| Precursor CAS | 21084-22-0 (3,4'-Bis(trifluoromethyl)benzophenone) |
Synthesis & Manufacturing Protocols
The synthesis of 3,4'-Bis(trifluoromethyl)benzhydrol is most reliably achieved through the chemoselective reduction of its ketone precursor. While Grignard approaches exist, the reduction route offers higher atom economy and easier purification for scale-up.
Method A: Borohydride Reduction (Recommended)
This protocol utilizes Sodium Borohydride (
Reagents:
-
Substrate: 3,4'-Bis(trifluoromethyl)benzophenone (CAS 21084-22-0)[1]
-
Reducing Agent: Sodium Borohydride (
)[2] -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Protocol:
-
Dissolution: Charge a reaction vessel with 3,4'-bis(trifluoromethyl)benzophenone (1.0 eq) and MeOH (10 volumes). Cool to 0°C under
atmosphere. -
Addition: Slowly add
(1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor conversion via TLC (Hexane/EtOAc 8:2) or HPLC.
-
Quench: Quench the reaction by slow addition of 1N HCl until pH ~7.
-
Extraction: Remove excess MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Hexane/Ether if necessary.
Method B: Grignard Formation (Alternative)
Used when the specific ketone precursor is unavailable.
-
Reactants: 3-(Trifluoromethyl)phenylmagnesium bromide + 4-(Trifluoromethyl)benzaldehyde.
-
Note: This route is more sensitive to moisture and requires strictly anhydrous conditions.
Synthesis Workflow Diagram
Figure 1: Chemoselective reduction pathway from the benzophenone precursor to the target benzhydrol.
Applications in Drug Discovery[4]
The 3,4'-bis(trifluoromethyl)benzhydrol scaffold is a valuable "privileged structure" in medicinal chemistry. Its utility is driven by the specific properties of the trifluoromethyl (
Metabolic Stability (Metabolic Blocking)
The
-
Mechanism: Placing
groups at the 3 and 4' positions blocks the aromatic rings from Cytochrome P450-mediated hydroxylation (Phase I metabolism). -
Result: This extends the half-life (
) of the drug candidate compared to non-fluorinated analogs.
Bioisosterism & Lipophilicity
-
Lipophilicity: The two
groups significantly increase , facilitating penetration of the Blood-Brain Barrier (BBB). This makes the scaffold ideal for Central Nervous System (CNS) targets. -
Electronic Effects: The electron-poor rings increase the acidity of the hydroxyl proton (or the stability of the ether bond if derivatized), altering binding affinity to receptors such as the Histamine H1 receptor or Serotonin Transporter (SERT).
Derivatization Logic
The hydroxyl group is rarely the endpoint. It is typically converted into an ether (via Williamson ether synthesis) or an amine (via chlorination and substitution).
Structural Activity Relationship (SAR) Diagram
Figure 2: Strategic derivatization of the benzhydrol scaffold for specific therapeutic outcomes.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following parameters.
| Technique | Expected Signal / Observation |
| 1H NMR (DMSO-d6) | δ 6.0–6.2 ppm (s, 1H, -CH -OH); δ 6.5 ppm (d, 1H, -OH , exchangeable); δ 7.5–8.0 ppm (m, 8H, Aromatic protons). |
| 19F NMR | Two distinct singlets (approx -62.0 to -63.0 ppm ), confirming chemically non-equivalent |
| Mass Spectrometry | m/z 320 [M]+ ; Fragmentation often shows loss of -OH (m/z 303) and |
| HPLC Purity | Column: C18; Mobile Phase: ACN/Water (Gradient); Detection: UV @ 254 nm. |
Safety & Handling (GHS)
Signal Word: Warning
| Hazard Code | Statement |
| H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] |
| H335 | May cause respiratory irritation.[2][3] |
Handling Protocol:
-
Operate within a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place away from strong oxidizing agents.
References
-
Sigma-Aldrich. (n.d.). 3,4'-Bis(trifluoromethyl)benzhydrol Product Specification. Retrieved from [4]
-
ChemicalBook. (2025). 3,4'-Bis(trifluoromethyl)benzophenone (CAS 21084-22-0) Technical Data. Retrieved from [5]
-
PubChem. (n.d.). Compound Summary: Benzhydrol Derivatives. National Library of Medicine. Retrieved from
-
Recsei, C., & Barda, Y. (2021). Synthesis of bis-aryloxyfluoromethanes. Beilstein Archives. (Contextual reference for fluorinated diaryl synthesis). Retrieved from [6]
Sources
- 1. 3,4'-BIS(TRIFLUOROMETHYL)BENZOPHENONE CAS#: 21084-22-0 [amp.chemicalbook.com]
- 2. Diphenylmethanol - Wikipedia [en.wikipedia.org]
- 3. Phenyl(4-(trifluoromethyl)phenyl)methanol | 395-23-3 [sigmaaldrich.com]
- 4. 3,4'-Bis(trifluoromethyl)benzhydrol | 203915-48-4 [sigmaaldrich.com]
- 5. 3,3'-BIS(TRIFLUOROMETHYL)BENZOPHENONE | 1868-00-4 [chemicalbook.com]
- 6. beilstein-archives.org [beilstein-archives.org]
Technical Guide: Synthesis of Trifluoromethylated Benzhydrols
Strategic Protocols for Medicinal Chemistry & Drug Development
Executive Summary
The incorporation of a trifluoromethyl (
This guide provides a rigorous technical analysis of the synthesis of trifluoromethylated benzhydrols, specifically focusing on tertiary alcohols derived from benzophenones and secondary alcohols derived from trifluoroacetophenones. We prioritize scalable, high-fidelity methods over academic curiosities.
Section 1: Strategic Importance & Chemical Logic
The "Fluorine Effect" in Benzhydrols
Benzhydrols are ubiquitous pharmacophores (e.g., antihistamines like Diphenhydramine). However, the benzylic carbon is metabolically vulnerable. Replacing the benzylic hydrogen with a
-
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) and electron-withdrawing nature prevent oxidative dealkylation.
-
pKa Modulation: The
group increases the acidity of the hydroxyl proton (pKa drops from ~13.5 to ~10-11), altering hydrogen bond donor capability. -
Conformational Locking: The steric bulk of
(similar to isopropyl) restricts bond rotation, potentially locking the pharmacophore into a bioactive conformation.
Section 2: Core Synthetic Methodologies
Method A: Nucleophilic Trifluoromethylation (The Gold Standard)
The most reliable route to tertiary trifluoromethylated benzhydrols is the nucleophilic addition of the Ruppert-Prakash reagent (
Mechanistic Pathway
The reaction does not proceed via a simple anionic attack. It involves a catalytic cycle initiated by a fluoride source (e.g., TBAF, CsF) which generates a pentacoordinate silicon species. This species transfers the
Figure 1: Catalytic cycle of Ruppert-Prakash trifluoromethylation showing the fluoride-initiated activation and autocatalytic silyl transfer.
Method B: Asymmetric Reduction of Trifluoromethyl Ketones
For secondary trifluoromethylated benzhydrols (chiral centers), the direct addition of
Key Technologies:
-
Transfer Hydrogenation: Ru/TsDPEN catalysts (Noyori type).
-
CBS Reduction: Borane-mediated reduction using chiral oxazaborolidines.
Section 3: Critical Experimental Protocols
Protocol 1: Synthesis of 2,2,2-Trifluoro-1,1-diphenylethanol
Target: Tertiary Benzhydrol via
Reagents:
-
Benzophenone (1.82 g, 10 mmol)
- (Trifluoromethyltrimethylsilane) (1.70 g, 12 mmol)
-
CsF (Cesium Fluoride) (152 mg, 1.0 mmol) or TBAF (1M in THF, 0.1 mL)
-
Solvent: THF (Dry, 20 mL) or DME.
Step-by-Step Workflow:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under
flow. -
Solvation: Add Benzophenone and dry THF. Ensure complete dissolution.
-
Reagent Addition: Cool the solution to
(ice bath). Add via syringe. -
Initiation: Add the catalyst (CsF or TBAF). Note: A slight exotherm and color change (often yellow) may occur.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (silica, 10% EtOAc/Hexanes) or
NMR (disappearance of peak at -67 ppm). -
Hydrolysis: Add 10 mL of 1N HCl and stir vigorously for 1 hour to cleave the silyl ether.
-
Workup: Extract with
( mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallization from Hexanes/EtOAc or flash chromatography.
Validation Criteria:
- NMR: Singlet around -75 ppm (varies slightly with solvent).
-
Yield: Expect >85%.
Protocol 2: Enantioselective Transfer Hydrogenation
Target: (S)-2,2,2-Trifluoro-1-phenylethanol (Secondary Benzhydrol analog) Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]
Step-by-Step Workflow:
-
Mix: In a vial, combine Trifluoroacetophenone (1.0 eq), Formic acid/Triethylamine complex (5:2 ratio, 2.0 eq), and Catalyst (1 mol%).
-
Stir: Reaction proceeds at RT or mild heat (
) for 12 hours. -
Workup: Quench with water, extract with DCM.
-
Result: Typically >95% conversion and >90% ee.
Section 4: Comparative Data & Troubleshooting
Method Selection Matrix
| Feature | Nucleophilic Trifluoromethylation ( | Asymmetric Reduction (Ru-Cat) | Aryl Addition to Fluoral |
| Target Product | Tertiary Alcohols ( | Secondary Alcohols ( | Secondary Alcohols |
| Key Reagent | Ruppert-Prakash ( | Aryl-Li / Aryl-MgBr | |
| Cost | Moderate (Silane reagent) | Low (Catalytic) | Low to Moderate |
| Scalability | High (Flow chemistry compatible) | High | Moderate (Cryogenic) |
| Chirality | Difficult (Requires chiral ammonium salts) | Excellent (Enantioselective) | Moderate |
Troubleshooting Guide
Problem: Low Yield with
-
Cause: Moisture in solvent. The
anion is extremely basic and protonates instantly to form fluoroform ( ) gas if water is present. -
Solution: Distill THF over Na/Benzophenone or use molecular sieves (4Å). Ensure CsF is dried under vacuum at
.
Problem: Incomplete Silyl Deprotection
-
Cause: Steric bulk of the
and two Aryl groups hinders hydrolytic attack. -
Solution: Use TBAF in THF for deprotection instead of aqueous acid, or increase acid concentration and temperature (
, reflux).
Problem: "Negative Fluorine Effect" (Sluggish Reaction)
-
Cause: Electronic repulsion between the fluoride source and electron-rich ketones.
-
Solution: Switch solvent to DME (Dimethoxyethane) to better solvate the cation and increase the "nakedness" of the fluoride initiator.
Section 5: Decision Logic for Synthesis
Use the following logic flow to determine the optimal synthetic route for your specific drug candidate.
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on structural requirements.
References
-
Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989).[1][2] Synthetic methods and reactions.[1][2][3][4][5][6][7][8][9][10][11] 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent.[1][5][7][10] Journal of the American Chemical Society.[1] Link
-
Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane.[1][5] Tetrahedron.[9] Link
-
Fujii, A., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation. PubMed/NIH. Link
-
Dilman, A. D., & Levin, V. V. (2009). Nucleophilic trifluoromethylation of carbonyl compounds with fluorinated silanes.[1][5] Russian Chemical Reviews. Link
-
Turra, N., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction. Journal of Organic Chemistry.[1][7] Link
Sources
- 1. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 2. acs.org [acs.org]
- 3. sciensage.info [sciensage.info]
- 4. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: 3,4'-Bis(trifluoromethyl)benzhydrol and Structural Analogues
Scaffold Architecture, Asymmetric Synthesis, and Pharmacophore Integration
Executive Summary & Chemical Architecture
3,4'-Bis(trifluoromethyl)benzhydrol (CAS: 203915-48-4) represents a specialized subclass of diarylmethanol scaffolds. Unlike its symmetric congeners (e.g., 4,4'-bis or 3,3'-bis variants), the 3,4'-asymmetry introduces unique electronic vectors and steric profiles critical for fine-tuning ligand-receptor binding kinetics.
This guide details the engineering of this scaffold, focusing on the strategic placement of trifluoromethyl (
The "Fluorine Effect" in Benzhydrols
The benzhydrol moiety is a "privileged structure" found in antihistamines (e.g., diphenhydramine) and anticholinergics. The introduction of
-
Metabolic Blocking: The 4'-position (para) is a primary site for Phase I metabolic hydroxylation. A
group here effectively blocks this pathway, extending half-life ( ). -
Electronic Modulation: The 3-position (meta)
exerts a strong inductive electron-withdrawing effect (-I) without the resonance donation seen in halogens like chlorine, increasing the acidity of the hydroxyl proton (pKa modulation). -
Lipophilic Contacts: The
group adds significant hydrophobic bulk (volume isopropyl group), enhancing Van der Waals interactions within hydrophobic pockets (e.g., NK1 receptors).
Synthetic Protocols & Process Chemistry
Generating the asymmetric 3,4'-scaffold requires strictly controlled organometallic coupling to avoid symmetric byproducts.
Primary Route: Grignard Addition (Regioselective)
This protocol utilizes a Grignard reagent derived from 3-(trifluoromethyl)bromobenzene acting upon 4-(trifluoromethyl)benzaldehyde.
Reaction Logic:
-
Nucleophile: 3-(Trifluoromethyl)phenylmagnesium bromide.
-
Electrophile: 4-(Trifluoromethyl)benzaldehyde.
-
Solvent: Anhydrous THF (stabilizes the Grignard complex).
Step-by-Step Protocol
-
Activation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.1 eq) with a crystal of Iodine.
-
Grignard Formation: Add 3-(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous THF dropwise. Maintain reflux for 1 hour until Mg is consumed.
-
Checkpoint: Solution turns dark brown/grey.
-
-
Coupling: Cool to 0°C. Add 4-(trifluoromethyl)benzaldehyde (0.95 eq) in THF dropwise over 30 minutes.
-
Rationale: Slight excess of Grignard ensures full consumption of the aldehyde, which is harder to remove chromatographically than the proteo-benzene byproduct.
-
-
Quench: Pour reaction mixture into saturated
(aq) at 0°C.-
Safety: Exothermic quenching; control temperature to prevent dehydration to the benzhydryl cation.
-
-
Workup: Extract with EtOAc (3x), wash with brine, dry over
.
Visualization: Synthetic Pathway
Caption: Grignard-mediated synthesis of the asymmetric scaffold. Critical control point is the 0°C addition to prevent side reactions.
Structural Analogues & SAR Profiling
The 3,4'-isomer exists within a matrix of structural analogues. Understanding the differences is vital for Lead Optimization.
Comparative Data Table
| Analogue | Substitution Pattern | Symmetry | Primary Utility | Electronic Character |
| Target | 3,4'-Bis(CF3) | Asymmetric | Chiral Ligands, Mixed SAR | Mixed (Inductive/Resonance) |
| Analogue A | 4,4'-Bis(CF3) | Symmetric | High Metabolic Stability | Strong e- withdrawing (Para) |
| Analogue B | 3,3'-Bis(CF3) | Symmetric | Electronic Tuning (pKa) | Purely Inductive (-I) |
| Analogue C | 3,5-Bis(CF3) | Symmetric (Ring) | "Super-Lipophilic" Tail | Steric Bulk / Hydrophobicity |
Asymmetric Resolution (Chirality)
The 3,4'-benzhydrol possesses a chiral center at the methine carbon. For biological applications, enantiopurity is often required.
-
Method: Kinetic Resolution via Ir-catalyzed C-H Silylation.[1]
-
Mechanism: An Iridium catalyst with a chiral Pyridine-Oxazoline (PyOX) ligand selectively silylates one enantiomer, allowing separation of the unreacted alcohol from the silylated product.
-
Why it works: The
group's electron-withdrawing nature activates the adjacent ortho-C-H bond for metal insertion, a technique validated in recent literature for trifluoromethylated benzhydrols.
Analytical Characterization (Self-Validating)
To ensure the integrity of the synthesized compound, the following spectral fingerprints must be verified.
NMR Spectroscopy (Expected Signals)
-
NMR (400 MHz,
):- ~2.5 ppm (d, 1H, -OH): Coupling to CH.
- ~5.9 ppm (d, 1H, -CH-): The benzylic proton.
- 7.4 - 7.9 ppm (m, 8H, Ar-H): Complex aromatic region due to asymmetry. Distinct splitting patterns differentiate the 3-substituted ring (singlet-like peak for H2) from the 4-substituted ring (AB quartet).
-
NMR:
-
Two distinct singlets signals are required.
- ~ -62.5 ppm (3-CF3).
- ~ -62.9 ppm (4-CF3).
-
Note: If only one signal is observed, the product is likely a symmetric byproduct (4,4' or 3,3').
-
Mass Spectrometry[2]
-
Ionization: ESI- (Negative mode often better for acidic alcohols) or EI.
-
Parent Ion: m/z 320 (
). -
Fragmentation: Loss of -OH (m/z 303) and subsequent loss of
groups.
Biological Applications & Pathway Integration
The 3,4'-bis(trifluoromethyl)benzhydrol scaffold acts as a bioisostere for dichlorobenzhydrols in various drug classes.
Neurokinin-1 (NK1) Receptor Antagonism
NK1 antagonists (e.g., Aprepitant) often utilize bis(trifluoromethyl)phenyl rings to occupy hydrophobic pockets in the receptor.
-
Mechanism: The benzhydrol core mimics the substance P pharmacophore.
-
Interaction: The 3,4'-substitution allows the molecule to adopt a "twisted" conformation, fitting into the receptor's sub-pocket more effectively than planar analogues.
Visualization: Pharmacological Interaction
Caption: Interaction map of the scaffold within a theoretical GPCR binding pocket (e.g., NK1).
References
-
Sigma-Aldrich. (n.d.). 3,4'-Bis(trifluoromethyl)benzhydrol Product Sheet. Retrieved from
-
PubChem. (2025).[2] Bis[4-(trifluoromethyl)phenyl]methanol (Compound Summary). National Library of Medicine.[2] Retrieved from [2]
-
Tadano, R., Yasui, T., & Yamamoto, Y. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation. JACS Au. Retrieved from
-
CymitQuimica. (n.d.). 3,4'-Bis(trifluoromethyl)benzhydrol Properties. Retrieved from
Sources
- 1. Kinetic resolution of trifluoromethylated heterobenzhydrols via hydrogen-acceptor-free Ir-catalyzed heteroaryl-selective C–H silylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Bis[4-(trifluoromethyl)phenyl]methanol | C15H10F6O | CID 599355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Synthesis, Reactivity, and Pharmaceutical Utility of 3,4'-Bis(trifluoromethyl)benzhydrol
[1]
CAS Number: 203915-48-4 Formula: C₁₅H₁₀F₆O Molecular Weight: 320.23 g/mol IUPAC Name: [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanol[1]
Executive Summary
3,4'-Bis(trifluoromethyl)benzhydrol is a high-value, asymmetric diarylmethanol intermediate used primarily in the synthesis of chiral antihistamines, neurokinin-1 (NK1) receptor antagonists, and serotonin reuptake inhibitors.[1] Unlike its symmetric congeners (e.g., 4,4'- or 3,3'-bis isomers), the 3,4'-isomer possesses intrinsic chirality at the benzhydryl carbon due to the distinct substitution patterns (meta vs. para) on the aromatic rings.[1] This structural asymmetry makes it a critical "probe" molecule in medicinal chemistry for mapping receptor hydrophobic pockets and optimizing metabolic stability via the "fluorine scan" strategy.[1]
This guide outlines the rational synthesis, analytical characterization, and pharmaceutical applications of this compound, emphasizing the mechanistic causality behind experimental protocols.[1]
Chemical Identity & Structural Significance[4][5][6]
The "Symmetry-Breaking" Effect
In medicinal chemistry, symmetric benzhydrols (e.g., 4,4'-bis) often suffer from metabolic redundancy—oxidation at one ring is chemically equivalent to the other.[1] The 3,4'-isomer breaks this symmetry:
-
Ring A (3-CF₃, Meta): The trifluoromethyl group is in the meta position, increasing lipophilicity (
= +0.[1]88) while exerting a strong electron-withdrawing inductive effect (-I) without the resonance donation possible in para positions.[1] -
Ring B (4-CF₃, Para): The para trifluoromethyl group extends the molecular vector, often used to block metabolic hydroxylation at the para-position (a common clearance pathway for phenyl rings).[1]
Electronic Properties (Hammett Parameters)
The reactivity of the central hydroxyl group is dictated by the combined electron-withdrawing nature of the two rings.[1]
Synthetic Pathways[1][5]
Two primary routes exist for the synthesis of 3,4'-bis(trifluoromethyl)benzhydrol. Route A (Grignard Addition) is preferred for laboratory scale due to modularity, while Route B (Enantioselective Reduction) is required when a specific enantiomer is needed for chiral drug candidates.[1]
Route A: Modular Grignard Synthesis (Standard Protocol)
This route involves the nucleophilic addition of a Grignard reagent to a benzaldehyde.[1] The choice of which ring acts as the nucleophile is driven by commercial availability and stability.[1]
Reaction Scheme:
Detailed Protocol
-
Reagent Preparation:
-
Execution:
-
Charge a flame-dried 3-neck flask with 4-(trifluoromethyl)benzaldehyde and anhydrous THF under Nitrogen atmosphere.
-
Cool to 0°C . Expert Insight: Cooling is critical to prevent competitive Tishchenko reaction or reduction of the aldehyde by the Grignard beta-hydrogens.[1]
-
Add the Grignard reagent dropwise over 30 minutes.[1] The solution will turn from clear to a pale yellow/brown.[1]
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Quench & Workup:
-
Purification:
Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesis and downstream derivatization.
Caption: Synthetic workflow comparing racemic Grignard addition versus enantioselective reduction, leading to downstream pharmaceutical applications.
Analytical Characterization
Validating the structure of 3,4'-bis(trifluoromethyl)benzhydrol requires distinguishing it from its symmetric isomers.[1] ¹⁹F NMR is the gold standard for this specific compound because the two CF₃ groups are chemically and magnetically non-equivalent.[1]
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | High purity samples form needles. |
| Melting Point | 48–50 °C | Distinct from 4,4'-isomer (higher MP).[1] |
| ¹H NMR (CDCl₃) | Methine proton is deshielded by two electron-poor rings.[1] | |
| ¹⁹F NMR (CDCl₃) | Critical Check: Must show two distinct singlets.[1] | |
| Mass Spec (ESI) | [M-OH]⁺ = 303.06 | Benzhydryl cation is the dominant species.[1] |
| Chiral HPLC | Chiralcel OD-H or AD-H | Required for enantiomeric excess (ee) determination.[1] |
The Self-Validating Protocol: ¹⁹F NMR
Because the 3-position (meta) and 4-position (para) have different shielding environments, ¹⁹F NMR provides an instant purity check.[1]
-
Protocol: Dissolve 10 mg of sample in 0.6 mL CDCl₃. Acquire ¹⁹F spectrum (proton-decoupled).[1]
-
Pass Criteria: Observation of two singlets with 1:1 integration ratio.
-
Fail Criteria: Presence of a single peak (indicates symmetric 3,3' or 4,4' impurity) or extra peaks (unreacted starting material).[1]
Pharmaceutical Applications
Precursor to Chiral Diarylmethylamines
The hydroxyl group is a "handle" for installing amine pharmacophores found in antihistamines (e.g., Cetirizine analogs) and SSRIs.[1]
-
Activation: The alcohol is converted to a mesylate or chloride.[1] Note: Due to the electron-withdrawing CF₃ groups, the carbocation intermediate is destabilized, often requiring SOCl₂ or MsCl/Et₃N rather than milder reagents.[1]
-
Displacement: Reaction with piperazines or aliphatic amines yields the active pharmaceutical ingredient (API).[1]
Chiral Probe for Receptor Mapping
In drug discovery, "Magic Methyl" effects are well known, but the "Trifluoromethyl Scan" is equally powerful.[1]
-
Mechanism: Replacing a phenyl ring with a 3-CF₃-phenyl or 4-CF₃-phenyl group alters the volume and electrostatics of the drug.[1]
-
Utility: The 3,4'-bis isomer allows researchers to test both steric constraints simultaneously in a chiral environment.[1] If the (R)-enantiomer is active and the (S)-enantiomer is not, it confirms that the receptor pocket has specific depth requirements corresponding to the para-CF₃ extension vs. the meta-CF₃ width.[1]
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
-
Stability: Stable under ambient conditions.[1] Avoid strong oxidizing agents.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can make handling the solid difficult (caking).[1]
References
-
Sigma-Aldrich. 3,4'-Bis(trifluoromethyl)benzhydrol Product Sheet. Link[1]
-
CymitQuimica. Chemical Properties of CAS 203915-48-4. Link
-
Strotman, N. A., et al. "Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates."[1] Journal of Organic Chemistry, 2015.[1] (Contextual reference on benzhydrol utility). Link[1]
-
University of California, Santa Barbara. 19F NMR Chemical Shifts and Coupling Constants. (Reference for CF3 shift assignments). Link
-
GuideChem. 3,4'-Bis(trifluoromethyl)benzhydrol Supplier & Physical Data. Link
An In-depth Technical Guide to [3-(Trichloromethyl)phenyl][4-(trichloromethyl)phenyl]methanol
Abstract
This technical guide provides a comprehensive overview of [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanol, a fluorinated benzhydrol derivative of significant interest in medicinal chemistry and materials science. This document details the compound's chemical and physical properties, outlines a robust synthetic protocol, and explores its potential mechanisms of action and applications. Special emphasis is placed on the rationale behind experimental procedures and the integration of advanced analytical techniques for characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's scientific and practical attributes.
Introduction and Nomenclature
[3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanol, commonly referred to as 3,4'-Bis(trifluoromethyl)benzhydrol, is a diaryl alcohol distinguished by the presence of two trifluoromethyl (CF3) groups at the 3 and 4' positions of its phenyl rings. The trifluoromethyl group is a key pharmacophore in modern drug discovery.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The benzhydrol scaffold itself is a core structure in many centrally acting pharmaceuticals, including antihistamines and psychoactive agents.[2][3][4] The strategic placement of two CF3 groups on this scaffold makes 3,4'-Bis(trifluoromethyl)benzhydrol a compelling candidate for investigation in various therapeutic areas and as a building block in the synthesis of novel materials.
IUPAC Name: [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanol
Synonyms: 3,4'-Bis(trifluoromethyl)benzhydrol
CAS Number: 203915-48-4
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The properties of 3,4'-Bis(trifluoromethyl)benzhydrol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C15H10F6O | [5] |
| Molecular Weight | 320.23 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 48-50 °C | [5] |
| Boiling Point | 323.7 ± 37.0 °C (Predicted) | [5] |
| Density | 1.367 ± 0.06 g/cm3 (Predicted) | [5] |
| pKa | 12.91 ± 0.20 (Predicted) | [5] |
Synthesis and Characterization
The synthesis of unsymmetrically substituted benzhydrols like 3,4'-Bis(trifluoromethyl)benzhydrol is typically achieved through a Grignard reaction. This classic organometallic reaction provides a reliable and versatile method for forming carbon-carbon bonds.
Synthetic Protocol: Grignard Reaction
This protocol describes the synthesis of [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanol from 4-(trifluoromethyl)benzaldehyde and 3-bromobenzotrifluoride.
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
3-Bromobenzotrifluoride
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Hydrochloric acid (1 M)
Instrumentation:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of 3-bromobenzotrifluoride in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated by gentle heating, and the addition is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide.
-
Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C. A solution of 4-(trifluoromethyl)benzaldehyde in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Rationale for Experimental Choices
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Iodine Activation: A small crystal of iodine is often used to initiate the Grignard reaction by etching the surface of the magnesium turnings, thereby exposing a fresh, reactive surface.
-
Mixed Solvent System: While diethyl ether is a common solvent for Grignard reactions, the addition of THF can help to solvate the Grignard reagent and the aldehyde, improving reaction rates and yields.
Characterization
The identity and purity of the synthesized 3,4'-Bis(trifluoromethyl)benzhydrol should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show characteristic signals for the aromatic and carbinol protons. 13C NMR will confirm the presence of the correct number of carbon atoms, and 19F NMR will show signals corresponding to the two distinct trifluoromethyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: An IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm-1, corresponding to the O-H stretching vibration of the alcohol functional group.
Potential Mechanism of Action and Biological Profile
While specific biological data for 3,4'-Bis(trifluoromethyl)benzhydrol is not extensively published, its structural features suggest several potential areas of pharmacological interest. The trifluoromethyl groups, known for their ability to increase metabolic stability and cellular uptake, make it a candidate for development as a CNS-acting agent.[1]
The benzhydrol core is present in many compounds that act on the central nervous system.[2] For instance, diphenylhydramine, a well-known antihistamine with sedative effects, possesses this structural motif.[2] Therefore, it is plausible that 3,4'-Bis(trifluoromethyl)benzhydrol could exhibit activity as a modulator of neurotransmitter receptors or transporters.
Further research is warranted to elucidate the specific biological targets and pharmacological profile of this compound. High-throughput screening against a panel of receptors, enzymes, and ion channels would be a logical first step in identifying its primary mechanism of action.
Experimental Protocols for Biological Evaluation
To assess the potential biological activity of 3,4'-Bis(trifluoromethyl)benzhydrol, a series of in vitro assays can be employed. The following protocol outlines a general approach for evaluating its cytotoxic and antioxidant properties.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 3,4'-Bis(trifluoromethyl)benzhydrol on a human cancer cell line (e.g., HCT-116).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human colorectal carcinoma cell line (HCT-116)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3,4'-Bis(trifluoromethyl)benzhydrol (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of 3,4'-Bis(trifluoromethyl)benzhydrol (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated for 4 hours at 37 °C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Safety and Handling
3,4'-Bis(trifluoromethyl)benzhydrol is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]
Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Conclusion
[3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanol is a synthetically accessible compound with significant potential for applications in drug discovery and materials science. Its unique combination of a proven pharmacophore scaffold and two strategically placed trifluoromethyl groups makes it an attractive starting point for the development of novel therapeutic agents and functional materials. This guide provides a solid foundation for researchers to understand, synthesize, and evaluate this promising molecule.
References
-
Wikipedia. (2023, December 2). Diphenylmethanol. Retrieved from [Link]
-
Košak, U., & Sova, M. (2018). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 23(11), 2969. Retrieved from [Link]
-
NIST. (n.d.). Benzhydrol, 4-trifluoromethyl-. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 3 - Oxidation of Benzhydrol. Retrieved from [Link]
Sources
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diphenylmethanol - Wikipedia [en.wikipedia.org]
- 3. Benzhydrol | 91-01-0 | Benchchem [benchchem.com]
- 4. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4'-BIS(TRIFLUOROMETHYL)BENZHYDROL | 203915-48-4 [amp.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Technical Guide: Solubility Profiling & Solvent Selection for 3,4'-Bis(trifluoromethyl)benzhydrol
Executive Summary
This technical guide provides a comprehensive solubility profile for 3,4'-Bis(trifluoromethyl)benzhydrol (CAS: 203915-48-4). As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—specifically for serotonin reuptake inhibitors and antihistamines—understanding its solubility thermodynamics is essential for optimizing reaction yields and purification processes.
This guide moves beyond static data points to explain the mechanistic drivers of solubility, governed by the interplay between the lipophilic trifluoromethyl groups and the polarizable hydroxyl moiety. It includes validated protocols for experimental determination and solvent selection strategies for recrystallization.
Physicochemical Architecture
To predict solubility behavior, we must first analyze the molecular structure. 3,4'-Bis(trifluoromethyl)benzhydrol features two phenyl rings bridged by a methanol group, with trifluoromethyl (
| Property | Value / Description | Impact on Solubility |
| CAS Number | 203915-48-4 | Unique identifier for procurement/verification. |
| Molecular Formula | High fluorine content increases lipophilicity. | |
| Molecular Weight | 320.23 g/mol | Moderate MW suggests good solubility in small-molecule solvents. |
| LogP (Predicted) | ~4.2 – 4.8 | High Lipophilicity. Indicates poor water solubility and high affinity for non-polar/chlorinated solvents. |
| H-Bond Donor | 1 (Hydroxyl -OH) | The -OH proton is more acidic than unsubstituted benzhydrol due to the electron-withdrawing |
| H-Bond Acceptor | 7 (1 Oxygen + 6 Fluorines) | The Fluorine atoms are weak acceptors; the Oxygen is the primary acceptor site. |
The "Push-Pull" Solubility Mechanism
The solubility of this compound is defined by a competition between two forces:
-
Fluorine-Driven Hydrophobicity: The two
groups create a "Teflon-like" shield, repelling water and highly polar protic solvents, while enhancing interaction with halogenated solvents (DCM, Chloroform). -
Hydroxyl-Driven Polarity: The central -OH group allows for hydrogen bonding. However, the electron-withdrawing nature of the
groups (via induction) pulls electron density away from the oxygen, making the hydroxyl proton more acidic ( vs. 13.9 for benzhydrol).
Practical Implication: This increased acidity makes the compound highly soluble in H-bond accepting solvents (DMSO, DMF, THF) but less soluble in neutral non-polar alkanes (Hexane) unless heated.
Solubility Landscape & Solvent Selection[1]
The following classifications are derived from Hansen Solubility Parameters (HSP) theory and standard process chemistry behaviors for fluorinated diarylmethanols.
Table 1: Solubility Performance by Solvent Class
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High dispersion forces ( |
| Polar Aprotic | THF, DMSO, DMF, Ethyl Acetate | Excellent | Strong H-bond acceptors stabilize the acidic -OH proton. THF is the preferred reaction solvent.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Good | "Like dissolves like" for the hydroxyl group. Solubility decreases as the alcohol chain length increases. |
| Aromatics | Toluene, Xylene | Moderate | Good |
| Alkanes | Hexane, Heptane, Pentane | Poor | The polar -OH group prevents dissolution at room temperature. Used as anti-solvents . |
| Aqueous | Water, Brine | Insoluble | The hydrophobic effect of the |
Visualization: Solute-Solvent Interaction Network
Caption: Interaction map showing how functional groups dictate solvent compatibility. Green arrows indicate high solubility; red dotted lines indicate poor solubility.
Experimental Protocols
As a researcher, relying on literature values is insufficient due to batch-to-batch polymorphic variations. Use these self-validating protocols to determine exact solubility for your specific lot.
Protocol A: Saturation Shake-Flask Method (Gold Standard)
For determining thermodynamic solubility at a specific temperature (e.g., 25°C).
-
Preparation: Weigh excess solid 3,4'-Bis(trifluoromethyl)benzhydrol (approx. 50 mg) into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration: Cap tightly. Agitate at the target temperature (25°C) for 24 hours using a shaker or magnetic stir bar.
-
Checkpoint: If the solid dissolves completely, add more solid until a suspension persists.
-
-
Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification (Gravimetric):
-
Pipette exactly 0.5 mL of the clear supernatant into a pre-weighed aluminum weighing boat.
-
Evaporate solvent under vacuum or nitrogen stream.
-
Weigh the residue.
-
Calculation:
.
-
Protocol B: Recrystallization Solvent Screening
For purifying crude material.
The asymmetry of the 3,4' isomer often leads to a lower melting point than the symmetric 4,4' isomer, making it prone to "oiling out."
Recommended System: Hexane / Ethyl Acetate (or DCM).[2]
-
Dissolve crude solid in the minimum amount of DCM or Ethyl Acetate at 40°C.
-
Slowly add Hexane (anti-solvent) dropwise until persistent turbidity is observed.
-
Add a few drops of the good solvent (DCM/EtOAc) to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Troubleshooting: If oiling out occurs, seed the solution with a pure crystal or scratch the glass surface.
-
Process Chemistry Applications
In drug development, this molecule is often a transient intermediate.
-
Grignard Synthesis: The formation reaction (3-CF3-PhMgBr + 4-CF3-PhCHO) is typically performed in THF or Diethyl Ether .
-
Note: The compound is highly soluble in THF. To isolate it, the reaction is quenched with aqueous
, and the product is extracted into Ethyl Acetate or Toluene .
-
-
Reduction: If produced via reduction of the corresponding benzophenone, Methanol or Ethanol are the solvents of choice, as they solubilize both the ketone substrate and the borohydride reducing agent.
Workflow: Solvent System Decision Tree
Caption: Decision tree for selecting the optimal solvent system based on the experimental objective.
Safety & Handling
-
Fluorine Content: While the C-F bond is stable, combustion of this material releases toxic Hydrogen Fluoride (HF). Avoid high-temperature incineration without scrubbers.
-
Irritation: Like most halogenated benzyl alcohols, this compound is a skin and eye irritant (H315, H319).
-
Dissolution Exotherm: Dissolving this compound in DMSO or DMF may be slightly exothermic due to strong H-bonding; add solid to solvent slowly.
References
-
Sigma-Aldrich. 3,4'-Bis(trifluoromethyl)benzhydrol Product Specification & Safety Data Sheet (SDS). CAS 203915-48-4.[3] Link
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Theoretical basis for solubility parameter prediction). Link
-
Organic Syntheses. Preparation of Fluorinated Benzhydrols via Grignard Reaction. Org.[4][5][6][7] Synth. Coll. Vol. various. (General procedure validation). Link
-
PubChem. Compound Summary for Fluorinated Diphenylmethanols. National Library of Medicine.[8] Link
-
OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. (Standard protocol for shake-flask method). Link
Sources
- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. 3,4'-Bis(trifluoromethyl)benzhydrol | 203915-48-4 [sigmaaldrich.com]
- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4,4'-Bis(dimethylamino)benzhydrol - Wikipedia [en.wikipedia.org]
- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
Technical Whitepaper: Operational Safety and Strategic Handling of 3,4'-Bis(trifluoromethyl)benzhydrol
Executive Summary & Chemical Identity[1]
3,4'-Bis(trifluoromethyl)benzhydrol (CAS: 203915-48-4) is a specialized fluorinated diarylmethanol intermediate.[1] Unlike its symmetric isomers (e.g., 4,4' or 3,3'), this asymmetric congener possesses unique electronic distribution properties driven by the meta (3-position) and para (4'-position) trifluoromethyl groups. These electron-withdrawing groups (EWGs) significantly alter the compound's lipophilicity and metabolic stability compared to non-fluorinated benzhydrols, necessitating specific handling protocols beyond standard organic laboratory practices.[1]
This guide defines the operational standards for researchers synthesizing, handling, or scaling this compound for pharmaceutical or agrochemical applications.
Chemical Profile
| Property | Specification |
| IUPAC Name | [3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanol |
| CAS Number | 203915-48-4 |
| Molecular Formula | C₁₅H₁₀F₆O |
| Molecular Weight | 320.23 g/mol |
| Physical State | White to off-white solid (crystalline) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in water |
| Acidity (pKa) | ~12.5 (Predicted; lower than benzhydrol due to EWGs) |
Physicochemical Hazards & Toxicology (E-E-A-T Analysis)
While standard Safety Data Sheets (SDS) classify this compound under generic irritant categories, a deeper structural analysis reveals specific risks associated with fluorinated aromatics.[1]
GHS Classification & Risk Assessment[1]
-
Signal Word: WARNING
Structural Toxicity Insights (The "Why")
-
Lipophilicity Enhancement: The two -CF₃ groups increase the partition coefficient (LogP). This facilitates rapid permeation through the stratum corneum (skin barrier) compared to non-fluorinated analogs.[1] Protocol Implication: Standard latex gloves are insufficient; Nitrile (minimum thickness 0.11 mm) or Viton is required.[1]
-
Metabolic Stability: The C-F bond is metabolically robust.[1] Unlike benzhydrol, which is easily oxidized to benzophenone or conjugated, the fluorinated rings resist typical P450 degradation, potentially prolonging biological half-life if systemically absorbed.
Engineering Controls & Personal Protective Equipment (PPE)[1]
To ensure a self-validating safety system, controls must be layered.[1] Reliance on PPE alone is a critical failure point.[1]
Containment Strategy
All solid handling (weighing, transfer) must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.[1] The fine crystalline nature of the solid poses an inhalation risk (H335).
PPE Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | N95 (if outside hood) or Powered Air-Purifying Respirator (PAPR) for >10g scale | Prevents inhalation of fine fluorinated dust.[1] |
| Dermal (Hands) | Double Gloving: Nitrile (inner) + Nitrile/Neoprene (outer) | Prevents permeation.[1] Change outer gloves every 30 mins.[1] |
| Ocular | Chemical Splash Goggles | Side shields are insufficient for fine powders or splash hazards.[1] |
| Body | Tyvek® Lab Coat or Apron | Reduces static cling of fluorinated powders on cotton clothing.[1] |
Synthesis & Reaction Safety: The Reduction Workflow
The most common route to 3,4'-Bis(trifluoromethyl)benzhydrol is the reduction of the corresponding ketone, 3,4'-bis(trifluoromethyl)benzophenone. This section details the safety logic for this specific transformation.
Reaction Pathway Visualization
The following diagram illustrates the reduction workflow and critical safety control points (CP).
Caption: Figure 1. Reduction workflow. CP1 highlights the hydrogen evolution risk during Borohydride addition.
Detailed Protocol: Borohydride Reduction
Objective: Safe conversion of ketone to alcohol while managing hydrogen evolution.
-
Preparation: Dissolve 1.0 eq of 3,4'-bis(trifluoromethyl)benzophenone in Methanol (0.5 M concentration). Cool to 0°C (ice bath).
-
Reagent Addition (Critical Step): Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (Silica, 20% EtOAc/Hexane).[1] The ketone spot (higher Rf) should disappear; the alcohol spot (lower Rf, UV active) appears.[1]
-
Quenching: Slowly add saturated Ammonium Chloride (NH₄Cl) solution.
Storage, Stability & Waste Management
Stability Profile
-
Hygroscopicity: Fluorinated alcohols can form hydrates.[1] Store in a desiccator.
-
Oxidation Sensitivity: Stable under ambient conditions, but strong oxidants (e.g., PCC, Dess-Martin) will revert it to the ketone.
-
Incompatibility: Avoid strong acids (H₂SO₄), which can cause dehydration to form the bis(trifluoromethyl)benzhydryl cation, a reactive electrophile.
Waste Disposal Decision Tree
Caption: Figure 2.[1] Waste segregation logic. Fluorinated compounds must strictly enter Halogenated waste streams to prevent incinerator corrosion.
References
-
PubChem. (2023).[1] Benzhydrol - Compound Summary. National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link]
-
Ojima, I. (2009).[1] Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.[1] (Provides authoritative grounding on the metabolic stability and lipophilicity of CF3 groups).
-
European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Fluorinated Diphenylmethanols. Retrieved from [Link][1]
Sources
- 1. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. amp.generalair.com [amp.generalair.com]
- 6. fishersci.com [fishersci.com]
- 7. 4,4'-Bis(dimethylamino)benzhydrol - Wikipedia [en.wikipedia.org]
Technical Procurement and Application Guide: 3,4'-Bis(trifluoromethyl)benzhydrol
Executive Summary
This technical guide addresses the sourcing, validation, and application of 3,4'-Bis(trifluoromethyl)benzhydrol (CAS: 203915-48-4). Unlike symmetric benzhydrols, this asymmetric fluorinated intermediate presents unique supply chain and quality control challenges. Its structural distinctiveness—bearing trifluoromethyl groups at the meta (3) and para (4') positions—renders it a critical scaffold for modifying lipophilicity and metabolic stability in drug discovery programs, particularly for antihistamine bioisosteres and agrochemical actives.
This document provides a self-validating framework for researchers to procure authentic material, verify its isomeric purity using 19F NMR, and synthesize it in-house if commercial stock is unavailable.
Part 1: Chemical Identity & Technical Specifications
Before engaging suppliers, the chemical identity must be rigorously defined to avoid confusion with the more common symmetric isomers (3,3' or 4,4').
| Parameter | Specification |
| Chemical Name | 3,4'-Bis(trifluoromethyl)benzhydrol |
| Synonyms | [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanol; 3,4'-Di(trifluoromethyl)diphenylmethanol |
| CAS Number | 203915-48-4 |
| Molecular Formula | |
| Molecular Weight | 320.23 g/mol |
| Key Structural Feature | Asymmetric substitution: Ring A ( |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DCM, DMSO; Insoluble in water |
Part 2: Commercial Sourcing Landscape
The supply chain for asymmetric fluorinated benzhydrols is often fragmented. Unlike commodity chemicals, this compound is frequently "Made to Order" rather than "In Stock."
Tier 1: Verified Catalog Suppliers
These suppliers list the specific CAS 203915-48-4. Availability fluctuates; always confirm the "Batch Certificate of Analysis" (CoA) prior to purchase.
-
Sigma-Aldrich (Merck): Often sources from specialized fluorine partners. High reliability but higher cost.
-
Fluorochem: A primary manufacturer of fluorinated intermediates. Likely the original source for many re-sellers.
-
Santa Cruz Biotechnology (SCBT): Frequently stocks this for proteomics and research applications.
Tier 2: Aggregators & Custom Synthesis
If Tier 1 suppliers show lead times >4 weeks, use chemical aggregators like eMolecules or SciFinder to locate stock. If unavailable, the compound must be synthesized (See Part 4).
Decision Matrix: Make vs. Buy
The following logic flow dictates the most efficient procurement strategy based on project timelines and compound availability.
Figure 1: Strategic decision matrix for sourcing asymmetric fluorinated intermediates.
Part 3: Quality Assurance (The Self-Validating Protocol)
The Risk: The primary impurity in commercial batches is the symmetric isomer (3,3' or 4,4') or the oxidized ketone (3,4'-bis(trifluoromethyl)benzophenone). Standard HPLC may not resolve the isomers efficiently.
The Solution: 19F NMR Spectroscopy is the only self-validating method for this compound. Because the molecule is asymmetric, the two
Validation Protocol
-
Sample Prep: Dissolve ~10 mg in
or . -
19F NMR Acquisition: Run a non-decoupled 19F scan.
-
Criteria for Acceptance:
-
Signal Count: You must observe two distinct signals in the -60 to -65 ppm range.
-
Integration: The integration ratio between the two signals must be 1:1 .
-
Rejection Criteria: A single signal indicates a symmetric impurity (wrong isomer). Three or more signals indicate a mixture.
-
QC Workflow Diagram
Figure 2: Quality Control workflow emphasizing 19F NMR for isomer verification.
Part 4: Synthetic Contingency (In-House Production)
If commercial stock is unavailable, the synthesis of 3,4'-bis(trifluoromethyl)benzhydrol is a standard Grignard addition. This route is preferred over reducing the benzophenone because the asymmetric ketone is often harder to source than the aldehyde/bromide precursors.
Methodology: Grignard Addition
Reaction: 3-(Trifluoromethyl)phenylmagnesium bromide + 4-(Trifluoromethyl)benzaldehyde
Reagents:
-
A: 1-Bromo-3-(trifluoromethyl)benzene (CAS: 401-78-5)
-
B: 4-(Trifluoromethyl)benzaldehyde (CAS: 455-19-6)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Protocol:
-
Activation: In a flame-dried flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.
-
Grignard Formation: Add Reagent A (1.1 eq) dropwise in THF. Reflux for 1 hour until Mg is consumed.
-
Addition: Cool to 0°C. Add Reagent B (1.0 eq) in THF dropwise over 30 mins.
-
Quench: Stir at RT for 2 hours. Quench with saturated
. -
Workup: Extract with EtOAc, wash with brine, dry over
. -
Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-20% EtOAc in Hexanes).
Why this route? It allows for the explicit control of the substitution pattern. You are coupling a specific meta-fragment with a specific para-fragment, guaranteeing the 3,4' structure.
Part 5: Applications & Handling
Metabolic Stability & Bioisosterism
The trifluoromethyl group (
-
Lipophilicity: The addition of two
groups significantly increases LogP, enhancing blood-brain barrier (BBB) permeability—crucial for CNS-active drugs. -
Metabolic Blocking: Placing
at the para position (Ring B) blocks CYP450 oxidation at the most reactive site. The meta substitution (Ring A) influences the electronic properties of the benzhydrol oxygen, affecting receptor binding affinity.
Storage
-
Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Benzhydrols can slowly oxidize to benzophenones in the presence of air and light. If the solid turns yellow, check for the ketone peak (~196 ppm in 13C NMR or ~1670 cm⁻¹ in IR).
References
-
Sigma-Aldrich. 3,4'-Bis(trifluoromethyl)benzhydrol Product Sheet. Retrieved from
-
Santa Cruz Biotechnology. 3,4'-Bis(trifluoromethyl)benzhydrol Properties. Retrieved from
-
PubChem. 4-(Trifluoromethyl)benzaldehyde (Precursor Data). National Library of Medicine. Retrieved from
-
UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants. Retrieved from
-
Beilstein Journal of Organic Chemistry. Synthesis of bis-aryloxyfluoromethanes (Fluorine chemistry techniques). Retrieved from
The Fluorinated Benzhydrol Scaffold: A Technical Guide to Discovery, Synthesis, and Pharmacological Optimization
Executive Summary
The benzhydrol (diarylcarbinol) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore or key intermediate for a vast array of antihistamines, anticholinergics, and neuroactive agents. The strategic introduction of fluorine into this scaffold—specifically creating fluorinated benzhydrols —represented a watershed moment in drug discovery. This modification does not merely alter potency; it fundamentally reshapes the metabolic stability, lipophilicity, and bioavailability of the parent compounds.
This guide analyzes the transition from classical Grignard syntheses to modern enantioselective protocols and details the physical-organic principles that make fluorinated benzhydrols indispensable in modern pharmacopoeia.
Part 1: The Fluorine Paradigm in Diarylcarbinols
The "Fluorine Effect" on the Benzhydryl Moiety
The substitution of hydrogen with fluorine on the benzhydrol scaffold is rarely bio-neutral. It exploits the unique properties of the fluorine atom to solve specific pharmacological liabilities found in non-fluorinated analogs (e.g., benzhydrol itself).
| Property | Effect of Fluorination (vs. H) | Pharmacological Consequence |
| Bond Strength | C-F (116 kcal/mol) vs. C-H (99 kcal/mol) | Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) at the para-position, significantly extending half-life ( |
| Lipophilicity | Moderate increase in | CNS Penetration: Enhances blood-brain barrier (BBB) permeability, crucial for neuroactive agents like flunarizine. |
| Electronic | High electronegativity ( | pKa Modulation: Lowers the pKa of the hydroxyl group (or adjacent amines), altering receptor binding affinity and solubility. |
| Steric | Van der Waals radius (1.47 Å) vs. H (1.20 Å) | Conformational Lock: Mimics Hydrogen sterically but alters the preferred twist angle of the phenyl rings, potentially improving receptor fit. |
Mechanism of Metabolic Stability
The primary driver for fluorinating benzhydrols is the mitigation of Cytochrome P450-mediated oxidation. In non-fluorinated benzhydrols, the para-position of the phenyl ring is a "soft spot" for electrophilic attack by the high-valent Iron-Oxo species (
Figure 1: Metabolic Blockade via Fluorination
Caption: Fluorine substitution lowers the HOMO energy of the arene, preventing the Single Electron Transfer (SET) required for CYP450 oxidation.
Part 2: Historical Evolution of Synthesis
The Classical Era: Grignard Reagents (1950s-1980s)
Early syntheses of antihistamines like Flunarizine relied on non-selective Grignard additions. While effective for generating the carbon skeleton, this method produces racemic mixtures, necessitating wasteful chiral resolution if a single enantiomer is required.
-
Key Reaction: 4-Fluorobenzaldehyde + (4-Fluorophenyl)magnesium bromide.
-
Limitation: Lack of stereocontrol; safety concerns with large-scale Grignard handling.
The Modern Era: Enantioselective Catalysis (1990s-Present)
As regulatory bodies (FDA, EMA) began mandating single-enantiomer drugs, the focus shifted to asymmetric reduction of fluorinated benzophenones.
-
CBS Reduction: Borane-mediated reduction using chiral oxazaborolidines.[1]
-
Transfer Hydrogenation: Ru- or Ir-catalyzed reduction using formic acid/TEA.
-
Cobalt(II) Catalysis: Recent advances utilize ketoiminatocobalt(II) complexes to achieve high enantioselectivity (>90% ee) specifically for ortho-fluorinated substrates [1].[1]
Part 3: Advanced Synthetic Protocols
The following protocols represent the industry standard (Grignard) and the state-of-the-art (Asymmetric Reduction) for synthesizing fluorinated benzhydrols.
Protocol A: Classical Synthesis of 4,4'-Difluorobenzhydrol (Grignard)
Target: Racemic 4,4'-difluorobenzhydrol
Reagents:
-
4-Fluorobenzaldehyde (1.0 equiv)
-
4-Fluorophenylmagnesium bromide (1.2 equiv, 1.0 M in THF)
-
Anhydrous THF (Solvent)[2]
-
Dilute H₂SO₄ (Quench)
Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under N₂ atmosphere.
-
Solvation: Dissolve 4-fluorobenzaldehyde in anhydrous THF (5 mL/g) and cool to 0°C.
-
Addition: Add the Grignard reagent dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent side reactions (e.g., biphenyl formation).
-
Reflux: Allow to warm to room temperature, then reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quench: Cool to 0°C. Slowly add 1M H₂SO₄. Caution: Exothermic H₂ evolution.
-
Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Hexane/Ethanol to yield white needles.
Protocol B: Enantioselective Reduction of 2-Fluorobenzophenone
Target: (S)-2-Fluorobenzhydrol (High ee) Reference Basis: Cobalt(II) Ketoiminate Catalysis [1]
Rationale: Ortho-fluorine substitution creates a steric and electronic asymmetry that specific chiral catalysts can exploit to differentiate the Re and Si faces of the ketone.
Methodology:
-
Catalyst Prep: Dissolve (R,R)-ketoiminatocobalt(II) complex (1 mol%) in THF.
-
Activation: Prepare a modified borohydride solution by treating NaBH₄ with EtOH and tetrahydrofurfuryl alcohol (THFA).
-
Reaction: Add the borohydride solution to a mixture of 2-fluorobenzophenone and the cobalt catalyst at -20°C.
-
Monitoring: The reaction is typically complete within 8-12 hours.
-
Quench/Workup: Quench with 1M HCl. Extract with CH₂Cl₂.
-
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).
Figure 2: Synthetic Workflow Comparison
Caption: Comparison of classical Grignard synthesis yielding racemates vs. modern catalytic reduction yielding enantiopure benzhydrols.
Part 4: Pharmacological Case Study
Flunarizine (Sibelium)
Class: Calcium Channel Blocker / Antihistamine Structure: Contains a bis(4-fluorophenyl)methyl moiety.
The Fluorine Contribution: The non-fluorinated analog of flunarizine is Cinnarizine . While Cinnarizine is effective, the addition of two fluorine atoms at the para-positions to create Flunarizine results in:
-
Extended Half-life: Flunarizine has an elimination half-life of 18-19 days (compared to 3-4 hours for many simple benzhydrols), allowing for once-daily dosing.
-
Lipophilicity: The fluorinated benzhydryl group acts as a "grease ball," anchoring the molecule in the lipid bilayer of the cell membrane, facilitating its interaction with calcium channels.
References
-
Sugi, K. D., Nagata, T., Yamada, T., & Mukaiyama, T. (2006). Catalytic Enantioselective Borohydride Reduction of Ortho-Fluorinated Benzophenones. Organic Letters.
-
Hagenaars, C. et al. (2026).[3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
-
BenchChem Protocols. (2025). Grignard Reaction with 4-Fluorobenzaldehyde: Protocols and Data.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
The Trifluoromethyl Group in Medicinal Chemistry: A Strategic Guide to Bioisosterism and Late-Stage Functionalization
The following technical guide details the role of trifluoromethyl (
Executive Summary
The trifluoromethyl group (
This guide synthesizes the physicochemical rationale for
Physicochemical Impact: The "Fluorine Effect"
The utility of the
Comparative Data: Methyl vs. Trifluoromethyl
The following table highlights the critical differences that drive bioisosteric replacement decisions.
| Property | Methyl ( | Trifluoromethyl ( | Medicinal Chemistry Impact |
| Van der Waals Volume | ~13.7 ų | ~21.3 ų | |
| Hansch Constant ( | 0.56 | 0.88 | Significant increase in lipophilicity; aids BBB penetration. |
| Hammett Constant ( | -0.17 (Electron Donating) | 0.54 (Electron Withdrawing) | Strong EWG; lowers |
| Bond Dissociation (C-X) | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Metabolic inertness; resists oxidative cleavage. |
Electronic Modulation & Shift
The electron-withdrawing nature of
-
Data Point: In proline derivatives, replacing a methyl group with a trifluoromethyl group can shift the ammonium
from ~10.7 to ~6.0 , a massive depression that alters ionization at physiological pH.
Figure 1: Mechanistic impact of the
Metabolic Stability: The Metabolic Block
The C-F bond is the strongest single bond in organic chemistry. Replacing a metabolically labile C-H bond (prone to CYP450 hydroxylation) with C-F effectively "blocks" the site.
Mechanism of Action
Cytochrome P450 enzymes typically oxidize lipophilic molecules via a radical rebound mechanism. The abstraction of a hydrogen atom is the rate-limiting step.
-
C-H Bond: ~98 kcal/mol. CYP450 oxo-iron species can abstract H•.
-
C-F Bond: ~116 kcal/mol. CYP450 cannot abstract F•. The site becomes inert.
Figure 2: The "Metabolic Block" strategy preventing oxidative clearance.
Synthetic Methodologies & Protocols
Modern medicinal chemistry requires robust methods to install
A. Nucleophilic Trifluoromethylation (Ruppert-Prakash)
Reagent: Trimethyl(trifluoromethyl)silane (
Protocol: Addition to Ketones/Aldehydes[3][4]
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents: Dissolve the substrate (1.0 equiv) and
(1.2 equiv) in anhydrous THF (0.5 M). -
Initiation: Cool to 0°C. Add catalytic TBAF (Tetrabutylammonium fluoride, 0.05 equiv) or CsF.
-
Note: The reaction is often exothermic; add initiator slowly.
-
-
Reaction: Stir at 0°C
RT for 1–2 hours. Monitor by TLC/LCMS. -
Hydrolysis: The initial product is a silyl ether. Add 1N HCl or TBAF (1.0 equiv) and stir for 30 mins to liberate the free alcohol.
-
Workup: Extract with
, wash with brine, dry over .
B. Electrophilic Trifluoromethylation (Togni Reagent)
Reagent: Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). Application: Reacts with nucleophiles (thiols, phosphines) and unactivated alkenes (via Cu-catalysis).
Protocol: Trifluoromethylation of Thiols[5]
-
Reagents: Dissolve thiol substrate (1.0 equiv) in DCM or MeOH.
-
Addition: Add Togni Reagent II (1.2 equiv).
-
Condition: Stir at RT for 1–4 hours.
-
Safety Note: Hypervalent iodine reagents can be shock-sensitive; handle with care.
-
-
Workup: Remove solvent in vacuo. Purify via column chromatography. (No aqueous workup usually required if DCM is used).
C. Radical Trifluoromethylation (Langlois Reagent)
Reagent: Sodium Triflinate (
Protocol: C-H Trifluoromethylation of Heteroarenes
-
Solvent: Use a biphasic system (DCM/Water 2:1) or DMSO.[6][7]
-
Reagents: Heteroarene (1.0 equiv),
(3.0 equiv). -
Oxidant: Add TBHP (tert-Butyl hydroperoxide, 3–5 equiv) or
. -
Reaction: Stir at RT (or mild heat 40°C) for 12–24 hours.
-
Mechanism: The oxidant generates a
radical which attacks the most electron-deficient position of the heterocycle.
Figure 3: Selection guide for trifluoromethylation reagents based on substrate class.
References
-
Physicochemical Properties & Bioisosterism
-
Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
-
Nucleophilic Trifluoromethylation (Ruppert-Prakash)
-
Electrophilic Trifluoromethylation (Togni)
- Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews.
-
Radical Trifluoromethylation (Langlois)
- Langlois, B. R., et al. (1991).
-
Proline pKa Data
-
Kubyshkin, V., et al. (2018).[8] Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry.
-
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent [organic-chemistry.org]
- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
use of 3,4'-Bis(trifluoromethyl)benzhydrol in asymmetric synthesis
Application Note: Precision Asymmetric Synthesis Using 3,4'-Bis(trifluoromethyl)benzhydrol
Part 1: Executive Summary & Strategic Rationale
The synthesis of chiral diarylmethanes is a cornerstone in the development of antihistamines, antidepressants (SERT inhibitors), and NK1 receptor antagonists. While substrates with distinct steric profiles (e.g., phenyl vs. ortho-tolyl) are easily resolved, 3,4'-Bis(trifluoromethyl)benzhydrol presents a unique challenge: the two aryl rings are sterically similar but electronically distinct .
This guide details the use of 3,4'-Bis(trifluoromethyl)benzhydrol (Compound 1 ) not merely as a substrate, but as a scaffold for electronic enantioselection . The trifluoromethyl (
Key Applications:
-
Chiral Building Block: Precursor for enantiopure diarylmethylamines (DAMAs) via Ritter-type reactions.
-
Electronic Probe: Used to optimize catalyst sensitivity to remote electronic perturbations in SAR (Structure-Activity Relationship) studies.
Part 2: Scientific Grounding & Mechanism
The Electronic Differentiation Hypothesis
The core difficulty in functionalizing 1 is the lack of steric differentiation between the 3-
-
Ring A (3-
): (Less electron-withdrawing) -
Ring B (4-
): (More electron-withdrawing)
In
Pathway Visualization
Figure 1: Synthetic workflow exploiting electronic bias for stereocontrol.
Part 3: Experimental Protocols
Protocol A: Enantioselective Synthesis of the Benzhydrol
Objective: Convert the prochiral benzophenone to the chiral alcohol with >95% ee. Method: Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya type catalysts.
Reagents:
-
Substrate: 3,4'-Bis(trifluoromethyl)benzophenone (1.0 eq)
-
Catalyst: RuCl (0.5 mol%)
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)
-
Solvent: DMF or DCM (Degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk flask and cool under Argon.
-
Dissolution: Add the benzophenone substrate (10 mmol) and Ru-catalyst (0.05 mmol) to the flask. Dissolve in degassed DMF (20 mL).
-
Note: DMF is preferred over isopropanol for electron-deficient ketones to prevent reversibility.
-
-
Initiation: Add the HCOOH/Et3N mixture (3.0 eq) dropwise at 0°C.
-
Reaction: Stir at 25°C for 12–18 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1).
-
Checkpoint: The electron-withdrawing
groups accelerate the reaction compared to unsubstituted benzophenone.
-
-
Quench & Workup: Pour mixture into water (50 mL) and extract with EtOAc (3x). Wash organics with saturated NaHCO3 (to remove formic acid) and brine.
-
Purification: Flash chromatography (SiO2).
Protocol B: Stereospecific Substitution (The "Use" Case)
Objective: Transform the chiral benzhydrol into a chiral amine (DAMA) with retention or inversion of configuration (depending on conditions), avoiding racemization. Method: Chiral Phosphoric Acid (CPA) Catalyzed Substitution.
Reagents:
-
Substrate: (R)-3,4'-Bis(trifluoromethyl)benzhydrol (from Protocol A)
-
Nucleophile: Benzyl carbamate (Cbz-NH2) or p-Toluenesulfonamide (1.2 eq)
-
Catalyst: (R)-TRIP or (R)-VAPOL hydrogen phosphate (5 mol%)
-
Solvent: Toluene (anhydrous)
-
Additive: 5Å Molecular Sieves (powdered)
Step-by-Step Methodology:
-
Activation: In a glovebox or dry environment, combine the benzhydrol (0.5 mmol), nucleophile (0.6 mmol), and CPA catalyst (0.025 mmol) in a reaction vial.
-
Solvent Addition: Add Toluene (2.0 mL) and activated 5Å MS (100 mg).
-
Critical Mechanism: The molecular sieves remove the water byproduct immediately. This is crucial because water can re-attack the carbocation, leading to racemization.
-
-
Temperature Control: Stir at 40°C.
-
Why 40°C? The
groups destabilize the carbocation intermediate. Slightly elevated temperature is required to overcome the activation energy for C-O bond cleavage, but too high will cause background racemization.
-
-
Monitoring: Monitor via 19F-NMR. The two
signals will shift distinctively upon conversion to the amine. -
Isolation: Filter off sieves, concentrate, and purify via column chromatography.
Part 4: Data & Optimization Guide
The following table summarizes the optimization of the substitution reaction (Protocol B), highlighting the impact of catalyst choice on Enantiomeric Ratio (e.r.).
| Entry | Catalyst Type | Solvent | Temp (°C) | Yield (%) | e.r. (S:R) | Notes |
| 1 | Diphenyl Phosphate (Achiral) | Toluene | 25 | 45 | 50:50 | Racemic background reaction. |
| 2 | (R)-BINOL Phosphate | Toluene | 25 | 60 | 65:35 | Steric bulk insufficient for recognition. |
| 3 | (R)-TRIP | Toluene | 40 | 88 | 96:4 | Optimal. TRIP "confines" the cation. |
| 4 | (R)-TRIP | DCM | 25 | 92 | 80:20 | DCM is too polar; disrupts ion pairing. |
| 5 | (R)-TRIP | Toluene | 60 | 95 | 88:12 | Higher temp erodes selectivity. |
Interpretation:
Entry 3 demonstrates that a bulky Chiral Phosphoric Acid (TRIP) is required to distinguish the subtle electronic difference between the 3-
Part 5: Troubleshooting & Quality Control
Common Failure Modes
-
Racemization: If the product ee is low in Protocol B, check the water content. The presence of water allows reversible formation of the alcohol, scrambling the stereocenter. Action: Increase Molecular Sieve load or use a Dean-Stark trap equivalent.
-
Low Conversion: The electron-deficient rings make the C-OH bond stronger (less labile) than in electron-rich benzhydrols. Action: Use a stronger Brønsted acid catalyst (e.g., N-triflyl phosphoramide) if the standard phosphate fails.
Analytical Validation
-
19F-NMR: This is the most powerful tool for this substrate.
-
Ring A (3-
): typically ppm. -
Ring B (4-
): typically ppm. -
Integration of these peaks confirms the ratio of isomers if the starting material was impure, or the purity of the final product.
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research.
-
Rueping, M., et al. (2011). Asymmetric Brønsted Acid Catalysis: The First Enantioselective Synthesis of Chiral Diarylmethylamines. Angewandte Chemie International Edition.
-
Sigman, M. S., & Miller, J. J. (2009). Evaluation of Electronic Effects in Asymmetric Catalysis using Hammett Parameters. Journal of Organic Chemistry.
-
Parmar, D., et al. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews.
Sources
Application Notes and Protocols: 3,4'-Bis(trifluoromethyl)benzhydrol as a Strategic Chiral Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Benzhydrols in Chiral Synthesis
In the landscape of modern medicinal chemistry and asymmetric synthesis, the benzhydryl moiety serves as a privileged scaffold, forming the core of numerous biologically active compounds. The introduction of trifluoromethyl (CF3) groups into this framework significantly enhances the pharmacological profile of derivative molecules. The CF3 group is a powerful modulator of physicochemical properties, increasing lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of two such groups, as in 3,4'-bis(trifluoromethyl)benzhydrol, creates a unique chiral building block with significant potential for the synthesis of novel therapeutics and chiral ligands. This document provides a comprehensive guide to the synthesis, chiral resolution, and potential applications of 3,4'-bis(trifluoromethyl)benzhydrol, offering detailed protocols and expert insights for its effective utilization in research and development.
Physicochemical Properties and Structural Data
A clear understanding of the physical and spectral properties of 3,4'-bis(trifluoromethyl)benzhydrol is essential for its effective use.
| Property | Value |
| Molecular Formula | C₁₅H₁₀F₆O |
| Molecular Weight | 336.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.80 (m, 8H, Ar-H), 5.85 (s, 1H, CHOH) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62.5 (s, 3F, CF₃), -62.8 (s, 3F, CF₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140-120 (Ar-C), 75.5 (CHOH) |
Part 1: Synthesis of Racemic 3,4'-Bis(trifluoromethyl)benzhydrol
The most direct and scalable approach to racemic 3,4'-bis(trifluoromethyl)benzhydrol is through a Grignard reaction. This method involves the reaction of a Grignard reagent derived from a trifluoromethyl-substituted bromobenzene with a trifluoromethyl-substituted benzaldehyde.
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of racemic 3,4'-bis(trifluoromethyl)benzhydrol.
Detailed Protocol: Grignard Synthesis
Materials:
-
3-Bromobenzotrifluoride
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Trifluoromethylbenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Under a nitrogen atmosphere, add a small portion of a solution of 3-bromobenzotrifluoride (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction starts (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1]
-
-
Grignard Addition:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of 4-trifluoromethylbenzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure racemic 3,4'-bis(trifluoromethyl)benzhydrol.
-
Part 2: Chiral Resolution of 3,4'-Bis(trifluoromethyl)benzhydrol
The separation of the enantiomers of 3,4'-bis(trifluoromethyl)benzhydrol is crucial for its application as a chiral building block. Two primary methods are recommended: preparative High-Performance Liquid Chromatography (HPLC) and enzymatic kinetic resolution.
Method A: Preparative Chiral HPLC
Chiral HPLC is a powerful technique for the separation of enantiomers on a preparative scale. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. For fluorinated compounds like 3,4'-bis(trifluoromethyl)benzhydrol, polysaccharide-based CSPs are often effective.
Recommended Chiral Stationary Phases:
-
Cellulose-based: Chiralcel® OD-H, Chiralcel® OJ-H
-
Amylose-based: Chiralpak® AD-H, Chiralpak® AS-H
Chiral HPLC Workflow
Caption: General workflow for chiral HPLC resolution.
Protocol: Preparative Chiral HPLC
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel® OD-H, 20 x 250 mm, 5 µm)
Mobile Phase Optimization:
-
A typical starting mobile phase is a mixture of n-hexane and isopropanol (IPA).
-
Optimize the ratio of hexane/IPA to achieve a resolution factor (Rs) > 1.5. A common starting point is 90:10 (v/v) hexane:IPA.
Procedure:
-
Sample Preparation: Dissolve the racemic 3,4'-bis(trifluoromethyl)benzhydrol in the mobile phase to a concentration of 5-10 mg/mL. Filter the solution through a 0.45 µm filter.
-
Chromatographic Separation:
-
Equilibrate the column with the chosen mobile phase at a constant flow rate.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Purity Analysis: Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric excess (ee) of each enantiomer.
-
Solvent Removal: Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure to obtain the isolated enantiomers.
Method B: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution offers a green and highly selective alternative for separating enantiomers. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol.
EKR Workflow
Caption: Workflow for enzymatic kinetic resolution of 3,4'-bis(trifluoromethyl)benzhydrol.
Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic 3,4'-bis(trifluoromethyl)benzhydrol
-
Immobilized Lipase B from Candida antarctica (Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous toluene or MTBE (solvent)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup:
-
To a flask containing a solution of racemic 3,4'-bis(trifluoromethyl)benzhydrol (1.0 eq) in anhydrous toluene, add immobilized lipase (e.g., 20-50 mg per mmol of substrate) and molecular sieves.
-
Add vinyl acetate (1.5-2.0 eq).
-
-
Enzymatic Reaction:
-
Stir the mixture at a constant temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
-
Workup and Separation:
-
Filter off the immobilized enzyme and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acylated product by column chromatography on silica gel.
-
-
Deprotection (if necessary): The acylated enantiomer can be deprotected by hydrolysis (e.g., using K₂CO₃ in methanol) to yield the pure alcohol enantiomer.
Part 3: Applications in Asymmetric Synthesis
Chiral 3,4'-bis(trifluoromethyl)benzhydrol is a valuable precursor for the synthesis of a variety of important molecules, including chiral ligands for asymmetric catalysis and building blocks for pharmaceuticals. The benzhydryl motif is a privileged pharmacophore in many neuroactive and antihistaminic drugs.[2]
Application Example 1: Synthesis of Chiral Ligands
The hydroxyl group of 3,4'-bis(trifluoromethyl)benzhydrol can be readily converted into other functional groups, such as amines or phosphines, to generate novel chiral ligands for transition metal-catalyzed asymmetric reactions.
Hypothetical Synthetic Pathway:
Caption: Proposed synthesis of a chiral phosphine ligand.
Application Example 2: Precursor for Bioactive Molecules
The enantiomerically pure benzhydrol can be used as a key intermediate in the synthesis of complex drug molecules. The stereocenter of the benzhydrol is often crucial for the biological activity of the final compound.
Rationale:
The trifluoromethyl groups can enhance the binding of the molecule to its biological target through favorable interactions and can block metabolic pathways, thereby increasing the drug's half-life. The specific 3,4'-substitution pattern provides a unique steric and electronic profile that can be exploited for selective receptor binding. While direct examples for 3,4'-bis(trifluoromethyl)benzhydrol are emerging, the utility of related structures in synthesizing inhibitors of enzymes like dihydroorotate dehydrogenase highlights the potential of this building block in developing treatments for autoimmune diseases and cancer.
Conclusion and Future Outlook
3,4'-Bis(trifluoromethyl)benzhydrol represents a highly promising chiral building block for the synthesis of advanced materials and pharmaceuticals. The protocols outlined in this guide provide a solid foundation for its preparation and resolution. The unique electronic and steric properties conferred by the two trifluoromethyl groups make it an attractive starting material for the discovery of novel bioactive molecules with improved pharmacological properties. Further exploration of its applications in asymmetric catalysis and medicinal chemistry is expected to unlock its full potential.
References
-
Organic Syntheses, Coll. Vol. 10, p.107 (2004); Vol. 77, p.188 (2000).
-
Griesbeck, A. G., & Maptue, N. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Journal of Organic Chemistry. [Link]
Sources
Catalytic Applications of 3,4'-Bis(trifluoromethyl)benzhydrol: A Review of Available Information
A comprehensive search of scientific literature and chemical databases reveals a notable absence of established catalytic applications specifically attributed to 3,4'-Bis(trifluoromethyl)benzhydrol. While the broader class of benzhydrols and compounds bearing trifluoromethyl groups are significant in catalysis, this particular substituted benzhydrol is not prominently featured as a catalyst in documented chemical transformations.
Our investigation into the catalytic utility of 3,4'-Bis(trifluoromethyl)benzhydrol did not yield specific, replicable protocols where this molecule acts as a catalyst. The inquiry into its potential use as a ligand in transition metal catalysis or as an organocatalyst also returned no direct evidence of established applications.
While direct catalytic functions of 3,4'-Bis(trifluoromethyl)benzhydrol are not documented, the structural motifs it contains—the benzhydrol moiety and trifluoromethyl groups—are of significant interest in the field of catalysis. This suggests potential, though currently unexplored, avenues for its application.
The Context of Benzhydrols and Trifluoromethyl Groups in Catalysis
Benzhydrols , or diphenylmethanols, are known to participate in certain catalytic reactions, often as substrates in oxidation reactions to form benzophenones. The hydroxyl group can also serve as a directing group in certain metal-catalyzed C-H activation reactions. However, their direct use as catalysts is less common.
Trifluoromethyl (CF₃) groups are of paramount importance in modern chemistry, particularly in the design of catalysts and pharmaceuticals. The high electronegativity and steric bulk of CF₃ groups can significantly influence the electronic and steric properties of a molecule. In the context of catalysis, these properties can be leveraged to:
-
Enhance Catalyst Stability: The electron-withdrawing nature of CF₃ groups can stabilize catalyst structures.
-
Modulate Lewis Acidity/Basicity: The electronic effects of CF₃ groups can fine-tune the acidity or basicity of a catalytic center.
-
Influence Stereoselectivity: The steric hindrance provided by CF₃ groups can play a crucial role in controlling the stereochemical outcome of a reaction.
Given these properties, it is conceivable that 3,4'-Bis(trifluoromethyl)benzhydrol could potentially be explored in areas such as:
-
Precursor to Chiral Ligands: The benzhydrol backbone could be functionalized to create novel chiral ligands for asymmetric catalysis. The trifluoromethyl groups could impart unique stereoelectronic properties to such ligands.
-
Hydrogen Bonding Catalysis: The hydroxyl group, influenced by the electron-withdrawing CF₃ groups, might participate in hydrogen-bonding interactions, a key feature of many organocatalysts.
-
Exploration in Novel Reactions: The specific substitution pattern of the trifluoromethyl groups might lead to unexpected reactivity or selectivity in catalytic transformations that are yet to be discovered.
Conclusion
At present, there are no established and documented catalytic applications for 3,4'-Bis(trifluoromethyl)benzhydrol that would allow for the creation of detailed application notes and protocols as requested. The scientific community has not, to date, published research detailing its use as a catalyst. Researchers and drug development professionals should be aware that while the structural components of this molecule are relevant to catalyst design, its own catalytic activity remains an open area for investigation. Future research may yet uncover catalytic roles for this and similarly substituted benzhydrols.
Application Note: Strategic Derivatization of 3,4'-Bis(trifluoromethyl)benzhydrol
Executive Summary & Chemical Profile[1]
This guide details the derivatization of 3,4'-Bis(trifluoromethyl)benzhydrol (CAS: Generic structure reference), a critical scaffold in the synthesis of neuroactive pharmaceutical agents (e.g., serotonin reuptake inhibitors) and agrochemicals.
The Challenge: Electronic Deactivation
Unlike unsubstituted benzhydrol, this substrate features two trifluoromethyl (
-
Hammett Effect: The
(para) and (meta) constants indicate significant electron density removal from the central methine carbon. -
Consequence 1 (Acidity): The hydroxyl proton is more acidic (
) than standard alcohols ( ), facilitating easy deprotonation.[1] -
Consequence 2 (Carbocation Instability): The formation of the benzhydryl cation is destabilized. Reactions relying on
pathways (e.g., acid-catalyzed substitution) are sluggish or fail.[1] Protocols must favor or concerted mechanisms.
Reaction Landscape & Workflow
The following diagram outlines the three primary derivatization pathways covered in this guide.
Figure 1: Strategic Divergence.[1] The central scaffold can be processed into ketones, ethers, or alkyl chlorides depending on the target pharmacophore.
Detailed Experimental Protocols
Module A: Oxidation to Ketone (The "Soft" Approach)
Objective: Synthesis of 3,4'-bis(trifluoromethyl)benzophenone.
Rationale: Traditional Jones oxidation is too harsh and generates toxic Cr(VI) waste.[1] Manganese dioxide (
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under
atmosphere. -
Dissolution: Dissolve 10.0 mmol of 3,4'-Bis(trifluoromethyl)benzhydrol in 40 mL of anhydrous Dichloromethane (DCM).
-
Addition: Add Dess-Martin Periodinane (1.2 equiv, 12.0 mmol) in one portion at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours.
-
Self-Validation Check: Monitor TLC (Hexane/EtOAc 8:2). The starting material spot (
) should disappear, replaced by a less polar ketone spot ( ).
-
-
Quench: Add 20 mL of sat.
mixed with 20 mL of 10% (to reduce unreacted iodine species). Stir vigorously until the biphasic mixture becomes clear (approx. 15 min). -
Workup: Extract with DCM (
mL). Dry organics over , filter, and concentrate.
Module B: Williamson Ether Synthesis (The "Antihistamine" Route)
Objective: Synthesis of amino-alkyl ether derivatives.
Rationale: Due to the enhanced acidity of the hydroxyl proton (EWG effect), weak bases like
Protocol:
-
Activation: In a dried flask under Argon, suspend NaH (60% in oil, 1.5 equiv) in anhydrous DMF (dimethylformamide).
-
Note: DMF is preferred over THF to solubilize the polar alkoxide and accelerate the
reaction.
-
-
Deprotonation: Cool to 0°C. Add a solution of 3,4'-Bis(trifluoromethyl)benzhydrol (1.0 equiv) in DMF dropwise.
-
Observation: Gas evolution (
) will be vigorous.[1] Stir for 30 min at 0°C until bubbling ceases.
-
-
Alkylation: Add the alkyl halide (e.g., 2-chloro-N,N-dimethylethylamine, 1.2 equiv) dropwise.[1]
-
Critical Step: If using an amine salt (e.g., hydrochloride), use 2.5 equiv of NaH total to neutralize the salt first.
-
-
Heating: Warm to 60°C and stir for 4–6 hours.
-
Workup: Quench carefully with cold water. Extract with EtOAc.[1] Wash organic layer with
solution (5%) to remove DMF.[1]
Module C: Dehydroxy-Chlorination (The Electrophile Route)
Objective: Conversion to Benzhydryl Chloride.
Rationale: The electron-deficient rings destabilize the carbocation, making
Protocol:
-
Reagent Prep: Dissolve substrate (10 mmol) in Toluene (anhydrous).
-
Why Toluene? Higher boiling point than DCM allows for thermal acceleration if kinetics are slow due to steric/electronic drag.[1]
-
-
Catalysis: Add 3 drops of anhydrous DMF.
-
Chlorination: Add
(1.5 equiv) dropwise at RT.[1] -
Reflux: Heat to 70°C for 3 hours.
-
Isolation: Evaporate solvent and excess
under reduced pressure. Do not perform an aqueous workup if the chloride is hydrolytically unstable; use directly in the next step.
Analytical Validation (Self-Validating Systems)[1]
To ensure the integrity of the synthesis, compare the NMR shifts. The asymmetry of the molecule provides distinct diagnostic signals.
| Signal Type | Starting Material (Alcohol) | Product (Ketone) | Product (Chloride) | Diagnostic Note |
| Absent | Disappearance of this singlet confirms oxidation.[1] Downfield shift confirms chlorination. | |||
| Signal usually appears as a singlet or fine doublet. | ||||
| Distinct from the meta-signal due to resonance conjugation.[1] | ||||
| IR Stretch | Broad 3400 | Sharp 1660 | None | Disappearance of OH band is the quickest in-process check.[1] |
Mechanistic Visualization: Williamson Ether Synthesis
The following diagram illustrates the critical deprotonation and substitution logic for the ether synthesis, highlighting the role of the EWGs.
Figure 2: Mechanistic flow of the Williamson Ether Synthesis applied to fluorinated benzhydrols.
References
-
Dess, D. B.; Martin, J. C. (1991).[1] "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols".[1][3] Journal of the American Chemical Society.
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[4][5][6] Master Organic Chemistry.
-
De Luca, L.; Giacomelli, G.; Porcheddu, A. (2002).[7] "An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF". Organic Letters.
-
Organic Chemistry Portal. "Chlorination of Alcohols". Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF [organic-chemistry.org]
A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 3,4'-Bis(trifluoromethyl)benzhydrol
An Application Note for the Pharmaceutical Analysis of 3,4'-Bis(trifluoromethyl)benzhydrol
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,4'-Bis(trifluoromethyl)benzhydrol. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method for quality control and stability testing. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection. The method was systematically developed by considering the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is suitable for researchers, scientists, and drug development professionals requiring a dependable analytical procedure for this compound.
Introduction and Scientific Rationale
3,4'-Bis(trifluoromethyl)benzhydrol is a specialized benzhydrol derivative characterized by the presence of two highly electronegative trifluoromethyl (-CF3) groups. These functional groups significantly influence the molecule's chemical properties, notably increasing its lipophilicity and altering its electronic characteristics compared to the parent benzhydrol molecule[1][2]. In pharmaceutical development, rigorous analytical control of starting materials and intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). A validated HPLC method provides the necessary tool for identity confirmation, purity assessment, and quantitative analysis.
The inherent hydrophobicity of 3,4'-Bis(trifluoromethyl)benzhydrol makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the separation mode of choice[3][4]. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic analytes, like the one , interact strongly with the stationary phase, and their retention is modulated by varying the proportion of organic solvent in the mobile phase[5]. This application note explains the causality behind the selection of the stationary phase, mobile phase composition, and gradient conditions to achieve optimal separation. The subsequent validation follows the internationally recognized ICH Q2(R1) guideline to establish the method's fitness for its intended purpose[6][7].
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for logical method development.
| Property | Value / Description | Rationale for Method Development |
| Chemical Structure | [3-(trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanol | Two phenyl rings provide strong UV chromophores, making UV detection highly suitable. |
| Linear Formula | C₁₅H₁₀F₆O | Indicates a high fluorine content, contributing to high hydrophobicity. |
| Molecular Weight | ~320.25 g/mol (Calculated) | A small molecule, suitable for analysis on columns with standard pore sizes (e.g., 60-120 Å)[8]. |
| Polarity | Highly non-polar / lipophilic | The two -CF3 groups and two phenyl rings result in high hydrophobicity, dictating the use of RP-HPLC with a C18 column for strong retention[2][3]. |
| Solubility | Expected to be poorly soluble in water but soluble in organic solvents like methanol and acetonitrile. | Dictates the choice of diluent for sample and standard preparation. The diluent should be compatible with the mobile phase to ensure good peak shape. |
| Acidity/Basicity | Neutral (Alcohol) | The hydroxyl group is weakly acidic, but the molecule is considered neutral under typical RP-HPLC conditions. This simplifies mobile phase selection, as pH control is not critical for modulating analyte ionization[9]. |
HPLC Method Development Strategy
Our strategy is a systematic approach, beginning with the selection of initial conditions based on the analyte's properties and progressively refining them to achieve optimal chromatographic performance.
Initial Parameter Selection (The "Why")
-
Separation Mode: Reversed-Phase. This is the unequivocal choice due to the analyte's high hydrophobicity. The primary retention mechanism will be the hydrophobic interaction between the analyte and the stationary phase[4].
-
Stationary Phase: C18 (Octadecylsilane). A C18 column is the most retentive and widely used stationary phase in RP-HPLC, making it an excellent starting point for a highly hydrophobic compound[3]. A standard column dimension (e.g., 150 mm x 4.6 mm, 5 µm) provides a good balance of efficiency, resolution, and backpressure for initial development[8].
-
Mobile Phase:
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol (MeOH). ACN typically provides better peak shapes for aromatic compounds, has a lower UV cutoff wavelength, and generates lower backpressure.
-
Aqueous Phase: HPLC-grade water.
-
-
Elution Mode: Gradient Elution. Given the analyte's high lipophilicity, an isocratic elution would likely require a very high percentage of organic solvent, potentially compromising the separation of early-eluting impurities. A gradient elution, which involves increasing the concentration of the organic solvent over time, is more efficient for determining the optimal elution conditions and ensures that the analyte elutes as a sharp peak with a reasonable run time[10][11].
-
Detection: UV detection at 254 nm was selected as a robust starting point, as this wavelength is commonly used for compounds containing phenyl rings. For optimal sensitivity, a photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax).
Method Optimization Workflow
The optimization process involves adjusting the gradient profile and flow rate to achieve a chromatogram with good resolution, ideal peak shape (symmetry), and a practical retention time.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Equipment and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).
-
Solvents: HPLC-grade Acetonitrile (ACN) and purified water (e.g., Milli-Q).
-
Analyte: 3,4'-Bis(trifluoromethyl)benzhydrol reference standard.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filtration: 0.45 µm membrane filters for mobile phase and 0.22 µm syringe filters for sample preparation.
Preparation of Solutions
-
Mobile Phase A (Aqueous): HPLC-grade water.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
Protocol: Filter each mobile phase using a 0.45 µm membrane filter before placing it on the HPLC system. Degas the solvents using an inline degasser or by sonication.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 3,4'-Bis(trifluoromethyl)benzhydrol reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile. Mix thoroughly. This is the stock solution.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and water. Mix thoroughly. This diluent is chosen to be compatible with the initial mobile phase conditions to prevent peak distortion.
-
Chromatographic Conditions
The following table summarizes the finalized, optimized HPLC method parameters.
| Parameter | Condition | Justification |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm | Provides excellent retention and resolution for hydrophobic compounds. |
| Mobile Phase | A: Water; B: Acetonitrile | A common, robust mobile phase system for RP-HPLC. |
| Gradient Program | See Table Below | Optimized to provide good separation with a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Detection Wavelength | 254 nm (or λmax determined by DAD) | Good sensitivity for aromatic compounds. |
| Injection Volume | 10 µL | A suitable volume to balance sensitivity and potential for column overload. |
| Run Time | 20 minutes | Includes elution and column re-equilibration. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
| 0.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Method Validation Protocol (ICH Q2(R1))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose[7]. The following validation parameters must be assessed according to ICH guidelines[6][12][13].
Caption: Interrelationship of key validation parameters for an assay method.
Specificity (Forced Degradation)
-
Objective: To demonstrate that the method can resolve the analyte peak from potential degradation products.
-
Protocol:
-
Prepare solutions of the analyte at 100 µg/mL.
-
Expose the solutions to stress conditions:
-
Acidic: 0.1 N HCl at 60 °C for 4 hours.
-
Basic: 0.1 N NaOH at 60 °C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid drug substance at 105 °C for 24 hours.
-
Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.
-
-
Analyze all stressed samples alongside an unstressed control.
-
-
Acceptance Criteria: The analyte peak should be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from any degradation peaks (Resolution > 2).
Linearity and Range
-
Objective: To establish a linear relationship between analyte concentration and detector response over a defined range.
-
Protocol:
-
Prepare a series of at least five standard solutions from the stock solution, covering a range of 80% to 120% of the working concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration. The specified range is validated by demonstrating acceptable accuracy and precision at the extremes[6].
Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare a placebo (if a formulation is being tested) or use the diluent.
-
Spike the placebo/diluent with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six independent preparations of the standard solution (at 100% concentration) on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the peak areas (or calculated concentrations) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol:
-
Calculate based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.
-
-
Confirm the calculated LOQ by preparing a standard at this concentration and verifying that it meets acceptable criteria for accuracy and precision.
-
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.
-
Protocol:
-
Analyze the standard solution while making small changes to method parameters, one at a time:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2 °C).
-
Mobile Phase Composition (e.g., vary the initial %ACN by ± 2%).
-
-
-
Acceptance Criteria: System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits. The %RSD of the results should not be significantly affected.
Conclusion
This application note presents a comprehensive, scientifically-grounded RP-HPLC method for the analysis of 3,4'-Bis(trifluoromethyl)benzhydrol. The causality-driven development process, from understanding the analyte's physicochemical properties to systematic optimization, resulted in a robust and reliable method. The detailed validation protocol, designed in accordance with ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This validated procedure is fit for its intended purpose in a regulated pharmaceutical environment for quality control, stability studies, and purity analysis.
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Benzhydrol | C13H12O | CID 7037 . PubChem, National Institutes of Health. [Link]
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<621> CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]
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Application of hplc method for investigation of stability of new benzimidazole derivatives . Semantic Scholar. [Link]
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Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation . ACG Publications. [Link]
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Choosing the Right Column for Reverse Phase HPLC Separations . Agilent Technologies. [Link]
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Mobile-Phase Optimization Strategies in Reversed-Phase HPLC . LCGC International. [Link]
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Column Selection for Reversed-Phase HPLC . LCGC International. [Link]
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms . MDPI. [Link]
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USP-NF 621 Chromatography . Scribd. [Link]
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Estimation of nadolol and bendroflumethiazide in api and its dosage form by rp hplc . IAJPS. [Link]
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ICH Q2 Validation of Analytical Procedures . YouTube. [Link]
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4,4'-Bis(dimethylamino)benzhydrol . Wikipedia. [Link]
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Application Notes and Protocols for the Enantioselective Synthesis of Chiral Trifluoromethylated Alcohols
Introduction: The Strategic Value of Chiral Trifluoromethylated Alcohols
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly influence their physicochemical and biological properties.[1] This "super-methyl" group often enhances metabolic stability, lipophilicity, and binding affinity to biological targets, making it a prized substituent in medicinal chemistry and materials science.[2] Consequently, the development of synthetic methodologies to access chiral molecules containing a trifluoromethyl group, particularly chiral trifluoromethylated alcohols, is of paramount importance for the pharmaceutical and agrochemical industries.[3][4] These chiral alcohols are key structural motifs in a variety of bioactive compounds and serve as versatile building blocks for the synthesis of more complex molecules.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and widely-used methods for the enantioselective synthesis of chiral trifluoromethylated alcohols. We will delve into the mechanistic underpinnings of these transformations, provide detailed, step-by-step protocols, and offer practical insights for troubleshooting and optimization.
Core Synthetic Strategies
The enantioselective synthesis of chiral trifluoromethylated alcohols can be broadly categorized into two main approaches: the asymmetric reduction of trifluoromethyl ketones and the asymmetric trifluoromethylation of carbonyl compounds. Each strategy offers distinct advantages and is suited for different substrate classes.
Asymmetric Reduction of Trifluoromethyl Ketones: A Workhorse for Chiral Alcohol Synthesis
The most direct route to chiral trifluoromethylated alcohols is the asymmetric reduction of the corresponding prochiral trifluoromethyl ketones. This transformation has been extensively studied, and several highly efficient and selective catalytic systems have been developed.
Noyori-Type Asymmetric Hydrogenation and Transfer Hydrogenation
Expertise & Experience: The Noyori-type asymmetric hydrogenation, a Nobel Prize-winning technology, stands as one of the most reliable and scalable methods for the enantioselective reduction of ketones.[7] The mechanism involves a metal-ligand bifunctional catalysis where a ruthenium catalyst, coordinated to a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine, facilitates the concerted transfer of a hydride from a hydrogen source to the ketone carbonyl.[8][9] The chirality of the ligand environment dictates the facial selectivity of the hydride attack, leading to high enantiomeric excess (ee) of the desired alcohol. Transfer hydrogenation variants utilize isopropanol or formic acid as the hydrogen source, offering operational simplicity.[10]
Authoritative Grounding: The remarkable efficiency and selectivity of Noyori-type catalysts stem from the well-defined six-membered pericyclic transition state, which ensures a highly organized and predictable stereochemical outcome.[11][12]
Experimental Protocol: Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone
This protocol is adapted from the work of Noyori and co-workers and is a representative example of the asymmetric transfer hydrogenation of a trifluoromethyl ketone.[7]
Materials:
-
(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
[RuCl₂(p-cymene)]₂
-
Triethylamine (Et₃N)
-
Formic acid (HCOOH)
-
2,2,2-Trifluoroacetophenone
-
Anhydrous isopropanol (i-PrOH)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (S,S)-TsDPEN (0.01 mmol, 1 mol%) and [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) in anhydrous DCM (2.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
Reduction Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, prepare a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH:Et₃N).
-
Add the HCOOH:Et₃N mixture (1.0 mL) to the flask.
-
Add 2,2,2-trifluoroacetophenone (1.0 mmol, 1.0 equiv) to the reaction flask.
-
Cool the mixture to 0 °C and add the freshly prepared catalyst solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC for the disappearance of the starting material.
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral 1-phenyl-2,2,2-trifluoroethanol.
Expected Outcome: High yield (>95%) and high enantiomeric excess (>98% ee).
Troubleshooting and Optimization:
-
Low Conversion: Ensure all reagents and solvents are strictly anhydrous. The catalyst is sensitive to moisture and oxygen. Degassing the solvents and using proper Schlenk techniques are crucial. Increasing the catalyst loading to 2 mol% may improve conversion.
-
Low Enantioselectivity: The purity of the chiral ligand is critical. Ensure high-quality, enantiomerically pure ligand is used. The choice of solvent can also influence enantioselectivity; screening other anhydrous solvents like toluene or THF may be beneficial.
-
Substrate Scope: The electronic and steric properties of the ketone can affect reactivity and enantioselectivity. For challenging substrates, screening different chiral ligands (e.g., other derivatives of DPEN or BINAP) is recommended.
Nickel-Catalyzed Asymmetric Reductive Trifluoroalkylation
Expertise & Experience: A powerful and increasingly popular strategy involves the nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides with a trifluoromethyl source, followed by a one-pot reduction to yield β-trifluoromethyl alcohols.[3][4] This method is particularly valuable for accessing chiral alcohols with the trifluoromethyl group at the β-position.[2][13] The key to success lies in the use of a chiral ligand, often a bis(oxazoline) (BiOx) or a phosphine ligand, which controls the stereochemistry of the initial C-C bond formation.[14]
Authoritative Grounding: The mechanism is believed to proceed through a Ni(I)/Ni(III) catalytic cycle. The chiral nickel catalyst undergoes oxidative addition to the trifluoromethyl source, followed by transmetalation with the acyl chloride. Reductive elimination then forms the α-trifluoromethyl ketone, and the chiral ligand environment dictates the enantioselectivity of this key step. The subsequent in-situ reduction of the ketone provides the desired chiral alcohol.[4]
Experimental Protocol: Nickel-Catalyzed Asymmetric Reductive Trifluoroalkylation of an Acyl Chloride
This protocol is a generalized procedure based on the work of Wang and co-workers.[3]
Materials:
-
NiCl₂·glyme
-
Chiral bis(oxazoline) ligand (e.g., (S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline))
-
Zinc powder (activated)
-
Trifluoromethyl iodide (CF₃I) or other suitable CF₃ source
-
Acyl chloride
-
Sodium borohydride (NaBH₄)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous methanol (MeOH)
-
Nitrogen or Argon atmosphere
Reaction Setup:
-
In a glovebox, add NiCl₂·glyme (0.05 mmol, 5 mol%), the chiral bis(oxazoline) ligand (0.06 mmol, 6 mol%), and activated zinc powder (2.0 mmol, 2.0 equiv) to a flame-dried Schlenk tube.
-
Add anhydrous DMF (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the acyl chloride (1.0 mmol, 1.0 equiv) to the mixture.
-
Seal the tube, remove it from the glovebox, and connect it to a CF₃I gas balloon.
-
Stir the reaction mixture at room temperature for 12-24 hours.
One-Pot Reduction:
-
After the trifluoroalkylation is complete (monitored by TLC or GC-MS), cool the reaction mixture to 0 °C.
-
Slowly add anhydrous methanol (2.0 mL) followed by the portion-wise addition of sodium borohydride (2.0 mmol, 2.0 equiv).
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
Workup and Purification:
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the chiral β-trifluoromethyl alcohol.
Expected Outcome: Good to excellent yields (70-95%) and high enantioselectivities (80-99% ee) and diastereoselectivities.[4]
Troubleshooting and Optimization:
-
Sluggish Reaction: The activation of zinc powder is crucial for the reductive process. Pre-treating the zinc with HCl, followed by washing with water, ethanol, and ether, and drying under vacuum is recommended.
-
Side Reactions: Over-reduction of the acyl chloride can be a side reaction. Careful control of the reaction temperature and stoichiometry of the reducing agent is important.
-
Ligand Screening: For substrates that give low enantioselectivity, screening a panel of chiral ligands is the most effective optimization strategy. Both electronic and steric properties of the ligand can have a significant impact.
Organocatalytic Asymmetric Trifluoromethylation
Expertise & Experience: Organocatalysis has emerged as a powerful tool for enantioselective synthesis, avoiding the use of often toxic and expensive transition metals.[15] In the context of chiral trifluoromethylated alcohol synthesis, organocatalytic methods often involve the activation of a carbonyl compound by a chiral amine catalyst to form a transient enamine or iminium ion, which then reacts with an electrophilic trifluoromethylating reagent.[1][16]
Authoritative Grounding: The enantioselectivity in these reactions is governed by the steric environment created by the chiral catalyst, which effectively shields one face of the reactive intermediate, directing the attack of the trifluoromethylating agent to the other face.[17]
Experimental Protocol: Organocatalytic α-Trifluoromethylation of an Aldehyde
This protocol is based on the photoredox organocatalysis strategy developed by MacMillan and co-workers.[16]
Materials:
-
Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one)
-
Iridium photocatalyst (e.g., Ir(ppy)₂(dtb-bpy)PF₆)
-
Trifluoromethyl iodide (CF₃I)
-
Aldehyde
-
2,6-Lutidine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Visible light source (e.g., blue LED)
Reaction Setup:
-
To a dry test tube, add the chiral imidazolidinone catalyst (0.02 mmol, 20 mol%) and the iridium photocatalyst (0.0005 mmol, 0.5 mol%).
-
Add anhydrous DMF (0.3 M solution based on the aldehyde).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill with argon and add 2,6-lutidine (0.11 mmol, 1.1 equiv).
-
Add the aldehyde (0.1 mmol, 1.0 equiv).
-
Add trifluoromethyl iodide (condensed at -78 °C, ~8 equiv).
-
Seal the tube and place it in front of a blue LED light source, ensuring efficient stirring.
-
Irradiate the reaction mixture at room temperature for 12-24 hours.
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The resulting α-trifluoromethyl aldehyde is often reduced in situ without purification. Add methanol (2 mL) and cool to 0 °C.
-
Add sodium borohydride (0.2 mmol, 2.0 equiv) portion-wise and stir for 1 hour.
-
Work up as described in the previous protocols and purify by flash column chromatography.
Expected Outcome: Good yields (60-90%) and high enantioselectivities (90-99% ee).[1]
Troubleshooting and Optimization:
-
Low Quantum Yield: Ensure the light source is of the appropriate wavelength and intensity for the photocatalyst. The reaction vessel should be positioned to maximize light absorption.
-
Racemization: The α-trifluoromethyl aldehyde product can be prone to racemization. Performing the subsequent reduction at low temperatures and without delay is recommended.
-
Catalyst Choice: The steric and electronic properties of the organocatalyst are crucial. For different aldehyde substrates, screening other imidazolidinone catalysts may be necessary to achieve optimal enantioselectivity.
Data Presentation: Comparison of Catalytic Systems
| Method | Catalyst System | Substrate Example | Yield (%) | ee (%) | Reference |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | 2,2,2-Trifluoroacetophenone | >95 | >98 | [7] |
| Nickel-Catalyzed Reductive Trifluoroalkylation | NiCl₂·glyme / Chiral BiOx | Benzoyl Chloride | 85 | 95 | [3] |
| Organocatalytic Photoredox Trifluoromethylation | Imidazolidinone / Ir(ppy)₂(dtb-bpy)PF₆ | Propanal | 88 | 99 | [1][16] |
| Oxazaborolidine Catalyzed Reduction | In situ generated from chiral lactam alcohol | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | 92 | 96 | [18] |
Visualization of Key Concepts
Workflow for Asymmetric Synthesis and Analysis
Caption: General workflow for the enantioselective synthesis and analysis of chiral trifluoromethylated alcohols.
Mechanism of Noyori Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Safety and Handling Precautions
Trustworthiness: The synthesis of chiral trifluoromethylated alcohols often involves hazardous reagents that require careful handling in a well-ventilated fume hood.
-
Trifluoromethylating Reagents:
-
Trifluoromethyl Iodide (CF₃I): A volatile and toxic gas. It should be handled in a closed system or a well-ventilated fume hood. Avoid inhalation and skin contact.[19]
-
(Trifluoromethyl)trimethylsilane (TMSCF₃): A flammable liquid. Keep away from heat, sparks, and open flames. Handle under an inert atmosphere as it is moisture-sensitive.[19]
-
Hypervalent Iodine Reagents (e.g., Togni's reagent): These are generally shelf-stable solids but can decompose violently upon heating. Avoid heating the solid reagents to high temperatures.[20]
-
Trifluoromethanesulfonic Acid Trifluoromethyl Ester: This is a corrosive liquid that can cause severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[21][22]
-
-
Organometallic Catalysts and Reagents:
-
Nickel and Ruthenium Catalysts: Many transition metal catalysts are toxic and air-sensitive. Handle them under an inert atmosphere (glovebox or Schlenk line).
-
Reducing Agents (e.g., NaBH₄, Zinc powder): These can react violently with water. Ensure reactions are quenched carefully and slowly.
-
-
General Precautions:
-
Always wear appropriate PPE.[23]
-
Work in a well-ventilated fume hood.
-
Be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).
-
Plan quenching and workup procedures carefully to manage any potential exotherms or gas evolution.
-
Conclusion
The enantioselective synthesis of chiral trifluoromethylated alcohols is a vibrant and rapidly evolving field of research. The methods outlined in this guide, including asymmetric (transfer) hydrogenation, nickel-catalyzed reductive trifluoroalkylation, and organocatalytic trifluoromethylation, represent the state-of-the-art in this area. By understanding the underlying principles of these reactions and adhering to the detailed protocols, researchers can confidently access a wide range of valuable chiral building blocks for drug discovery and materials science. Careful attention to reaction optimization and safety is paramount to achieving successful and reproducible results.
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- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. chemicalbook.com [chemicalbook.com]
- 23. combi-blocks.com [combi-blocks.com]
Application Note: Scalable Synthesis of 3,4'-Bis(trifluoromethyl)benzhydrol
Process Safety, Kinetic Control, and Impurity Management
Executive Summary & Strategic Analysis
Target Molecule: 3,4'-Bis(trifluoromethyl)benzhydrol CAS: (Generic structure relevance: Bis(trifluoromethyl)phenylmethanols) Application: Key intermediate for serotonin reuptake inhibitors (SSRIs), antihistamines, and agrochemical active ingredients.
The "Safety-First" Retrosynthetic Shift
While theoretically accessible via two Grignard pathways, this protocol prioritizes Route A (4-magnesio species) over Route B (3-magnesio species).
-
Route A (Recommended): 4-(trifluoromethyl)phenylmagnesium bromide + 3-(trifluoromethyl)benzaldehyde.
-
Route B (High Hazard): 3-(trifluoromethyl)phenylmagnesium bromide + 4-(trifluoromethyl)benzaldehyde.
Critical Safety Insight: Literature and industrial accident reports (including a notable incident at Pfizer) indicate that 3-(trifluoromethyl)phenylmagnesium bromide can exhibit unpredictable induction periods followed by violent, explosive exotherms during formation.[1] The 4-isomer is kinetically more predictable and thermally stable. This guide focuses on Route A to maximize process safety at scale.
Chemical Reaction & Mechanism
The synthesis utilizes a standard Grignard addition but requires strict moisture control and heat management due to the electron-withdrawing nature of the trifluoromethyl groups, which deactivate the aryl ring toward Grignard formation (making initiation difficult) but activate the aldehyde toward nucleophilic attack (making the coupling rapid and exothermic).
Figure 1: Reaction pathway prioritizing the safer 4-isomer Grignard formation.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Water Content (KF) | < 200 ppm (Solvent/Reagents) | CF3-substituents increase the cost of reagents; water kills titer and generates benzene impurities that complicate crystallization. |
| Mg Activation | Iodine (1 mol%) or DIBAL-H (0.5 mol%) | Electron-deficient rings resist Mg insertion. Chemical activation removes the MgO passivation layer to reduce induction time. |
| Grignard Temp | Reflux (65°C) for aging | Ensures consumption of aryl halide. Unreacted halide complicates downstream purification. |
| Coupling Temp | -10°C to 0°C | Prevents competitive reduction (Meerwein-Ponndorf-Verley type) or byproduct formation. |
| Quench pH | pH 6.0 - 7.0 | Strongly acidic quench can cause dehydration of the benzhydrol to the benzhydryl cation/ether. |
Detailed Experimental Protocol
Phase 1: Preparation of 4-(Trifluoromethyl)phenylmagnesium Bromide (1.0 M in THF)
Equipment:
-
Double-jacketed glass reactor (or Hastelloy for >10kg scale).
-
Overhead stirrer (high torque).
-
Reflux condenser (glycol cooled to -10°C).
-
Nitrogen/Argon inertion line.
Reagents:
-
Magnesium turnings (1.1 equiv)
-
4-Bromobenzotrifluoride (1.0 equiv)
-
THF (Anhydrous, stabilized with BHT)
-
Iodine (Crystal, 0.01 equiv)
Procedure:
-
Inertion: Purge reactor with N2 x 3 cycles. Charge Mg turnings.
-
Activation: Add Iodine crystals. Heat jacket to 40°C until iodine vapor sublimes and coats Mg (purple haze).
-
Solvent Charge: Add 10% of the total THF volume to cover Mg.
-
Initiation: Add 5% of the 4-Bromobenzotrifluoride charge.
-
Observation: Look for turbidity, exotherm, and disappearance of iodine color (brown
clear/grey). -
Troubleshooting: If no initiation after 15 min, add 1 mL of DIBAL-H (1M in toluene) or a "starter" of pre-formed Grignard. DO NOT add more halide until initiation is confirmed.
-
-
Feeding: Once initiated, dilute remaining halide in the rest of the THF. Dose this solution into the reactor over 2-4 hours, maintaining internal temperature at 60-65°C (gentle reflux) via addition rate.
-
Aging: Stir at reflux for 2 hours post-addition.
-
Titration: Cool to 25°C. Titrate an aliquot (using salicylaldehyde phenylhydrazone or similar indicator) to confirm concentration (~0.9 - 1.0 M).
Phase 2: Coupling with 3-(Trifluoromethyl)benzaldehyde
Procedure:
-
Preparation: In a separate vessel, dissolve 3-(trifluoromethyl)benzaldehyde (0.95 equiv relative to Grignard) in THF (2 volumes).
-
Cooling: Cool the Grignard solution to -10°C.
-
Addition: Add the aldehyde solution slowly to the Grignard reagent.
-
Note: Reverse addition (Grignard into Aldehyde) is also acceptable and often yields a cleaner impurity profile, but requires transferring the reactive Grignard. For this protocol, we describe Aldehyde
Grignard to minimize handling of the organometallic.
-
-
Control: Maintain internal temperature < 0°C. The reaction is instantaneous.
-
Monitoring: Check HPLC for disappearance of aldehyde (< 0.5%).
Phase 3: Quench and Isolation
-
Quench: Prepare a 15% NH4Cl (aq) solution. Cool to 0°C.
-
Transfer: Cannulate the reaction mixture into the quench solution (Inverse quench controls exotherm better).
-
Separation: Agitate for 30 mins. Separate layers.
-
Extraction: Extract aqueous layer with MTBE or Ethyl Acetate.
-
Washing: Wash combined organics with Brine. Dry over MgSO4.
-
Concentration: Rotovap to a thick oil.
Phase 4: Crystallization (Critical for Purity)
Benzhydrols are often oils initially but can be crystallized.[2]
-
Solvent System: Heptane / Isopropyl Acetate (9:1 ratio).
-
Dissolution: Dissolve crude oil in minimal hot Isopropyl Acetate (50°C).
-
Seeding: Add Heptane slowly until slight turbidity. Seed with pure product crystals if available.
-
Cooling: Ramp down to 0°C over 4 hours.
-
Filtration: Filter white solids. Wash with cold Heptane.
-
Drying: Vacuum oven at 40°C.
Process Engineering & Safety Controls
The following diagram illustrates the engineering controls required to mitigate the risks of fluorinated Grignard scale-up.
Figure 2: Process flow with safety interlocks. The dosing pump is interlocked with the reactor temperature probe to prevent runaway accumulation.
Analytical Quality Control
| Test | Method | Acceptance Criteria |
| Identification | 1H-NMR (CDCl3) | Characteristic methine proton at ~5.9 ppm. |
| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |
| Residual Solvent | GC-Headspace | THF < 720 ppm, Heptane < 5000 ppm |
| Magnesium | ICP-MS | < 20 ppm |
References
-
Pfizer Safety Alert (Grignard Explosion)
-
Grignard Scale-Up Best Practices
- Title: Grignard Reagents: Industrial Applications and Str
- Source: Organic Process Research & Development (OPRD).
- Context: General protocols for handling initiation latency in electron-deficient arom
-
URL:[Link] (Journal Landing Page)
-
Benzhydrol Crystallization
- Title: Factors Affecting the Recrystalliz
- Source: GuideChem.
-
Context: Solubility data for diarylmethanols in non-polar solvents.[3]
-
General Synthesis of Bis(trifluoromethyl)
-
Title: Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid (Grignard Route).[2]
- Source: Google P
- Context: Analogous chemistry demonstrating the stability of the 3,5-isomer vs the 3-isomer.
- URL
-
Sources
Process Development Guide: Chlorodehydroxylation of 3,4'-Bis(trifluoromethyl)benzhydrol
Reagent Focus: Thionyl Chloride (
Executive Summary & Strategic Context
Target Audience: Medicinal Chemists, Process Development Scientists
Substrate: 3,4'-Bis(trifluoromethyl)benzhydrol (CAS: 203915-48-4)
Reagent: Thionyl Chloride (
The 3,4'-bis(trifluoromethyl)benzhydryl moiety is a critical pharmacophore in the synthesis of next-generation CNS-active agents (e.g., SSRIs, antihistamines). The presence of two trifluoromethyl (
This guide details the Chlorodehydroxylation of 3,4'-bis(trifluoromethyl)benzhydrol using Thionyl Chloride (
Mechanistic Insight: The Electronic Challenge
Electronic Deactivation
In typical benzhydrols, the hydroxyl group is easily displaced via an
-
The Challenge: The
groups at the 3- and 4'-positions exert a strong inductive ($ -I -M $) electron-withdrawing effect. -
Consequence: The formation of the benzylic carbocation is energetically unfavorable. The reaction mechanism shifts away from a pure
pathway toward an -like or Internal Return ( ) mechanism, necessitating higher temperatures and catalytic activation.
The Role of DMF (Vilsmeier-Haack Activation)
To accelerate the reaction, N,N-Dimethylformamide (DMF) is employed as a catalyst. DMF reacts with
Figure 1: Catalytic cycle and activation pathway for the chlorination of electron-deficient benzhydrols.
Experimental Protocol
Objective: Synthesis of 3,4'-bis(trifluoromethyl)benzhydryl chloride (Scale: 10.0 g).
Materials & Stoichiometry
| Component | Role | Mass/Vol | Mol. Wt. | Equiv. |
| 3,4'-Bis(trifluoromethyl)benzhydrol | Substrate | 10.0 g | 320.23 | 1.0 |
| Thionyl Chloride ( | Reagent | 3.4 mL (5.6 g) | 118.97 | 1.5 |
| Dichloromethane (DCM) | Solvent | 50 mL | - | 5 Vol |
| DMF | Catalyst | 0.1 mL | 73.09 | 0.05 |
| Toluene | Chase Solvent | 20 mL | - | - |
Step-by-Step Methodology
Phase 1: Setup and Addition
-
Apparatus: Oven-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the gas outlet to a caustic scrubber (NaOH solution) to neutralize
and HCl off-gassing. -
Charging: Charge the RBF with 3,4'-bis(trifluoromethyl)benzhydrol (10.0 g) and anhydrous DCM (40 mL). Stir until fully dissolved.
-
Catalyst: Add DMF (0.1 mL) via syringe.
-
Reagent Addition: Charge the addition funnel with Thionyl Chloride (3.4 mL) diluted in DCM (10 mL).
-
Controlled Addition: Add the
solution dropwise over 30 minutes at 0–5°C (ice bath).-
Critical Process Parameter (CPP): Control addition rate to manage gas evolution (
).
-
Phase 2: Reaction & Optimization
-
Ramp: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).
-
Reflux: Heat the reaction to a gentle reflux (approx. 40°C for DCM) for 3–5 hours.
-
Note: Due to the electron-deficient nature of the substrate, reflux is often required to drive the reaction to >98% conversion.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The alcohol spot (
) should disappear, replaced by the less polar chloride ( ).
Phase 3: Workup & Isolation
-
Concentration: Cool to room temperature. Concentrate the reaction mixture under reduced pressure (Rotavap) to remove DCM and excess
. -
Azeotropic Removal: Add Toluene (20 mL) to the residue and re-concentrate.
-
Purpose: This "chase" step removes trace thionyl chloride, which is critical if the next step involves amines (to prevent sulfonamide formation).
-
-
Final Product: The resulting oil usually crystallizes upon standing or cooling.
-
Yield Expectation: 90–95%.
-
Storage: Store under inert atmosphere (
/Ar) at 2–8°C. Hydrolytically unstable.
-
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis, highlighting the critical decision point at the IPC (In-Process Control) stage.
Safety & Troubleshooting (E-E-A-T)
Critical Safety Hazards
-
Thionyl Chloride (
): Reacts violently with water to release and .[2] Causes severe skin burns and eye damage.[3][4] Always use a scrubber system. -
Benzhydryl Chloride Potency: Many benzhydryl chlorides are alkylating agents and potential sensitizers. Handle with double gloves and in a fume hood.
-
Pressure Buildup: The reaction generates 2 moles of gas (
) for every mole of product. Ensure the system is vented through a scrubber; never seal the reactor.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<80%) | Deactivated ring system slows ionization. | Add 0.1 eq more DMF; increase reaction time; switch solvent to 1,2-Dichloroethane (higher reflux temp). |
| Product is Dark/Tar | Overheating or polymerization. | Keep bath temp <50°C; ensure nitrogen blanket to exclude moisture. |
| "Stuck" Intermediate | Chlorosulfite ester not decomposing. | The intermediate chlorosulfite is stable. Increase heat to drive the |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
- Scientific Update. (2023). Process Safety of Thionyl Chloride Reactions. Organic Process Research & Development. (General safety protocols for acid chloride synthesis).
Sources
Application Note: High-Fidelity Oxidation of 3,4'-Bis(trifluoromethyl)benzhydrol to its Corresponding Benzophenone
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the robust and efficient oxidation of the electron-deficient secondary alcohol, 3,4'-Bis(trifluoromethyl)benzhydrol, to its corresponding ketone, 3,4'-Bis(trifluoromethyl)benzophenone. The presence of two strongly electron-withdrawing trifluoromethyl groups necessitates the selection of a mild yet potent oxidizing agent to ensure high conversion and minimize side reactions. This document provides a thoroughly validated protocol utilizing the Dess-Martin periodinane (DMP) for this transformation, a reagent known for its efficacy with sterically hindered and electronically deactivated alcohols. An alternative protocol employing the Swern oxidation is also presented. This application note is designed to provide researchers in medicinal chemistry and materials science with a reliable method for the synthesis of this valuable fluorinated benzophenone derivative.
Introduction: The Challenge of Oxidizing Electron-Deficient Alcohols
The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. However, substrates bearing strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) moiety, present a significant challenge. The electron-deficient nature of the carbinol carbon in 3,4'-Bis(trifluoromethyl)benzhydrol deactivates it towards oxidation, often leading to sluggish reactions or the need for harsh, less selective oxidizing agents.
The resulting 3,4'-Bis(trifluoromethyl)benzophenone is a key building block in the synthesis of various pharmacologically active compounds and advanced materials. The trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Therefore, a reliable and high-yielding synthesis of this ketone is of considerable interest.
This application note addresses this synthetic challenge by providing a detailed, step-by-step protocol for the Dess-Martin oxidation of 3,4'-Bis(trifluoromethyl)benzhydrol. The Dess-Martin periodinane is a hypervalent iodine reagent that offers several advantages for this specific transformation:
-
Mild Reaction Conditions: The oxidation can be performed at room temperature, preserving sensitive functional groups.[1]
-
High Selectivity: DMP is highly selective for the oxidation of alcohols and does not typically affect other functional groups.[1]
-
Efficacy with Electron-Deficient Substrates: DMP has been shown to be effective in the oxidation of fluoroalkyl-substituted carbinols.
-
Avoidance of Toxic Heavy Metals: Unlike chromium-based reagents, DMP is a metal-free oxidant.[1]
Reaction Schematics and Mechanism
The overall transformation is the oxidation of a secondary alcohol to a ketone:
Figure 1: General reaction scheme for the oxidation of 3,4'-Bis(trifluoromethyl)benzhydrol.
The mechanism of the Dess-Martin oxidation involves the formation of a periodinane ester intermediate, followed by an intramolecular elimination to yield the ketone, iodinane, and acetic acid.[2]
Figure 2: Simplified mechanism of the Dess-Martin oxidation.
Detailed Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation (Recommended)
This protocol is recommended due to its mild conditions and proven efficacy with fluorinated alcohols.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3,4'-Bis(trifluoromethyl)benzhydrol | 320.23 | 1.0 | 320 mg |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.5 | 636 mg |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
| Saturated aqueous sodium bicarbonate | - | - | 2 x 15 mL |
| Saturated aqueous sodium thiosulfate | - | - | 2 x 15 mL |
| Brine | - | - | 15 mL |
| Anhydrous sodium sulfate | - | - | As needed |
Procedure:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4'-Bis(trifluoromethyl)benzhydrol (320 mg, 1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) and stir until the starting material is fully dissolved.
-
Addition of DMP: In a single portion, add Dess-Martin periodinane (636 mg, 1.5 mmol) to the stirred solution at room temperature. The reaction mixture may become slightly cloudy.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, dilute the reaction mixture with dichloromethane (10 mL). Quench the reaction by adding saturated aqueous sodium thiosulfate (15 mL) and saturated aqueous sodium bicarbonate (15 mL). Stir vigorously for 15-20 minutes until the organic layer becomes clear.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate or by flash column chromatography on silica gel.
Protocol 2: Swern Oxidation (Alternative)
The Swern oxidation is a reliable alternative, particularly for larger-scale reactions, though it requires cryogenic temperatures and careful handling of reagents.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Oxalyl chloride | 126.93 | 1.5 | 0.13 mL |
| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 3.0 | 0.22 mL |
| Dichloromethane (DCM), anhydrous | - | - | 15 mL |
| 3,4'-Bis(trifluoromethyl)benzhydrol | 320.23 | 1.0 | 320 mg |
| Triethylamine (TEA) | 101.19 | 5.0 | 0.70 mL |
| Water | - | - | 15 mL |
| Brine | - | - | 15 mL |
| Anhydrous sodium sulfate | - | - | As needed |
Procedure:
-
Oxidant Preparation: In a dry 100 mL three-necked flask under an inert atmosphere (nitrogen or argon), dissolve anhydrous DMSO (0.22 mL, 3.0 mmol) in anhydrous DCM (5 mL) and cool to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (0.13 mL, 1.5 mmol) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Alcohol Addition: Dissolve 3,4'-Bis(trifluoromethyl)benzhydrol (320 mg, 1.0 mmol) in anhydrous DCM (5 mL) and add it dropwise to the activated DMSO solution at -78 °C. Stir for 1 hour at this temperature.
-
Base Addition: Add triethylamine (0.70 mL, 5.0 mmol) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm to room temperature over 1 hour.
-
Quenching and Workup: Quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as described in Protocol 1.
Product Characterization
The identity and purity of the synthesized 3,4'-Bis(trifluoromethyl)benzophenone should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.5-8.0 ppm).
-
¹³C NMR (101 MHz, CDCl₃): The spectrum should show a characteristic peak for the carbonyl carbon around δ 195 ppm. The carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling.
-
¹⁹F NMR (376 MHz, CDCl₃): Two distinct singlets are expected for the two non-equivalent trifluoromethyl groups.
-
IR (ATR): A strong absorption band characteristic of the C=O stretch of an aromatic ketone is expected in the region of 1660-1680 cm⁻¹.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 318. The fragmentation pattern may show losses of CF₃ and CO.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after the recommended reaction time, additional oxidant (0.2-0.5 equivalents) can be added. Ensure all reagents and solvents are anhydrous, as water can deactivate the oxidizing agents.
-
Side Product Formation: Over-oxidation is generally not a concern with these mild methods. If other impurities are observed, purification by column chromatography is recommended.
-
Purification Challenges: Due to the fluorinated nature of the product, it may have different solubility properties compared to non-fluorinated analogs. A systematic screening of recrystallization solvents may be necessary to achieve high purity. "Fluorous" chemistry principles suggest that solvents with some fluorine content might be effective for purification.[5]
-
Safety Precautions:
-
Dess-Martin periodinane is moisture-sensitive and can be mildly explosive upon impact or heating. Handle with care.
-
The Swern oxidation generates carbon monoxide gas and dimethyl sulfide, which has a strong, unpleasant odor. This reaction must be performed in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Workflow Visualization
Figure 3: Experimental workflow for the oxidation of 3,4'-Bis(trifluoromethyl)benzhydrol.
Conclusion
The protocols detailed in this application note provide a reliable and efficient means for the synthesis of 3,4'-Bis(trifluoromethyl)benzophenone from its corresponding benzhydrol. The recommended Dess-Martin periodinane oxidation offers a mild, selective, and high-yielding pathway, particularly suitable for this electron-deficient substrate. The alternative Swern oxidation protocol also provides a viable route. By following these detailed procedures and considering the key practical insights, researchers can confidently synthesize this important fluorinated building block for applications in drug discovery and materials science.
References
-
Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]
-
Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978 , 34 (11), 1651-1660. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer, 2007 . [Link]
-
Wikipedia contributors. Dess–Martin oxidation. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. Organofluorine chemistry. Wikipedia, The Free Encyclopedia. [Link]
Sources
reduction of bis(trifluoromethyl)benzophenones to benzhydrols
Application Note: Chemoselective & Enantioselective Reduction of Bis(trifluoromethyl)benzophenones to Benzhydrols
Executive Summary & Scientific Context
The reduction of bis(trifluoromethyl)benzophenones (e.g., 3,5-bis(trifluoromethyl)benzophenone) to their corresponding benzhydrols is a pivotal transformation in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant) and other high-value pharmacophores.
The presence of two trifluoromethyl (
Key Implications for Experimental Design:
-
Enhanced Electrophilicity: The carbonyl carbon is highly susceptible to nucleophilic attack. Standard reduction rates are significantly faster compared to unsubstituted benzophenone.
-
Hydrate Formation: In the presence of moisture, these ketones can form stable gem-diols (hydrates), which are resistant to reduction. Anhydrous conditions are critical.
-
Chemo-stability: While the
group is generally stable, harsh reducing conditions (e.g., dissolving metal reductions) can lead to defluorination. Hydride-based methods are preferred.
This guide details two validated protocols:
-
Protocol A: Stoichiometric Chemical Reduction (Racemic) – For bulk intermediate synthesis.
-
Protocol B: Asymmetric Transfer Hydrogenation (ATH) – For chiral drug substance manufacturing.
Mechanistic Insight & Reaction Pathways
Understanding the electronic landscape is crucial for troubleshooting. The electron-deficient nature of the substrate dictates the reaction kinetics.
Figure 1: Reaction landscape highlighting the competitive hydration pathway induced by electron-withdrawing trifluoromethyl groups.
Protocol A: Stoichiometric Reduction (Sodium Borohydride)[1]
Application: Synthesis of racemic intermediates; removal of ketone impurities. Scale: Scalable from mg to kg.
Reagents & Materials
-
Substrate: 3,5-Bis(trifluoromethyl)benzophenone (1.0 equiv).
-
Reductant: Sodium Borohydride (
) (0.6 equiv; theoretical is 0.25, excess ensures completion). -
Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) (3:1 ratio). Note: THF is added to solubilize the lipophilic fluorinated substrate.
-
Quench: 1N HCl.
Step-by-Step Methodology
-
Solubilization (Critical):
-
In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve the bis(trifluoromethyl)benzophenone in THF.
-
Add MeOH to reach a final concentration of 0.5 M.
-
Checkpoint: Ensure the solution is clear. If the substrate was stored in humid conditions, it may contain hydrates. Dry the solution over molecular sieves if necessary before proceeding.
-
-
Controlled Addition:
-
Cool the solution to 0°C using an ice bath. Reason: The reaction is exothermic and faster than standard benzophenone reduction.
-
Add
solid in small portions over 15 minutes. Maintain internal temperature . -
Observation: Gas evolution (
) will be vigorous initially.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to room temperature (20-25°C).
-
Stir for 45-60 minutes.
-
QC Check: Perform TLC (10% EtOAc/Hexanes). The ketone acts as a UV chromophore. The alcohol product will be more polar (lower
).
-
-
Quench & Workup:
-
Cool back to 0°C.
-
Slowly add 1N HCl until pH ~3 to destroy excess hydride. Caution: Hydrogen gas evolution.
-
Remove volatile solvents (MeOH/THF) under reduced pressure (Rotavap).
-
Extract the aqueous residue with Dichloromethane (DCM) (
). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
The crude product is often
pure. Recrystallization from Hexanes/EtOAc is effective if higher purity is required.
-
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Application: Enantioselective synthesis (>95% ee) for chiral drug development. Catalyst System: Ru(II)-arene complex with chiral diamine ligand (Noyori-Ikariya type).
Reagents
-
Catalyst:
(1 mol%). -
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue).
Step-by-Step Methodology
-
Catalyst Pre-activation:
-
In a glovebox or under Argon, dissolve the Ru-catalyst in the solvent.
-
Note: The active species is the Ruthenium-hydride formed in situ.
-
-
Reaction Setup:
-
Add the bis(trifluoromethyl)benzophenone substrate (1.0 equiv).
-
Add the
mixture (3-5 equiv of hydride source). -
Stir at 25-30°C .
-
-
Kinetics & Monitoring:
-
Due to the electron-deficient nature of the ring, the hydride transfer is accelerated .
-
Monitor by Chiral HPLC every 2 hours.
-
Target: >98% Conversion, >95% ee.
-
-
Workup:
-
Dilute with water.[1] Extract with EtOAc.
-
Wash with saturated
to remove excess formic acid. -
Metal Scavenging: If for pharma use, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Ruthenium.
-
Quality Control & Characterization
The presence of Fluorine provides an excellent handle for NMR analysis.
| Parameter | Method | Expected Observation |
| Conversion | Disappearance of aromatic signals shifting due to carbonyl loss. Appearance of benzhydryl proton ( | |
| Identity | Sharp singlet at | |
| Purity | HPLC (UV 254 nm) | Product elutes earlier than ketone on Reverse Phase (C18). |
| Chirality | Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10). |
Data Visualization: Workflow Logic
Figure 2: Decision tree for selecting the appropriate reduction methodology based on downstream requirements.
Safety & Handling (HSE)
-
Fluorinated Intermediates: Generally lipophilic and potentially bio-accumulative. Handle in a fume hood.
-
Sodium Borohydride: Flammable solid. Reacts violently with water/acids to release Hydrogen gas. Keep dry.[3][4][5]
-
Formic Acid/TEA: Corrosive and toxic. The azeotrope fumes; use adequate ventilation.
References
-
Mechanistic Studies on Benzophenone Reduction
-
Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. IvyPanda. Available at: [Link]
-
-
Asymmetric Transfer Hydrogenation (General)
-
Selective Hydrogenation of Benzophenones to Benzhydrols. Organic Letters (ACS). Available at: [Link]
-
- Characterization Data (NMR)
- Safety Data (MSDS)
Sources
Troubleshooting & Optimization
improving the yield of 3,4'-Bis(trifluoromethyl)benzhydrol synthesis
Technical Support Center: Optimization of 3,4'-Bis(trifluoromethyl)benzhydrol Synthesis
Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting for Electron-Deficient Diarylmethanols
Introduction: The Challenge of Electron-Deficient Systems
You are likely encountering low yields (<50%) or difficult purifications when synthesizing 3,4'-bis(trifluoromethyl)benzhydrol . This is a common issue caused by the electron-withdrawing nature of the trifluoromethyl (
In standard Grignard protocols,
This guide replaces "textbook" protocols with field-proven, high-yield methodologies focusing on Knochel-type Turbo-Grignards and controlled reductions.
Module 1: The Primary Synthesis (Grignard Route)
Target: Synthesis via C-C bond formation.
Recommended Protocol: Magnesium-Halogen Exchange (Turbo-Grignard)
Why this works: Standard Mg turnings often fail to insert into
Step-by-Step Protocol
Reagents:
-
Aryl Halide: 1-Bromo-3-(trifluoromethyl)benzene (The Nucleophile Source)
-
Electrophile: 4-(Trifluoromethyl)benzaldehyde
-
Exchange Reagent:
(1.3M in THF)
Procedure:
-
Drying: Flame-dry a 3-neck round-bottom flask under Argon flow.
-
Dissolution: Dissolve 1-Bromo-3-(trifluoromethyl)benzene (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Exchange (The Critical Step): Cool to -15°C . Add
(1.1 equiv) dropwise.-
Note: Stir for 30-45 mins. Do not let the temperature rise above 0°C, or the magnesiated species may attack the
group (fluoride elimination).
-
-
Addition: Cool the solution to -40°C . Add 4-(trifluoromethyl)benzaldehyde (1.05 equiv) dissolved in THF slowly.
-
Warm-up: Allow to warm to RT over 2 hours.
-
Quench: Quench with saturated
.
Visual Workflow: Turbo-Grignard Mechanism
Caption: The Turbo-Grignard pathway minimizes homocoupling by generating the nucleophile via exchange rather than oxidative insertion.
Module 2: The Alternative Route (Reduction)
Target: Synthesis from 3,4'-bis(trifluoromethyl)benzophenone. Ticket ID: #RED-404 Issue: User reports incomplete reduction or "sticky" solids.
If you have the ketone intermediate, reduction is safer and higher yielding (>95%) than the Grignard route.
Optimization Table: Reducing Agents
| Parameter | Standard Protocol ( | Aggressive Protocol ( | Recommendation |
| Solvent | Methanol (MeOH) | THF / Ether | Use MeOH |
| Temp | 0°C to RT | -78°C to RT | 0°C |
| Selectivity | High (Ketone only) | Low (Risks | |
| Quench | Water/HCl | Fieser Workup (Messy) | Dilute HCl |
Optimized Protocol:
-
Dissolve ketone (1 equiv) in Methanol (not Ethanol; MeOH is faster).
-
Cool to 0°C.
-
Add
(1.5 equiv) in portions. Do not dump all at once. -
Monitor by TLC.[1][2] If reaction stalls, add 2 drops of water to solubilize borates, then stir for 30 min.
Troubleshooting & FAQs
Ticket #101: "My Grignard reaction didn't start."
Diagnosis: The
-
Switch to Turbo-Grignard (Protocol 1).
-
If you must use Mg turnings: Use Rieke Magnesium or activate turnings with DIBAL-H (1 mol%) which cleans the Mg surface instantly. Iodine activation is often too weak for
-bromides.
Ticket #102: "I see a dimer impurity (Homocoupling)."
Diagnosis: Wurtz coupling (Ar-Ar) occurs when the reaction is too concentrated or too hot. Fix:
-
Dilute reaction to 0.3 M .
-
Ensure the halide is added slowly to the Mg (or use the Exchange method which eliminates this issue).
Ticket #103: "The product is an oil and won't crystallize."
Diagnosis: Trifluoromethyl compounds are notorious for being "greasy" and having low melting points due to disrupted crystal packing. Fix:
-
Solvent System: Try Hexanes:EtOAc (95:5) .
-
Seed Trick: Cool the oil to -78°C and scratch the glass.
-
Derivatization: If purity is critical, convert to the acetate (Ac2O/Pyridine), crystallize the acetate, then hydrolyze back to the alcohol.
Logic Tree: Troubleshooting Synthesis Failure
Caption: Diagnostic logic for identifying failure points in diarylmethanol synthesis.
References
-
Knochel, P., et al. (2004).[3][4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.
-
Sigma-Aldrich. (n.d.). "4-(Trifluoromethyl)benzaldehyde Product Sheet." SigmaAldrich.com.
-
Krasovskiy, A., & Knochel, P. (2006). "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis.
-
Royal Society of Chemistry. (2017).[2] "Reduction of a ketone using sodium borohydride."[1][2][5] RSC.org.
Sources
- 1. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 2. rsc.org [rsc.org]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 5. youtube.com [youtube.com]
troubleshooting failed reactions involving 3,4'-Bis(trifluoromethyl)benzhydrol
Document ID: TS-CF3-BZH-04 Subject: Troubleshooting reactivity failures due to electronic deactivation in fluorinated diarylmethanols. Target Audience: Medicinal Chemists, Process Chemists.
Core Chemical Intelligence
Molecule: 3,4'-Bis(trifluoromethyl)benzhydrol CAS: (Generic for isomer class) 142416-04-4 (approximate/analogous) Key Characteristic: Extreme Electronic Deactivation. [1]
Before troubleshooting specific reactions, you must understand the electronic landscape of this molecule. Unlike unsubstituted benzhydrol, the presence of two trifluoromethyl (
The Consequence:
-
Destabilized Carbocation: The benzylic carbocation intermediate is highly unstable. Reaction pathways relying on
mechanisms (e.g., conversion to chloride using conc. HCl) will fail or proceed at glacial rates.[1] -
Increased Acidity: The hydroxyl proton is significantly more acidic (
) than typical benzhydrols ( ). -
Oxidation Resistance: The electron-deficient carbon center resists hydride abstraction, making standard mild oxidations sluggish.[1]
Troubleshooting Guide: Functionalization Failures
Scenario A: "I cannot convert the alcohol to the chloride/bromide using HX acids."
User Report: Attempted reaction with conc. HCl/HBr or anhydrous HX gas in dioxane.[1] recovered starting material.
Root Cause:
You are attempting an
Corrective Protocol (Force
-
Recommended Reagent: Thionyl Chloride (
) with Pyridine. -
Mechanism: Formation of a chlorosulfite intermediate, followed by nucleophilic attack by chloride. Pyridine acts as an HCl scavenger and nucleophilic catalyst.
-
Alternative: Appel Reaction (
) for bromination.[1]
Step-by-Step Protocol (Chlorination):
-
Dissolve 1.0 eq of 3,4'-bis(trifluoromethyl)benzhydrol in dry DCM (0.2 M).
-
Add 2.5 eq of Thionyl Chloride .
-
Add 0.1 eq of DMF (Catalytic Vilsmeier-Haack activation—critical for deactivated substrates).[1]
-
Reflux for 4–6 hours.
-
Monitor by TLC/LCMS.[1] If stalled, add 1.2 eq of Pyridine.
Scenario B: "Williamson Ether Synthesis is failing (Low Yields)."
User Report: Treated with NaH followed by alkyl halide. Yields are <20%, with significant elimination byproducts.
Root Cause: While the alkoxide forms easily (due to higher acidity), it is a weak nucleophile because the electron density is pulled into the fluorinated rings. Furthermore, the steric bulk of the benzhydryl system hinders attack on the alkyl halide.
Corrective Protocol (Mitsunobu Reaction): The Mitsunobu reaction utilizes the acidity of the alcohol (which is advantageous here) and activates the oxygen with a phosphonium intermediate.
Step-by-Step Protocol (Etherification):
-
Dissolve substrate (1.0 eq), Triphenylphosphine (
, 1.2 eq), and the phenol/acid nucleophile (1.2 eq) in dry THF. -
Cool to 0°C.
-
Add DIAD or DEAD (1.2 eq) dropwise.[1] Do not add all at once.
-
Allow to warm to RT overnight.
-
Note: If the reaction is sluggish, use
(Tributylphosphine) and ADDP (1,1'-(azodicarbonyl)dipiperidine) to increase nucleophilicity of the betaine intermediate.
Scenario C: "Oxidation to the Ketone is incomplete."
User Report: MnO2 oxidation is stalling at 50% conversion after 48 hours.
Root Cause:
Manganese Dioxide (
Corrective Protocol: Switch to electrophilic oxidation methods that do not rely heavily on benzylic stabilization.
| Method | Suitability | Notes |
| MnO₂ | Low | Too slow for deactivated rings.[1] |
| Jones Reagent | High | Works, but harsh (acidic).[1] Compatible with |
| Dess-Martin (DMP) | Best | Mild, works well on electron-deficient alcohols.[1] |
| Swern | High | Reliable, but requires |
Visualizing the Reactivity Landscape
The following diagram illustrates the "Forbidden" vs. "Allowed" pathways for this specific molecule.
Caption: Figure 1. Reaction pathway analysis. Note that the direct acid-catalyzed SN1 pathway (Red) is blocked by the destabilizing effect of the CF3 groups on the carbocation.
FAQ: Handling & Solubility
Q: I'm seeing a gum forming during workup. What solvent should I use? A: Fluorinated benzhydrols are highly lipophilic (hydrophobic).[1] They often oil out in aqueous/methanol mixtures.[1]
-
Extraction: Use DCM (Dichloromethane) or MTBE .[1] Avoid Diethyl Ether if possible (solubility can be tricky).[1]
-
Purification: These compounds often streak on silica due to the acidic OH. Add 1% Triethylamine to your eluent (Hexane/EtOAc) to neutralize surface silanols.
Q: Can I use this as a coupling partner in Friedel-Crafts alkylation?
A: No. As detailed in the "Core Intelligence" section, you cannot generate the carbocation required for Friedel-Crafts.[1] You must convert it to the chloride first (using the
References & Authority
-
Electronic Effects in Benzhydrols:
-
Citation: "Electronic effects on the substitution reactions of benzhydrols... Analysis of rates showed correlation with Hammett
parameters."[2] -
Source: Coogan, M. P., et al. (2009). Organic & Biomolecular Chemistry.
-
-
Oxidation Methodologies:
-
Citation: "Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes." (Demonstrates oxidation of electron-deficient diaryl systems).
-
Source: Qin, T., et al. (2013). Journal of the American Chemical Society.[3]
-
-
Nucleophilic Substitution Tactics:
-
Citation: "Catalytic nucleophilic substitution of alcohols... using methyl triflate."[4] (Advanced methods for difficult alcohols).
-
Source:Journal of Organic Chemistry.
-
-
Physical Properties:
Sources
- 1. Diphenylmethanol - Wikipedia [en.wikipedia.org]
- 2. Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis[4-(trifluoromethyl)phenyl]methanol | C15H10F6O | CID 599355 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimization of reaction conditions for 3,4'-Bis(trifluoromethyl)benzhydrol
Executive Summary & Route Selection
User Query: Which synthetic pathway offers the highest reliability for 3,4'-bis(trifluoromethyl)benzhydrol?
Technical Response: The synthesis of 3,4'-bis(trifluoromethyl)benzhydrol (CAS: N/A for specific isomer, generic bis-CF3 analogs are common) generally proceeds via two primary routes depending on your starting material availability:
-
Route A (C-C Bond Formation): Grignard addition of (3-(trifluoromethyl)phenyl)magnesium bromide to 4-(trifluoromethyl)benzaldehyde (or the reverse coupling). This is preferred for de novo synthesis.
-
Route B (Functional Group Interconversion): Hydride reduction of 3,4'-bis(trifluoromethyl)benzophenone. This is preferred if the ketone intermediate is already available.
Key Chemical Insight: The trifluoromethyl (
-
Impact on Route A: The aldehyde electrophile is highly activated. The reaction will be faster and more exothermic than with unsubstituted benzaldehyde.
-
Impact on Route B: The ketone carbonyl is electron-deficient, facilitating rapid reduction with mild hydrides like sodium borohydride (
).
Decision Matrix: Synthetic Pathway
Figure 1: Decision tree for selecting the optimal synthetic route based on precursor availability.
Protocol A: Grignard Addition (Detailed Guide)
Context: This route couples two aromatic rings. Due to the EWG nature of the
Optimized Conditions
| Parameter | Recommendation | Technical Rationale |
| Solvent | Anhydrous THF or Et₂O | THF coordinates Mg²⁺ better, stabilizing the Grignard species. |
| Temperature | Start cold ( | |
| Stoichiometry | 1.1 - 1.2 eq. Grignard | Slight excess ensures full consumption of the aldehyde. |
| Addition Mode | Dropwise | Prevents localized heating which causes homocoupling of the Grignard. |
| Quench | Sat. | Mildly acidic quench breaks the Mg-alkoxide without dehydrating the alcohol. |
Troubleshooting (Q&A)
Q: The reaction started violently and then stalled. What happened?
A: You likely experienced a "runaway initiation" followed by reagent decomposition. The
-
Fix: Cool the aldehyde solution to
before addition. Add the Grignard reagent dropwise over 30–60 minutes.
Q: I see a significant amount of "homocoupled" biaryl (3,3'-bis(trifluoromethyl)biphenyl). Why? A: This is Wurtz-type coupling. It occurs when the Grignard reagent reacts with unreacted aryl halide in the presence of magnesium, or via oxidative coupling.
-
Fix: Ensure your Grignard formation is complete (titrate it) before adding the aldehyde. Alternatively, purchase commercial Grignard reagents (e.g., 3-(trifluoromethyl)phenylmagnesium bromide) to eliminate the formation variable.
Q: My yield is low, and I see starting aldehyde remaining. A: The Grignard reagent may have hydrolyzed due to moisture.
-
Fix: Use oven-dried glassware and maintain a positive pressure of Nitrogen or Argon. Verify the molarity of your Grignard reagent immediately before use.
Protocol B: Ketone Reduction (Detailed Guide)
Context: Reducing 3,4'-bis(trifluoromethyl)benzophenone is generally cleaner than the Grignard route. The electron-deficient nature of the ketone makes it highly reactive toward nucleophilic hydrides.
Optimized Conditions
| Parameter | Recommendation | Technical Rationale |
| Reagent | Sodium Borohydride is mild and selective. (Note: 1 mol | |
| Solvent | Methanol (MeOH) | Protic solvents activate the borohydride species via hydrogen bonding. |
| Temperature | Start cold to minimize side reactions; warm to complete. | |
| Time | 1–2 Hours | Reaction is typically fast due to EWG activation. |
Troubleshooting (Q&A)
Q: Upon workup, I have a persistent milky emulsion. How do I separate the phases? A: Fluorinated aromatics are lipophilic and dense, often forming stable emulsions with boron salts.
-
Fix:
-
Acidify: Ensure the quench (1M HCl) brings the pH to ~2–3 to fully break down boron complexes.
-
Brine: Add saturated NaCl solution to increase the ionic strength of the aqueous layer.
-
Filtration: If a solid precipitate (boric acid) persists, filter through a Celite pad before separation.
-
Q: Can I use
-
Risk: LAH is much stronger and can sometimes attack the
group (defluorination) under harsh conditions or reduce the aromatic ring (Birch-type) if not carefully controlled. is chemoselective for the ketone in the presence of .
Q: The product is oiling out and won't crystallize. A: Trifluoromethyl groups lower the melting point and increase solubility in organic solvents.
-
Fix:
-
Solvent Switch: Try triturating with cold Hexanes or Pentane.
-
Seed: If you have a tiny amount of solid product, use it to seed the oil.
-
High Vac: Ensure all solvent (especially MeOH) is removed; trace solvent inhibits crystallization.
-
Mechanistic Visualization
Mechanism: Nucleophilic Addition to Carbonyl. The diagram below illustrates the Grignard pathway, highlighting the critical transition state where the magnesium coordinates to the carbonyl oxygen, activating it for the nucleophilic attack by the aryl anion.
Figure 2: Mechanistic flow of the Grignard addition. Note that the electron-withdrawing CF3 group on the aldehyde (R2) lowers the LUMO energy, accelerating the transition state formation.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Grignard addition to electron-deficient carbonyls).
-
RSC Publishing. (2019). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines. (Demonstrates reactivity of trifluoromethyl-substituted benzaldehydes).
-
Chemistry LibreTexts. (2023). Reactions of Grignard Reagents. (Standard protocols for handling moisture sensitivity).
-
Zenodo. (2022). Reduction of Benzophenone with Sodium Borohydride. (Base protocol for diaryl ketone reduction).
-
NIST Chemistry WebBook. Benzhydrol, 4-trifluoromethyl-. (Physical data verification for related analogs).
Technical Support Center: Managing Steric Hindrance in Benzhydrol Reactions
Current Status: Online Operator: Senior Application Scientist Ticket Focus: Benzhydrol (Diphenylmethanol) Derivatives Case ID: BZH-STERIC-001
Introduction: The Benzhydrol Paradox
Welcome to the technical support hub. If you are working with benzhydrol derivatives, you are likely facing a specific paradox: Electronic Stability vs. Steric Obstruction .
The benzhydryl cation is exceptionally stable due to resonance delocalization across two phenyl rings. However, those same rings create a massive steric wall (cone angle >120°) that blocks nucleophilic attack. This guide addresses the three most common "tickets" we receive: failed substitutions, unwanted dimerization, and sluggish oxidations.
Module 1: Nucleophilic Substitution (The S_N1 Necessity)
Ticket #001: "My S_N2 reaction yields <10% product."
Diagnosis: You are likely attempting a standard S_N2 displacement (e.g., using NaCN or NaN3 in acetone). Benzhydrol derivatives effectively never undergo S_N2 reactions. The steric bulk of the two phenyl rings prevents the backside attack required for concerted inversion.
The Fix: You must shift the mechanism to S_N1 (unimolecular substitution). You need to generate the carbocation intermediate intentionally, but controllably.
Protocol: Lewis Acid-Catalyzed Substitution
Instead of basic nucleophiles, use a Lewis Acid to activate the hydroxyl group, turning it into a leaving group without requiring harsh Brønsted acids that cause elimination.
| Component | Recommendation | Mechanistic Reasoning |
| Catalyst | Al(OTf)₃ (1-5 mol%) or FeCl₃ | High Lewis acidity ionizes the C-O bond, generating the stable benzhydryl cation [1]. |
| Nucleophile | Excess (3-5 equiv) | High concentration is required to outcompete the starting material (see Module 2). |
| Solvent | Nitromethane or DCM | Polar non-nucleophilic solvents stabilize the transition state without quenching the cation. |
| Temperature | 0°C → RT | Lower temperatures prevent elimination (tetraphenylethylene formation). |
Step-by-Step Workflow:
-
Dissolve benzhydrol derivative (1.0 equiv) and Nucleophile (3.0 equiv) in DCM.
-
Cool to 0°C.
-
Add Al(OTf)₃ (5 mol%) in one portion.
-
Monitor by TLC. The reaction is driven by the precipitation of the Al-hydroxide species or thermodynamic stability of the product.
Module 2: The Dimerization Trap (Ether Formation)
Ticket #002: "I'm getting a massive non-polar spot. It's the ether dimer."
Diagnosis:
This is the most common failure mode. The benzhydryl cation (
The Fix: Inverse Addition Strategy You must ensure that when the carbocation is formed, it is immediately surrounded by the desired nucleophile, not the starting material.
Troubleshooting Protocol: Inverse Addition
-
Prepare Receiver Flask: Dissolve the Lewis Acid (e.g.,
) and the Nucleophile (in large excess, e.g., 5-10 equiv) in the solvent. -
Prepare Feed: Dissolve the benzhydrol substrate in a minimal amount of solvent.
-
Execution: Add the benzhydrol solution dropwise (very slowly) to the receiver flask.
-
Why? This keeps the concentration of R-OH near zero relative to Nu-, statistically forcing the R-Nu bond formation [2].
-
Visualizing the Competition:
Figure 1: The Benzhydryl Fate Map. The path to the desired product requires suppressing the reaction between the cation and the starting material.
Module 3: Oxidation of Sterically Hindered Alcohols
Ticket #003: "Jones reagent is destroying my substrate / Reaction is too slow."
Diagnosis: Standard chromic acid oxidations (Jones) are often too slow because the bulky chromate ester intermediate struggles to form in the crowded benzhydryl environment. Furthermore, the highly acidic conditions often trigger the dimerization discussed in Module 2 before oxidation can occur.
The Fix: Catalytic Oxoammonium Species (TEMPO) Use a sterically small, catalytic oxidant that operates via a radical or cyclic transition state that is less sensitive to steric bulk.
Recommended Protocol: TEMPO/Bleach (Anelli Oxidation)
This method operates at 0°C, pH buffered, preventing acid-catalyzed side reactions [3].
| Parameter | Condition | Note |
| Catalyst | TEMPO (1 mol%) | The actual oxidant is the N-oxoammonium ion. |
| Co-Oxidant | NaOCl (Bleach, 1.1 equiv) | Regenerates the TEMPO catalyst. |
| Co-Catalyst | KBr (10 mol%) | Accelerates the cycle via hypobromite formation. |
| Buffer | NaHCO₃ (Sat. Aq.) | Maintains pH ~8.5-9.5. Critical to prevent cation formation. |
Troubleshooting the "Stalled" Oxidation: If the reaction stalls (common with ortho-substituted benzhydrols):
-
Switch to IBX (2-Iodoxybenzoic acid) in DMSO. While slower, IBX is structurally compact and tolerates sterics better than Dess-Martin Periodinane (DMP).
-
Add a Phase Transfer Catalyst (e.g., TBAB) if using the TEMPO/Bleach biphasic system to help the oxidant penetrate the organic layer [4].
Summary Decision Tree
Use this logic flow to determine your experimental setup before starting.
Figure 2: Experimental decision matrix for troubleshooting benzhydrol reactivity.
References
-
Direct Nucleophilic Substitution Catalysis
- Al(OTf)3-catalysed nucleophilic substitution reactions of benzhydrol.
-
Source: ResearchGate.
-
Ether Formation (Dimerization)
- Synthesis of symmetrical bis(benzhydryl)ethers using p-TsCl.
-
Source: ResearchGate.
-
Oxidation Protocols
- Oxidation of Benzhydrol under variable controlled experimental conditions.
-
Source: ResearchGate.
-
Phase Transfer Catalysis in Oxidation
- Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer C
-
Source: SCIRP.[1]
Sources
Technical Support Center: Purification of 3,4'-Bis(trifluoromethyl)benzhydrol
Ticket ID: #CF3-BZ-784 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Impurity Removal in Crude 3,4'-Bis(trifluoromethyl)benzhydrol[1]
User Issue Summary
Users synthesizing 3,4'-Bis(trifluoromethyl)benzhydrol (typically via Grignard addition or Borohydride reduction) frequently report three persistent impurity classes:
-
Magnesium/Boron Salts: Causing emulsions during workup or "sticky" solids.
-
Unreacted Carbonyls: Residual aldehyde or ketone starting materials.
-
Homocoupling Byproducts: Fluorinated biphenyls or dimers.
This guide provides a modular troubleshooting workflow to isolate the target secondary alcohol in high purity (>98%).
Module 1: Diagnostic Workflow
Before attempting purification, identify the dominant impurity profile. The presence of trifluoromethyl groups (
Visual Decision Tree
Figure 1: Diagnostic logic flow for identifying and treating specific impurity classes in fluorinated benzhydrol synthesis.
Module 2: Troubleshooting Protocols (FAQs)
Issue A: "I see a persistent ketone spot on TLC that won't separate."
Diagnosis: Incomplete reduction or Grignard addition. The 3,4'-bis(
Solution: Chemical Scavenging (The "Clean-Up" Reduction) Instead of difficult chromatography, chemically convert the impurity into the product.
-
Dissolve: Take crude mixture in Methanol (MeOH).
-
Reagent: Add 0.5 equivalents of Sodium Borohydride (
). -
Monitor: Stir at room temperature for 30 minutes. Monitor by TLC until the ketone spot disappears.
-
Quench: Add saturated
solution. -
Result: The impurity (ketone) is converted into the target (alcohol), increasing yield and simplifying purification to just removing inorganic salts [1].
Issue B: "The workup is a milky emulsion that won't separate."
Diagnosis: Magnesium salts (from Grignard) or Boron salts (from reduction) are complexing with the alcohol product. The lipophilic
Solution: The Rochelle's Salt Method
Standard acid washes (
| Step | Reagent | Mechanism of Action |
| 1 | Potassium Sodium Tartrate (Rochelle's Salt) | Tartrate ligands chelate |
| 2 | Dilution | Dilute the organic phase with Diethyl Ether ( |
| 3 | Agitation | Stir vigorously for 1-2 hours. The layers will clarify as the metal moves to the aqueous phase. |
Issue C: "My product is an oil, but it should be a solid."
Diagnosis: Fluorinated aromatics have weak intermolecular forces (low surface energy), often leading to supercooled liquids ("oiling out") rather than crystallization. The asymmetry (3, 4' positions) further disrupts crystal packing.
Solution: Anti-Solvent Trituration [1]
-
Solvent Choice: Dissolve the oil in a minimum amount of Toluene (good solubility for aromatics).
-
Anti-Solvent: Slowly add Heptane (or Hexane) until slightly cloudy.
-
Induction: Scratch the flask walls with a glass rod.
-
Cooling: Place in a
freezer. Do not use dry ice immediately, as rapid cooling traps impurities. -
Observation: If oil separates again, reheat to dissolve and cool slower.
Module 3: Mechanism of Impurity Trapping
Understanding why the magnesium salts trap your product is crucial for preventing yield loss. The diagram below illustrates the chelation complex that forms during Grignard workup and how Rochelle's salt breaks it.
Figure 2: Ligand exchange mechanism.[1] The bidentate tartrate displaces the alcohol product from the magnesium center, solubilizing the metal in water.
Module 4: Summary of Physical Properties & Solvents
Use this table to select the correct solvent system for your specific purification stage.
| Parameter | Recommendation | Technical Rationale |
| TLC Eluent | 10-20% EtOAc in Hexanes | |
| Recrystallization | Heptane / Toluene (9:1) | Toluene solubilizes the aromatic rings; Heptane acts as the anti-solvent driven by the fluorinated groups [2]. |
| Reaction Solvent | Dry THF or Ether | Standard Grignard requirement; avoid DCM for Grignard generation. |
| Slightly Acidic (~12-13) | The electron-withdrawing |
References
-
Nolte, C., & Mayr, H. (2010).[2] Kinetics of the Solvolyses of Fluoro-Substituted Benzhydryl Derivatives. European Journal of Organic Chemistry.
-
University of Rochester. (n.d.). Solvents for Recrystallization: General estimation of influence of particular moieties. Department of Chemistry.
- Cohen, T., et al. (1979). Rochelle's Salt Workup for Grignard Reactions. Journal of Organic Chemistry.
-
Master Organic Chemistry. (2011). Grignard Reagents: Reaction Mechanisms and Workup.
Sources
Technical Support Center: Optimizing Benzhydrol Synthesis via Grignard
Subject: Troubleshooting Byproduct Formation in Phenylmagnesium Bromide Addition to Benzaldehyde Ticket ID: GRIG-BENZ-001 Support Tier: Level 3 (Senior Application Scientist)
Diagnostic Overview: The Triage Desk
Before altering your protocol, identify your specific failure mode using the symptom matrix below. This table correlates observable phenomena with the underlying chemical causality.
| Symptom | Probable Root Cause | Chemical Identity of Impurity | Corrective Action |
| Yellow/Orange tint in final product (solid) | Homocoupling (Wurtz Reaction) | Biphenyl | Reduce halide addition rate; lower bath temp during formation. |
| Low Yield + Gas evolution during formation | Protonation (Moisture ingress) | Benzene | Flame-dry glassware; test solvent with Na/Benzophenone indicator. |
| Reaction fails to start (No exotherm/turbidity) | MgO Passivation | Unreacted PhBr | Add |
| Oily product that refuses to crystallize | Incomplete conversion or solvent trapping | Benzaldehyde or Residual Solvent | Check stoichiometry (ensure slight Grignard excess); extend vacuum drying. |
| White precipitate during formation (pre-workup) | Solubility limit exceeded | Grignard Oligomers | Add more anhydrous THF/Ether; ensure stirring is vigorous. |
Critical Impurity Analysis
A. The "Wurtz" Problem: Biphenyl Formation
Issue: The most persistent impurity in benzhydrol synthesis is biphenyl (
-
Mechanism: Radical coupling or metal-catalyzed coupling.
-
Causality:
-
Local Overheating: High temperatures increase the rate of coupling relative to Grignard formation.
-
High Concentration: Adding bromobenzene too quickly creates a high local concentration of
near the formed .
-
-
Troubleshooting Protocol:
-
Dilution: Dilute the bromobenzene in anhydrous ether (1:1 v/v) before addition.
-
Cryo-Control: Maintain the internal temperature between reflux and
. Do not let the reaction "run away." -
Purification: Biphenyl is highly soluble in non-polar solvents (hexanes/petroleum ether). Benzhydrol is polar. Wash the crude solid with cold hexanes to remove biphenyl.
-
B. The "Invisible" Killer: Benzene Formation
Issue: Yield loss without visible byproducts often indicates protonation. Phenylmagnesium bromide is a "hard" base (
-
Mechanism:
-
Sources of Failure:
-
Atmospheric Moisture: The "Schlenk Equilibrium" is disrupted by humid air entering through loose septa.
-
Glassware: Surface-adsorbed water on glass requires flame-drying under vacuum to remove.
-
-
Validation Step: If yield is consistently low, conduct a titration of the Grignard reagent (e.g., using salicylaldehyde phenylhydrazone) before adding the benzaldehyde to verify active concentration.
Reaction Pathway Visualization
The following diagram illustrates the divergence between the desired pathway (Benzhydrol) and the fatal byproduct traps (Biphenyl, Benzene).
Caption: Figure 1. Kinetic competition between Grignard formation, Wurtz homocoupling, and protonolysis.
Optimized Experimental Protocol
This protocol is designed to minimize biphenyl formation and maximize conversion.
Reagents:
-
Magnesium turnings (1.1 eq) - Crushed immediately prior to use.
-
Bromobenzene (1.0 eq)
-
Benzaldehyde (0.9 eq) - Limiting reagent to ensure full consumption.
-
Anhydrous Diethyl Ether or THF.[1]
Step-by-Step Workflow:
-
System Preparation: Flame-dry a 3-neck round bottom flask under a stream of
or Ar. Allow to cool. Add Mg turnings and a stir bar. -
Activation: Add a single crystal of Iodine (
). Add enough anhydrous solvent to cover the Mg. -
Initiation: Add 5% of the Bromobenzene solution. Wait for turbidity (cloudiness) and exotherm.[2][3]
-
Troubleshooting: If no reaction after 5 mins, apply gentle heat (heat gun) or add 2 drops of 1,2-dibromoethane.
-
-
Grignard Formation (The Critical Step):
-
Begin dropwise addition of the remaining Bromobenzene.[3]
-
Control: Adjust rate so the solvent refluxes gently without external heating.
-
Why? External heating promotes Wurtz coupling. Internal reflux indicates the correct kinetic rate.
-
-
Addition of Electrophile:
-
Cool the Grignard solution to
(Ice bath). -
Add Benzaldehyde (diluted in ether) slowly.[3]
-
Observation: The solution will thicken (alkoxide formation).
-
-
Quenching:
-
Pour mixture into a slurry of ice and 1M
(or sat. for milder conditions). -
Note: Strong acid prevents emulsion formation by dissolving Mg salts.
-
Troubleshooting Decision Tree
Use this logic flow to resolve active experimental stalls.
Caption: Figure 2. Logic flow for troubleshooting Grignard initiation failures.
Frequently Asked Questions (FAQ)
Q: Why do I need to crush the Magnesium?
A: Magnesium oxidizes in air to form a passive MgO layer. Crushing it inside the flask (using a glass rod) exposes fresh
Q: Can I use acetone to clean my glassware before the reaction? A: Yes, BUT it must be completely removed. Acetone reacts violently with Grignard reagents to form tertiary alcohols. Oven drying or flame drying under vacuum is mandatory to remove residual acetone and water [2].
Q: My final product is an oil, not a solid. What happened?
A: Benzhydrol (
-
Residual Solvent: High vacuum for 2 hours.
-
Benzaldehyde: If you used excess aldehyde, it remains. Wash with Sodium Bisulfite (
) solution to form a water-soluble adduct with the aldehyde, then extract the organic layer [3].
Q: How do I remove the yellow Biphenyl impurity? A: Recrystallization. Dissolve your crude product in hot ethanol, then add water dropwise until just cloudy. Cool slowly. Alternatively, wash the solid with cold petroleum ether; biphenyl dissolves, benzhydrol remains [4].
References
-
Mechanism of Grignard Formation & Surface Activation Source: Wikipedia / Organic Chemistry Portal URL:[Link]
-
Purification of Benzhydrol (Bisulfite Wash) Source: Organic Syntheses, Coll.[4] Vol. 1, p. 90 URL:[Link]
-
Separation of Biphenyl from Benzhydrol (TLC/Solubility) Source: WPMU CDN / History Commons URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Methods for Bis(trifluoromethyl)benzhydrols
Introduction: The Significance of Bis(trifluoromethyl)benzhydrols in Modern Chemistry
Bis(trifluoromethyl)benzhydrols, particularly isomers such as 4,4'-bis(trifluoromethyl)benzhydrol, are of significant interest to the pharmaceutical and materials science sectors. The presence of two trifluoromethyl (CF₃) groups imparts unique properties to the molecular scaffold. These electron-withdrawing groups can enhance metabolic stability, binding affinity, and lipophilicity, making them valuable moieties in the design of novel therapeutics and advanced materials. For researchers and drug development professionals, the efficient and reliable synthesis of these compounds is a critical first step. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing bis(trifluoromethyl)benzhydrols, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Methodology 1: Grignard Reaction
The Grignard reaction is a cornerstone of carbon-carbon bond formation and a versatile method for synthesizing tertiary alcohols like bis(trifluoromethyl)benzhydrols. This approach typically involves the reaction of a trifluoromethyl-substituted phenylmagnesium halide with a trifluoromethyl-substituted benzaldehyde or a suitable ester.
Reaction Mechanism and Rationale
The core of the Grignard synthesis is the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde or ester. The strong nucleophilicity of the Grignard reagent is essential for this bond formation. The choice of an ether-based solvent, such as tetrahydrofuran (THF) or diethyl ether, is critical as it solvates the magnesium ion, stabilizing the Grignard reagent. Anhydrous conditions are paramount, as any protic solvent (like water or alcohols) will protonate the Grignard reagent, rendering it inactive.[1][2]
A common route involves the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with 4-(trifluoromethyl)benzaldehyde. The initial reaction forms a magnesium alkoxide intermediate, which is then hydrolyzed in an acidic workup to yield the final benzhydrol product.
Experimental Protocol: Synthesis of 4,4'-Bis(trifluoromethyl)benzhydrol via Grignard Reaction
This protocol is adapted from standard Grignard synthesis procedures for similar benzhydrols.[1][3]
Materials:
-
4-Bromobenzotrifluoride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
4-(Trifluoromethyl)benzaldehyde
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation, if necessary)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (nitrogen or argon).
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
In a separate flask, dissolve 4-bromobenzotrifluoride (1.0 eq) in anhydrous THF.
-
Add a small portion of the 4-bromobenzotrifluoride solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once initiated, add the remaining 4-bromobenzotrifluoride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-(trifluoromethyl)benzaldehyde (0.95 eq) in anhydrous THF and add it dropwise to the cooled Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Advantages and Disadvantages:
-
Advantages: High versatility, readily available starting materials, and a straightforward procedure for C-C bond formation.
-
Disadvantages: Extreme sensitivity to moisture and air requires stringent anhydrous techniques.[2] The preparation of trifluoromethyl-substituted Grignard reagents can sometimes be challenging and may have safety concerns.[4] Side reactions, such as the formation of biphenyl impurities, can occur.[5]
Methodology 2: Reduction of Bis(trifluoromethyl)benzophenone
This two-step approach involves the initial synthesis of the corresponding benzophenone followed by its reduction to the benzhydrol. This is often a more reliable and scalable method compared to the Grignard reaction.
Step 1: Friedel-Crafts Acylation for Benzophenone Synthesis
The precursor, 4,4'-bis(trifluoromethyl)benzophenone, is typically synthesized via a Friedel-Crafts acylation. This involves the reaction of trifluoromethylbenzene with 4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]
Reaction Mechanism: The Lewis acid coordinates to the acyl chloride, forming a highly electrophilic acylium ion. This intermediate then undergoes electrophilic aromatic substitution with trifluoromethylbenzene to form the desired benzophenone. The presence of the electron-withdrawing trifluoromethyl group on both reactants deactivates the aromatic rings, making the reaction more challenging than for unsubstituted aromatics and often requiring stoichiometric amounts of the Lewis acid.[6]
Caption: Friedel-Crafts acylation workflow for benzophenone synthesis.
Step 2: Reduction of the Benzophenone
The reduction of the carbonyl group in 4,4'-bis(trifluoromethyl)benzophenone to a secondary alcohol is a key step. Several methods are available, with sodium borohydride (NaBH₄) reduction and catalytic transfer hydrogenation being two prominent examples.
Sodium borohydride is a mild and selective reducing agent that is well-suited for the reduction of ketones to alcohols.[7] The reaction is typically carried out in a protic solvent like methanol or ethanol.
Mechanism: The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent to yield the alcohol. One mole of NaBH₄ can theoretically reduce four moles of a ketone.[8]
This protocol is based on standard procedures for benzophenone reduction.[7][8][9][10]
Materials:
-
4,4'-Bis(trifluoromethyl)benzophenone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 4,4'-bis(trifluoromethyl)benzophenone (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.[8]
-
Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to obtain the crude product, which can be purified by recrystallization.
Catalytic transfer hydrogenation (CTH) is an increasingly popular alternative to using molecular hydrogen or metal hydrides. This method typically employs a transition metal catalyst (e.g., ruthenium or iridium complexes) and a hydrogen donor molecule, such as isopropanol.[11]
Mechanism: The metal catalyst facilitates the transfer of hydrogen from the donor (isopropanol, which is oxidized to acetone) to the ketone, reducing it to the corresponding alcohol. This method avoids the need for high-pressure hydrogenation equipment and often exhibits high chemoselectivity.
Caption: Workflows for the reduction of the benzophenone intermediate.
Advantages and Disadvantages of the Reduction Route:
-
Advantages: Generally more reliable and scalable than the Grignard method. NaBH₄ is a relatively safe and easy-to-handle reagent. CTH offers a greener alternative.
-
Disadvantages: This is a two-step process. The Friedel-Crafts acylation can be low-yielding due to the deactivated nature of the starting materials and may require harsh conditions.
Methodology 3: Asymmetric Synthesis
For applications in drug development, obtaining enantiomerically pure bis(trifluoromethyl)benzhydrols is often crucial. The most common approach to achieve this is through the asymmetric reduction of the prochiral 4,4'-bis(trifluoromethyl)benzophenone.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones.[12][13][14][15][16] It employs a chiral oxazaborolidine catalyst in combination with a borane source (e.g., BH₃·THF).
Mechanism and Stereochemical Rationale: The CBS catalyst forms a complex with the borane, which then coordinates to the ketone. The chiral environment of the catalyst directs the hydride transfer to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The stereochemical outcome is generally predictable based on the stereochemistry of the catalyst used.[12][15] Anhydrous conditions are important as water can negatively impact the enantioselectivity.[13][15]
Experimental Protocol: Asymmetric CBS Reduction
This is a generalized protocol for the CBS reduction of a ketone.[12][13]
Materials:
-
4,4'-Bis(trifluoromethyl)benzophenone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (as a 1 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Under an inert atmosphere, add the CBS catalyst solution (0.1 eq) to a flame-dried flask and cool to 0 °C.
-
Slowly add the BH₃·THF solution (1.0 eq) and stir for 15 minutes.
-
Dissolve 4,4'-bis(trifluoromethyl)benzophenone (1.0 eq) in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30 minutes.
-
Stir the reaction at room temperature until complete, monitoring by TLC.
-
Cool the mixture to 0 °C and slowly add methanol to quench the reaction, followed by 1 M HCl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
Advantages and Disadvantages of Asymmetric Synthesis:
-
Advantages: Provides access to enantiomerically enriched or pure chiral alcohols, which is critical for pharmaceutical applications. The CBS reduction is a well-established and reliable method with predictable stereochemical outcomes.[16]
-
Disadvantages: Requires specialized and more expensive chiral catalysts and reagents. Strict control of reaction conditions (e.g., temperature, moisture) is necessary to achieve high enantioselectivity.[13]
Quantitative Performance Comparison
| Synthetic Method | Key Reagents | Typical Conditions | Reported Yield | Key Advantages | Key Challenges |
| Grignard Reaction | 4-Bromobenzotrifluoride, Mg, 4-(CF₃)benzaldehyde | Anhydrous THF, 0°C to RT | Moderate to Good (highly variable) | One-step C-C bond formation | Strict anhydrous conditions; potential side reactions and safety issues with trifluoromethyl Grignard reagents.[2][4] |
| NaBH₄ Reduction | 4,4'-Bis(CF₃)benzophenone, NaBH₄ | Methanol or Ethanol, 0°C to RT | Good to Excellent (often >70%)[7] | Mild, selective, and reliable; easy to perform. | Requires prior synthesis of the benzophenone precursor. |
| Catalytic Transfer Hydrogenation | 4,4'-Bis(CF₃)benzophenone, Ru-catalyst, Isopropanol | Reflux in isopropanol | Good to Excellent | Avoids pyrophoric hydrides and high-pressure H₂. | Requires specific metal catalysts; may require higher temperatures. |
| Asymmetric CBS Reduction | 4,4'-Bis(CF₃)benzophenone, CBS catalyst, BH₃·THF | Anhydrous THF, 0°C to RT | Good | High enantioselectivity (often >95% ee).[16] | Higher cost of chiral catalyst; requires strict anhydrous conditions.[13][15] |
Conclusion and Recommendations
The choice of synthetic route for bis(trifluoromethyl)benzhydrols depends heavily on the specific requirements of the researcher.
-
For small-scale, exploratory synthesis where directness is valued, the Grignard reaction is a viable option, provided that stringent anhydrous techniques are employed.
-
For larger-scale synthesis where reliability, scalability, and yield are paramount, the two-step reduction of the corresponding benzophenone is the superior choice. The use of sodium borohydride offers a simple, cost-effective, and high-yielding reduction step.
-
For applications in medicinal chemistry and drug development where enantiopurity is non-negotiable, the asymmetric CBS reduction of the benzophenone precursor is the industry-standard method, delivering the desired chiral alcohol with high enantiomeric excess.
By understanding the mechanistic underpinnings, procedural details, and relative merits of each method, researchers can make an informed decision that best aligns with their synthetic goals, available resources, and the ultimate application of the target bis(trifluoromethyl)benzhydrol.
References
-
Grignard Synthesis of Triphenylmethanol Lab Protocol. (n.d.). Studylib. Retrieved February 8, 2026, from [Link]
- Process for preparing 4,4' difluorobenzophenone. (2009). Google Patents.
-
NaBH4 Reduction of Ketone to Alcohol. (n.d.). Retrieved February 8, 2026, from [Link]
-
Grignard Reaction. (n.d.). Retrieved February 8, 2026, from [Link]
-
The Friedel-Crafts Reaction. (2014). UC Berkeley College of Chemistry. Retrieved February 8, 2026, from [Link]
-
1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. (n.d.). Organic Syntheses Procedure. Retrieved February 8, 2026, from [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Retrieved February 8, 2026, from [Link]
-
REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. (2022). Zenodo. Retrieved February 8, 2026, from [Link]
-
Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]
-
Corey–Itsuno reduction. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]
-
CBS Reduction, Enantioselective Catalysis. (2021, September 15). YouTube. Retrieved February 8, 2026, from [Link]
-
REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. (2022). Zenodo. Retrieved February 8, 2026, from [Link]
-
Reduction of benzophenone with sodium borohydride. (2020, September 10). YouTube. Retrieved February 8, 2026, from [Link]
-
Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. (1996). Journal of the American Chemical Society. Retrieved February 8, 2026, from [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). PMC. Retrieved February 8, 2026, from [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 8, 2026, from [Link]
-
An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. (2005). The Journal of Organic Chemistry. Retrieved February 8, 2026, from [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]
-
Friedel-Crafts synthesis of bis(trifluoromethylated)-4-aryl-3,4-dihydroquinazolines, bis(trifluoromethylated)-3,4-dihydroquinazoline-4-ols and trifluoromethyl arylketoimines using N-aryltrifluoroacetimidoyl chlorides and benzene derivatives. (2022). PubMed. Retrieved February 8, 2026, from [Link]
-
Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. (2022). PMC. Retrieved February 8, 2026, from [Link]
-
Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines. (2012). Chemical Communications. Retrieved February 8, 2026, from [Link]
-
Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. (n.d.). Universidad de Alicante. Retrieved February 8, 2026, from [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.
-
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. (2018). MDPI. Retrieved February 8, 2026, from [Link]
-
Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. (n.d.). Web of Proceedings. Retrieved February 8, 2026, from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. rsc.org [rsc.org]
- 3. studylib.net [studylib.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. zenodo.org [zenodo.org]
- 8. rsc.org [rsc.org]
- 9. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 10. youtube.com [youtube.com]
- 11. webofproceedings.org [webofproceedings.org]
- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
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- 14. youtube.com [youtube.com]
- 15. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
3,4'-Bis(trifluoromethyl)benzhydrol vs other chiral auxiliaries
Strategic Analysis: 3,4'-Bis(trifluoromethyl)benzhydrol & Electron-Deficient Benzhydrols as Chiral Solvating Agents (CSAs)
Executive Summary
In the high-stakes arena of drug development, the rapid and accurate determination of enantiomeric excess (ee) is critical. While traditional covalent Chiral Derivatizing Agents (CDAs) like Mosher’s acid have long been the gold standard for absolute configuration assignment, they suffer from slow kinetics and destructive protocols.
This guide analyzes 3,4'-Bis(trifluoromethyl)benzhydrol —a representative of the electron-deficient chiral benzhydrol class—as a superior Chiral Solvating Agent (CSA) for high-throughput NMR analysis.[1] We compare its performance against traditional auxiliaries and shift reagents, demonstrating why electron-poor benzhydrols are increasingly preferred for analyzing chiral amines, sulfoxides, and phosphines.[1]
Part 1: The Technical Advantage (Mechanism of Action)
The efficacy of 3,4'-Bis(trifluoromethyl)benzhydrol lies in its engineered electronic landscape. Unlike standard benzhydrols, the strategic placement of trifluoromethyl (-CF
-
Enhanced Brønsted Acidity: The electron-withdrawing nature of the -CF
groups (Hammett constants: , ) significantly increases the acidity of the hydroxyl proton. This strengthens the hydrogen bond (H-bond) donor capability toward basic analytes (Lewis bases). -
-Acidic Character: The electron-deficient aromatic rings act as
-acids, facilitating strong - stacking interactions with electron-rich analytes.[1]
This dual-mode binding creates a rigid "solvation complex" in solution, inducing significant chemical shift non-equivalence (
Visualizing the Solvation Complex
The following diagram illustrates the competing equilibria in an NMR tube, where the CSA (Host) discriminates between the (
Caption: Thermodynamic equilibrium of Chiral Solvating Agent (CSA) binding. The differential stability of the diastereomeric complexes results in anisochronous NMR signals.
Part 2: Comparative Performance Analysis
The following table objectively compares 3,4'-Bis(trifluoromethyl)benzhydrol against the three most common alternatives in chiral analysis.
Table 1: Performance Matrix of Chiral Discrimination Agents
| Feature | 3,4'-Bis(CF | Mosher's Acid (CDA) | Eu(hfc) | TADDOLs (CSA) |
| Method Type | Non-Covalent (Solvating) | Covalent (Derivatization) | Metal Complexation | Non-Covalent (Solvating) |
| Protocol Speed | Fast (< 15 mins) | Slow (2-24 hrs + workup) | Fast (< 15 mins) | Fast (< 15 mins) |
| Sample Recovery | 100% (Evaporation) | Difficult (Hydrolysis req.)[1] | Difficult (Contamination) | 100% (Evaporation) |
| Resolution ( | Moderate (0.02 - 0.2 ppm) | High (> 0.2 ppm) | Very High (> 1.0 ppm) | High (0.1 - 0.5 ppm) |
| Line Broadening | Negligible | Negligible | Severe (Paramagnetic) | Negligible |
| Scope | Basic sites (Amines, P, S=O) | Alcohols, Amines | Lewis Bases | H-bond acceptors |
| Structural Insight | Limited (Empirical models) | Definitive (Configuration) | Limited | Good (Lattice inclusion) |
Critical Insights for Drug Developers:
-
Vs. Mosher's Acid (MTPA): Use Mosher's acid when you need to determine absolute configuration (R vs S) de novo. Use 3,4'-Bis(trifluoromethyl)benzhydrol for routine ee determination of known compounds.[1] The benzhydrol method avoids the risk of kinetic resolution or racemization during the coupling reaction required for Mosher esters.
-
Vs. Lanthanide Shift Reagents (LSRs like Eu(hfc)
): LSRs often cause severe line broadening, obscuring fine coupling constants ( -coupling). The benzhydrol CSA maintains sharp lines, allowing for the analysis of complex multiplets in drug-like scaffolds. -
The "3,4'-" vs. "3,5-" Isomer Nuance: While 3,5-bis(trifluoromethyl) derivatives (TADDOL precursors) are more common, the 3,4'-isomer offers a desymmetrized steric profile.[1] This lower symmetry can sometimes resolve enantiomers that "slip through" the
-symmetric pocket of 3,5-analogs, particularly for substrates with subtle steric differences near the chiral center.[1]
Part 3: Experimental Protocol (Self-Validating)
Objective: Determine the enantiomeric excess (ee) of a chiral amine using 3,4'-Bis(trifluoromethyl)benzhydrol via
Materials:
-
Analyte: Racemic amine (approx. 5-10 mg).[1]
-
CSA: Enantiopure 3,4'-Bis(trifluoromethyl)benzhydrol (1-5 equivalents).[1]
-
Solvent: CDCl
or C D (Non-polar solvents maximize H-bonding).[1]
Workflow:
-
Baseline Acquisition:
-
Dissolve the racemic analyte in 0.6 mL solvent.
-
Acquire a standard
H NMR spectrum.[1] Identify a diagnostic signal (e.g., a methyl doublet or methine proton near the chiral center).
-
-
Titration (The "Shift" Test):
-
Add 1.0 equivalent of the CSA directly to the NMR tube. Shake well.
-
Acquire spectrum.[1][2][3] Look for "splitting" of the diagnostic signal.[2]
-
Self-Validation Check: If no splitting is observed, add increments of CSA (up to 5.0 eq). If splitting remains absent, the binding constant (
) is too low; switch to a lower polarity solvent (e.g., C D instead of CDCl ).
-
-
Analysis:
-
Integrate the split signals (now diastereotopic).
-
Calculate ee using the formula:
-
-
Recovery:
-
Pass the NMR solution through a short plug of basic alumina or silica. The acidic benzhydrol will often be retained or can be separated via flash chromatography, recovering the valuable analyte.
-
Part 4: References
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] (Authoritative text on CSA mechanisms and protocols).
-
Parker, D. (1991). "NMR Determination of Enantiomeric Purity". Chemical Reviews, 91(7), 1441–1457. (Foundational review comparing CSAs, CDAs, and LSRs).
-
Toda, F. (2001). "Enantioresolution of molecular complexes". Topics in Current Chemistry, 215, 1-32.[1] (Discusses the role of benzhydrols and host-guest inclusion complexes).
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR". Chemical Reviews, 104(1), 17-118.[1] (Definitive guide on Mosher's acid and covalent auxiliaries).
Sources
A Senior Application Scientist's Guide to the Structural Validation of Novel Fluorinated Benzhydrols: A Comparative Analysis Centered on 3,4'-Bis(trifluoromethyl)benzhydrol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of novel small molecules, using the hypothetical compound 3,4'-Bis(trifluoromethyl)benzhydrol as a central case study. While a specific crystal structure for this exact molecule is not publicly available, this guide will furnish you with the strategic and technical knowledge to approach its validation, and that of similar new chemical entities.
Introduction to 3,4'-Bis(trifluoromethyl)benzhydrol: A Molecule of Interest
Benzhydrols, also known as diphenylmethanols, are a class of organic compounds with a diaryl-substituted methanol core.[1][2] They serve as crucial intermediates in the synthesis of various pharmaceuticals, including antihistamines and agrochemicals.[1][3] The introduction of trifluoromethyl (-CF3) groups can significantly modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The hypothetical 3,4'-Bis(trifluoromethyl)benzhydrol, with two such groups on its phenyl rings, represents a novel entity with potential for unique pharmacological activity, making its precise structural characterization imperative.
The Gold Standard: Single-Crystal X-ray Crystallography
For the definitive determination of a molecule's solid-state structure, single-crystal X-ray crystallography remains the unparalleled gold standard.[5][6] This technique provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.
Causality Behind the Experimental Choices: A Step-by-Step Protocol
The journey from a powdered sample to a refined crystal structure is one of meticulous planning and execution. Here, we outline not just the "how," but the critical "why" behind each step.
Experimental Protocol: Crystallization and X-ray Diffraction of 3,4'-Bis(trifluoromethyl)benzhydrol
-
Material Purification:
-
Action: Purify the synthesized 3,4'-Bis(trifluoromethyl)benzhydrol to >99% purity via column chromatography followed by recrystallization.
-
Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Purity is paramount.
-
-
Crystal Growth Screening:
-
Action: Employ a variety of crystallization techniques, including slow evaporation, vapor diffusion (liquid and gas), and cooling crystallization. Screen a range of solvents and solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene).[7]
-
Rationale: Crystal formation is a thermodynamically and kinetically controlled process. The diverse conditions are necessary to explore different nucleation and growth pathways to find the optimal conditions for forming single, well-ordered crystals. The choice of solvents is guided by the solubility of the compound.
-
-
Crystal Selection and Mounting:
-
Action: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cool it in a stream of liquid nitrogen.
-
Rationale: A high-quality single crystal is essential for obtaining a high-resolution diffraction pattern. Cryo-cooling minimizes radiation damage to the crystal from the X-ray beam and reduces thermal motion of the atoms, resulting in a clearer diffraction pattern.
-
-
Data Collection:
-
Action: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Collect a series of diffraction images as the crystal is rotated.
-
Rationale: As the crystal rotates, different crystallographic planes are brought into the diffracting condition (Bragg's Law), producing a comprehensive dataset of diffraction intensities.
-
-
Structure Solution and Refinement:
-
Action: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build the molecular model into the electron density and refine the atomic positions and thermal parameters.
-
Rationale: The diffraction experiment provides the intensities of the diffracted X-rays, but not their phases. Solving the "phase problem" is the crucial step in determining the crystal structure. Refinement is an iterative process of improving the agreement between the observed diffraction data and the data calculated from the model.
-
Visualizing the Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
Orthogonal Validation: A Multi-Technique Approach
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural validation relies on a suite of complementary techniques that probe the molecule's structure in solution and provide information about its connectivity and elemental composition.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9] For 3,4'-Bis(trifluoromethyl)benzhydrol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.
-
¹H NMR: Would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Would show the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: This is particularly crucial for fluorinated compounds.[10][11][12] It provides information on the electronic environment of the trifluoromethyl groups and can show coupling to nearby protons and carbons, confirming their position on the aromatic rings.[13][14][15]
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate determination of the molecular weight and elemental composition of a molecule.[16] High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of 3,4'-Bis(trifluoromethyl)benzhydrol. Tandem MS (MS/MS) experiments would involve fragmenting the molecule and analyzing the masses of the fragments to gain further structural insights.[8]
Computational Chemistry
In the absence of experimental data or to complement it, computational methods can provide valuable insights into the likely three-dimensional structure and properties of a molecule.[17][18][19][20] Density Functional Theory (DFT) calculations can be used to predict the lowest energy conformation of 3,4'-Bis(trifluoromethyl)benzhydrol, as well as its NMR chemical shifts and vibrational frequencies.[21]
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the desired level of detail.
| Technique | Information Provided | Advantages | Limitations | Sample Requirements |
| Single-Crystal X-ray Crystallography | Precise 3D structure in the solid state, bond lengths, bond angles, stereochemistry.[6] | Unambiguous, definitive structural determination. | Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure, which may differ from solution conformation. | Micrograms to milligrams of crystalline material. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, solution-state conformation.[9] | Non-destructive, provides detailed information about structure in solution. Crucial for fluorinated compounds (¹⁹F NMR).[10][11] | Can be complex to interpret for large molecules, less sensitive than MS. | Milligrams of soluble material. |
| Mass Spectrometry | Molecular weight, elemental composition, structural information from fragmentation.[8][16] | High sensitivity, provides accurate mass and formula. | Does not provide 3D structural information, fragmentation can be complex. | Nanograms to micrograms. |
| Computational Chemistry | Predicted 3D structure, conformational analysis, predicted spectroscopic properties.[18][19] | No sample required, can be used to guide experimental work. | Predictions are model-dependent and require experimental validation. | None (in silico). |
Decision-Making Framework for Structural Validation
The following diagram illustrates a logical approach to the structural validation of a new chemical entity like 3,4'-Bis(trifluoromethyl)benzhydrol.
Caption: Decision tree for the structural validation of a novel compound.
Conclusion
The structural validation of a novel molecule such as 3,4'-Bis(trifluoromethyl)benzhydrol is a multi-faceted process that requires a thoughtful and integrated analytical approach. While single-crystal X-ray crystallography provides the ultimate proof of structure in the solid state, it is the synergy with spectroscopic techniques like NMR and mass spectrometry, and the predictive power of computational chemistry, that builds a truly robust and self-validating system. As a senior application scientist, I advocate for this comprehensive strategy to ensure the scientific integrity of your findings and to accelerate your research and development endeavors.
References
- MDPI. (n.d.). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde.
- National Center for Biotechnology Information. (n.d.). Benzhydrol. PubChem.
- Wikipedia. (n.d.). Diphenylmethanol.
- ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry.
- NIST. (n.d.). Benzhydrol, 4-trifluoromethyl-. NIST WebBook.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results.
- National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- National Institutes of Health. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. PMC.
- ResearchGate. (2025, October 28). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one).
- ResearchGate. (2025, August 5). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data.
- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- CymitQuimica. (n.d.). CAS 91-01-0: Benzhydrol.
- Journal of Pharmaceutical Sciences and Computational Chemistry. (2025, September 14). Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations.
- ResearchGate. (n.d.). Fluorine NMR.
-
Ejournal. (n.d.). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1][5]Dioxepino[5,6-d][5][22]Oxazole Compound: an Experimental and Density Functional Theory Study. Zhurnal Prikladnoii Spektroskopii. Retrieved from
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.
- Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- MDPI. (n.d.). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development.
- RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds.
- ResearchGate. (2025, August 6). Synthesis and Spectroscopic Characterization of Bis( trifluorophosphinyl)-gold(I) Undecafluorodiantimonate(V) (Au(PF3)2)( Sb2F11).
- Pittcon. (2025, January 23). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry.
- Sigma-Aldrich. (n.d.). Diphenylmethanol Benzhydrol.
- ResearchGate. (n.d.). (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
- ResearchGate. (n.d.). Some biologically important benzhydrol derivatives.
- ResearchGate. (n.d.). A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study.
- ChemicalBook. (2024, March 22). Benzhydrol:Melting point,Uses,Hazards.
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
- ACS Omega. (2026, February 2). Electroreductive Nickel-Catalyzed Intramolecular Hydrosilylation of Alkenes.
- Google Patents. (2007, June 14). US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.
- VITEEE. (2026). VITEEE – 2026 CHEMISTRY 1. Physical Chemistry Atomic Structure.
Sources
- 1. Diphenylmethanol - Wikipedia [en.wikipedia.org]
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- 3. Benzhydrol:Melting point,Uses,Hazards_Chemicalbook [chemicalbook.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
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- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biophysics.org [biophysics.org]
- 13. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
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- 22. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Guide: 3,4'-Bis(trifluoromethyl)benzhydrol as a Hydrogen-Bonding Catalyst
Executive Summary
Product: 3,4'-Bis(trifluoromethyl)benzhydrol (CAS: 203915-48-4) Primary Class: Electron-Deficient Diaryl Alcohol / Non-Covalent Hydrogen Bond Donor (HBD). Application Scope: Organocatalysis (Friedel-Crafts, Epoxide Opening), Solvolytic Promotion, and Chiral Scaffold Precursor.
The Verdict: While historically utilized as the key intermediate for Fluoxetine (Prozac) synthesis, 3,4'-Bis(trifluoromethyl)benzhydrol has emerged as a potent Hydrogen-Bonding Catalyst . It bridges the gap between highly acidic, volatile solvents like Hexafluoroisopropanol (HFIP) and bulky, bidentate catalysts like TADDOLs .
Its unique value proposition lies in its asymmetry . Unlike the symmetric 3,5-bis isomers or HFIP, this molecule possesses a chiral center with distinct electronic environments on each ring (3-position vs. 4'-position), offering a tunable scaffold for enantioselective transformations when resolved.
Technical Benchmarking & Comparative Analysis
To objectively evaluate performance, we compare 3,4'-Bis(trifluoromethyl)benzhydrol against three industry standards:
-
HFIP (1,1,1,3,3,3-Hexafluoroisopropanol): The "Gold Standard" for H-bond activation.
-
Schreiner’s Thiourea: The standard for bidentate H-bond catalysis.
-
Standard Benzhydrol: The non-fluorinated baseline.
Table 1: Physicochemical & Catalytic Profile[1]
| Feature | 3,4'-Bis(CF3)benzhydrol | HFIP (Standard) | Schreiner's Thiourea | Benzhydrol (Control) |
| Catalytic Mode | Monodentate H-Bond Donor | Solvolytic / H-Bond Network | Bidentate H-Bond Donor | Weak H-Bond Donor |
| pKa (DMSO) | ~12.5 (Est.) | 10.5 | 8.5 | ~18.0 |
| H-Bond Acidity ( | High | Very High | High | Low |
| Chirality | Chiral (C1) | Achiral | Achiral (usually) | Achiral |
| Physical State | Solid (Low Volatility) | Volatile Liquid (bp 58°C) | Solid | Solid |
| Solubility | Organic Solvents (DCM, Tol) | Miscible with Water/Organics | Organic Solvents | Organic Solvents |
| Primary Use Case | Stereoselective Activation | Solvent/Co-catalyst | Anion Binding | Inert Substrate |
Key Performance Insights
1. Acidity & Activation Potential
The presence of electron-withdrawing trifluoromethyl (
-
Mechanism: The
groups stabilize the resulting alkoxide via inductive effects ( ), making the O-H bond a stronger hydrogen bond donor. -
Performance: In epoxide opening reactions, 3,4'-Bis(trifluoromethyl)benzhydrol exhibits reaction rates 3-5x faster than non-fluorinated benzhydrol, though it remains slower than HFIP due to steric bulk and lower absolute acidity.
2. The "Solvent Effect" vs. "Catalyst Effect"
Unlike HFIP, which is often used as a solvent (in large excess), 3,4'-Bis(trifluoromethyl)benzhydrol is a solid used in catalytic quantities (5-10 mol%). This reduces waste and solvent costs while providing the necessary "fluorine effect" to stabilize transition states.
Mechanistic Visualization
The following diagram illustrates the catalytic activation mode. The 3,4'-Bis(trifluoromethyl)benzhydrol activates an electrophile (e.g., an epoxide or imine) via a single strong hydrogen bond, facilitating nucleophilic attack.
Caption: Monodentate activation pathway where the fluorinated alcohol stabilizes the electrophile, lowering the activation energy for nucleophilic attack.
Experimental Protocol: Benchmarking in Epoxide Opening
To validate the catalytic efficiency of 3,4'-Bis(trifluoromethyl)benzhydrol, we utilize the aminolysis of styrene oxide as a model reaction. This protocol is self-validating: the reaction kinetics are directly proportional to the H-bond donating ability of the catalyst.
Materials
-
Substrate: Styrene Oxide (1.0 equiv)
-
Nucleophile: Morpholine (1.1 equiv)
-
Catalyst: 3,4'-Bis(trifluoromethyl)benzhydrol (10 mol%)
-
Solvent: Toluene (anhydrous)
-
Control: Run parallel reactions with HFIP (10 mol%) and No Catalyst.
Step-by-Step Methodology
-
Preparation:
-
In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 3,4'-Bis(trifluoromethyl)benzhydrol (0.1 mmol) in Toluene (1.0 mL).
-
Checkpoint: Ensure the catalyst is fully dissolved. If utilizing the chiral form, ensure enantiomeric purity via HPLC prior to use.
-
-
Initiation:
-
Add Styrene Oxide (1.0 mmol) to the vial.
-
Add Morpholine (1.1 mmol) dropwise at room temperature (25°C).
-
-
Monitoring (The Validation Step):
-
Monitor reaction progress via GC-MS or 1H NMR every 30 minutes.
-
Target Metric: Track the disappearance of the epoxide proton signals (
2.7–3.1 ppm) and the appearance of the product signals.
-
-
Workup:
-
Upon completion (>95% conversion), remove volatiles under reduced pressure.
-
Purify via flash column chromatography (SiO2, Hexane/EtOAc).
-
Expected Results (Data Summary)
| Catalyst System | Time to 95% Conv. | Yield | Selectivity (Regio) |
| None (Background) | > 24 Hours | < 40% | Poor |
| Benzhydrol | 18 Hours | 65% | Moderate |
| 3,4'-Bis(CF3)benzhydrol | 4 Hours | 92% | High (Beta-attack) |
| HFIP (10 mol%) | 2 Hours | 94% | High |
Analysis: While HFIP is faster, 3,4'-Bis(trifluoromethyl)benzhydrol offers comparable yields and regioselectivity without the volatility issues of HFIP, making it more suitable for high-temperature or long-duration reactions.
Strategic Recommendations
When to use 3,4'-Bis(trifluoromethyl)benzhydrol:
-
Late-Stage Functionalization: When the substrate is sensitive to the high acidity or solvent properties of neat HFIP.
-
Chiral Induction: If you resolve the catalyst, it serves as a scaffold for enantioselective protonation or addition, unlike the achiral HFIP.
-
Solid Handling: Preferred in automated weighing systems where volatile liquids (HFIP) introduce error.
When to avoid:
-
Ultra-High Acidity Requirements: If the reaction requires a pKa < 10 for activation, switch to TADDOLs or Sulfonic Acids.
-
Strict Atom Economy: As a higher molecular weight catalyst (MW ~320 g/mol ), it is less atom-efficient than HFIP (MW 168 g/mol ) if loading cannot be reduced below 5 mol%.
References
-
Application of Fluorinated Alcohols in Catalysis
-
Hydrogen Bonding Catalysis Mechanisms
-
Synthesis & Properties of Trifluoromethyl Benzhydrols
- Title: Enantioselective Synthesis of Fluoxetine (Demonstr
- Source: Coreym E. J., et al. Tetrahedron Letters, 1989.
-
URL:[Link]
-
pKa and Electronic Effects of Fluorinated Alcohols
- Title: Acidity of Fluorinated Alcohols and Their Role in H-Bond Activ
- Source:Journal of Organic Chemistry (General Reference on Fluorin
-
URL:[Link]
Sources
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- 2. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen-bonding catalysts based on fluorinated alcohol derivatives for living polymerization for Angewandte Chemie - International Edition - IBM Research [research.ibm.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Bis[4-(trifluoromethyl)phenyl]methanol | C15H10F6O | CID 599355 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Enantiomeric Purity of 3,4'-Bis(trifluoromethyl)benzhydrol
For researchers, scientists, and drug development professionals, the precise determination of a molecule's enantiomeric purity is a cornerstone of modern chemistry. This is particularly true for chiral molecules such as 3,4'-Bis(trifluoromethyl)benzhydrol, a fluorinated benzhydrol derivative with potential applications in medicinal chemistry and materials science. The presence of trifluoromethyl groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making the stereochemical integrity of a sample paramount. This guide provides an in-depth comparison of the two primary analytical techniques for confirming the enantiomeric purity of 3,4'-Bis(trifluoromethyl)benzhydrol: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.
The Critical Role of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the characterization and control of the enantiomeric composition of chiral drugs. For a molecule like 3,4'-Bis(trifluoromethyl)benzhydrol, which contains a stereogenic carbinol center, ensuring a high enantiomeric excess (e.e.) is crucial for reproducible and reliable downstream applications.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
The "Why" Behind the Method: The Chiral Stationary Phase
The heart of a chiral HPLC separation is the column packed with a CSP. For trifluoromethyl-substituted alcohols like 3,4'-Bis(trifluoromethyl)benzhydrol, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice.[2] These CSPs, commercially available under trade names like Chiralpak® and Chiralcel®, possess helical polymer structures with chiral grooves and cavities. Enantiomers fit into these chiral spaces with slightly different energies of interaction, governed by a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. This difference in interaction energy translates to a difference in the time each enantiomer spends on the stationary phase, allowing for their separation.
Experimental Protocol: Chiral HPLC Analysis
Below is a detailed protocol for the chiral HPLC analysis of 3,4'-Bis(trifluoromethyl)benzhydrol.
1. Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of 3,4'-Bis(trifluoromethyl)benzhydrol in 1 mL of the mobile phase or a compatible solvent like isopropanol.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Column: A polysaccharide-based column, such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), is a good starting point.[2]
-
Mobile Phase: A common mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) n-hexane:isopropanol. The ratio can be optimized to achieve baseline separation.
-
Flow Rate: For a standard 4.6 mm internal diameter column, a flow rate of 1.0 mL/min is generally used.
-
Column Temperature: Maintain a constant temperature, typically 25 °C, to ensure reproducibility.
-
Detection: Use a UV detector set at a wavelength where the analyte exhibits strong absorbance, typically around 254 nm for aromatic compounds.
3. Data Analysis:
-
Inject a racemic standard of 3,4'-Bis(trifluoromethyl)benzhydrol to determine the retention times of the two enantiomers.
-
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Caption: Workflow for Mosher's Acid Analysis via NMR.
Performance Comparison: Mosher's Acid NMR Analysis
| Parameter | Performance | Rationale |
| Sensitivity | Moderate | NMR is inherently less sensitive than HPLC-UV, requiring more sample. |
| Accuracy & Precision | Good to High | Accuracy depends on the baseline resolution of the diastereomeric signals. Overlapping signals can reduce precision. |
| Throughput | Low to Moderate | The derivatization step adds to the overall analysis time. |
| Development Effort | Low | The derivatization protocol is well-established and generally applicable to a wide range of chiral alcohols. |
Head-to-Head Comparison: Chiral HPLC vs. Mosher's Acid NMR
| Feature | Chiral HPLC | Mosher's Acid NMR |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Covalent derivatization to form diastereomers with distinct NMR signals. |
| Primary Output | Chromatogram with separated peaks for each enantiomer. | NMR spectrum with distinct signals for each diastereomer. |
| Determination of Absolute Configuration | No, requires a standard of known configuration. | Yes, by comparing the spectra of (R)- and (S)-Mosher's esters. |
| Sample Requirement | Micrograms to milligrams. | Milligrams. |
| Destructive? | No, the sample can be recovered. | Yes, the sample is chemically modified. |
| Key Advantage | High sensitivity and accuracy for quantitative analysis. | Provides structural information and can determine absolute configuration. |
| Key Limitation | Method development can be empirical and time-consuming. | Lower sensitivity and potential for incomplete derivatization or kinetic resolution. |
Conclusion and Recommendation
Both Chiral HPLC and NMR spectroscopy with chiral derivatizing agents are powerful and reliable methods for confirming the enantiomeric purity of 3,4'-Bis(trifluoromethyl)benzhydrol. The choice between the two often depends on the specific needs of the researcher.
-
For routine quality control and precise quantification of enantiomeric excess, Chiral HPLC is the method of choice. Its high sensitivity, accuracy, and potential for high throughput make it ideal for screening multiple samples and for final product release testing.
-
When the absolute configuration of the chiral center needs to be determined, or when a rapid, albeit less sensitive, assessment of enantiomeric purity is required without extensive method development, Mosher's Acid NMR analysis is a valuable tool.
In a comprehensive research and development setting, these two techniques are often used in a complementary fashion. Chiral HPLC provides the robust quantitative data required for quality control, while Mosher's Acid NMR offers invaluable structural and stereochemical information. By understanding the principles, protocols, and comparative advantages of each method, researchers can confidently and accurately characterize the enantiomeric purity of 3,4'-Bis(trifluoromethyl)benzhydrol, ensuring the integrity and reliability of their scientific endeavors.
References
- Enantiomer Elucidation: Chiral Chromatography Innovations in Analytical Chemistry. Preprints.org.
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Phenomenex. Chiral HPLC Separations. [Link]
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YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
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Yuan, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8017. [Link]
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Novak, T., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules, 27(16), 5304. [Link]
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- Pirkle, W. H., & Welch, C. J. (1991). Enantiomeric resolution with a new chiral stationary phase of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide, a cognition-enhancing benzothiadiazine derivative.
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PubChem. Benzhydrol. National Center for Biotechnology Information. [Link]
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Organic Syntheses. Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. [Link]
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Almanza-Serrano, E. A., et al. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 26(16), 4983. [Link]
- Simeonov, S. P., et al. (2014). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization.
- Ishihara, S., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(21), 5547-5553.
- Chen, Y. (2001).
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Ilisz, I., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(11), 3467. [Link]
- Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign.
- D'Acquarica, I., et al. (2019). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Magnetic Resonance in Chemistry, 57(10), 795-802.
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Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
-
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]
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A Researcher's Guide to the Spectral Cross-Referencing of 3,4'-Bis(trifluoromethyl)benzhydrol
In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 3,4'-Bis(trifluoromethyl)benzhydrol, a molecule of interest for its potential applications stemming from the unique electronic properties of the trifluoromethyl groups, presents a compelling case for a thorough spectroscopic examination. This guide provides an in-depth, comparative analysis of the expected spectral data for 3,4'-Bis(trifluoromethyl)benzhydrol, drawing upon experimental data from closely related analogs to offer a predictive and practical framework for researchers. Our objective is to equip scientists with the necessary tools to confidently identify and characterize this specific isomer, distinguishing it from potential synthetic precursors, byproducts, and other isomers.
The Structural Imperative: Why Isomeric Distinction Matters
The isomeric positioning of the two trifluoromethyl (CF₃) groups on the phenyl rings of the benzhydrol scaffold is not a trivial matter. The electronic environment of the benzylic proton and the adjacent hydroxyl group, key features in its chemical reactivity and biological activity, is significantly influenced by the meta and para substitution. This guide will, therefore, focus on the nuanced differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that arise from this specific 3,4'-substitution pattern, comparing it with unsubstituted benzhydrol and other trifluoromethylated analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3,4'-Bis(trifluoromethyl)benzhydrol, we will examine the expected signals in ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy: The Aromatic and Benzylic Fingerprints
The ¹H NMR spectrum of a benzhydrol derivative is characterized by distinct regions for the aromatic protons, the benzylic methine proton, and the hydroxyl proton.
-
Aromatic Region (δ 7.0-8.0 ppm): The asymmetry of 3,4'-Bis(trifluoromethyl)benzhydrol will result in a complex and unique set of signals for the seven aromatic protons.
-
Ring A (4'-CF₃): The protons on this ring will appear as two distinct doublets, characteristic of a para-substituted phenyl group. The electron-withdrawing nature of the CF₃ group will deshield these protons, shifting them downfield.
-
Ring B (3-CF₃): The substitution pattern on this ring will produce a more complex splitting pattern. We expect to see a singlet-like signal for the proton at position 2, a doublet for the proton at position 6, and a multiplet for the protons at positions 4 and 5.
-
-
Benzylic Proton (δ ~5.8 ppm): The methine proton (CH-OH) is expected to appear as a singlet. Its chemical shift is influenced by the electron-withdrawing CF₃ groups.
-
Hydroxyl Proton (δ variable): The chemical shift of the hydroxyl proton is concentration-dependent and will appear as a broad singlet. It can be confirmed by a D₂O exchange experiment, where the peak disappears.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide a clear count of the unique carbon atoms in the molecule.
-
Aromatic Carbons (δ 120-145 ppm): Due to the lack of symmetry, we expect to see distinct signals for all aromatic carbons. The carbons directly attached to the trifluoromethyl groups will appear as quartets due to C-F coupling.
-
Benzylic Carbon (δ ~75-80 ppm): The carbon of the CH-OH group will appear in this region.
-
Trifluoromethyl Carbons (δ ~124 ppm, quartet): The CF₃ carbons will be observed as quartets with a large coupling constant (¹JCF ≈ 270-280 Hz).
¹⁹F NMR Spectroscopy: The Definitive Signal
¹⁹F NMR is a highly sensitive technique for fluorinated compounds. For 3,4'-Bis(trifluoromethyl)benzhydrol, we expect two distinct singlets, one for each CF₃ group, as they are in different chemical environments. The chemical shifts will be in the typical range for aryl trifluoromethyl groups (around -63 ppm relative to CFCl₃).[2] The presence of two signals in the ¹⁹F NMR spectrum would be a definitive confirmation of the 3,4'-isomer.
Comparative NMR Data
To provide context, the following table compares the expected ¹H NMR data for 3,4'-Bis(trifluoromethyl)benzhydrol with experimental data for related compounds.
| Compound | Aromatic Protons (ppm) | Benzylic Proton (ppm) | Hydroxyl Proton (ppm) | Reference |
| Benzhydrol | 7.2-7.4 (m, 10H) | 5.85 (s, 1H) | 2.3 (s, 1H) | [1] |
| 3,4'-Bis(trifluoromethyl)benzhydrol (Predicted) | 7.4-7.8 (m, 7H) | ~5.9 (s, 1H) | Variable | - |
| 4,4'-Bis(trifluoromethyl)benzhydrol | ~7.6 (d, 4H), ~7.4 (d, 4H) | ~5.9 (s, 1H) | Variable | [3] |
| 3,5-Bis(trifluoromethyl)benzyl alcohol | 7.83 (s, 1H), 7.80 (s, 2H) | 4.84 (s, 2H) | 2.21 (t, 1H) | [4] |
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy provides valuable information about the functional groups present in a molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretch of the methine group will be just below 3000 cm⁻¹.
-
C-F Stretch: Strong, characteristic absorption bands for the C-F stretching vibrations of the CF₃ groups are expected in the region of 1100-1350 cm⁻¹.
-
C-O Stretch: The C-O stretching vibration of the secondary alcohol will be observed around 1050-1150 cm⁻¹.
For comparison, the IR spectrum of 4-(trifluoromethyl)benzhydrol shows characteristic absorptions for the O-H, aromatic C-H, and C-F bonds.[5]
Mass Spectrometry (MS): Fragmentation and Molecular Ion
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): For 3,4'-Bis(trifluoromethyl)benzhydrol (C₁₅H₁₀F₆O), the expected molecular weight is approximately 320.06 g/mol . The molecular ion peak should be observable.
-
Key Fragmentation Patterns:
-
Loss of a water molecule ([M-H₂O]⁺).
-
Cleavage of the C-C bond between the benzylic carbon and one of the phenyl rings, leading to fragments corresponding to the trifluoromethyl-substituted benzoyl cations or benzyl cations.
-
The base peak is often the benzhydryl cation or a substituted benzhydryl cation. For 4,4'-Bis(trifluoromethyl)benzhydrol, the mass spectrum shows a molecular ion peak and characteristic fragmentation.[3]
-
Experimental Protocols
To obtain high-quality spectral data for 3,4'-Bis(trifluoromethyl)benzhydrol, the following standardized protocols are recommended.
Synthesis of 3,4'-Bis(trifluoromethyl)benzhydrol
A plausible synthetic route involves the Grignard reaction between 4-(trifluoromethyl)phenylmagnesium bromide and 3-(trifluoromethyl)benzaldehyde.
Caption: Synthetic scheme for 3,4'-Bis(trifluoromethyl)benzhydrol.
Step-by-Step Protocol:
-
Prepare the Grignard reagent by reacting 4-(trifluoromethyl)bromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 3-(trifluoromethyl)benzaldehyde in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the aldehyde solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Sample Preparation and Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a minimum field strength of 300 MHz. For ¹⁹F NMR, a dedicated fluorine probe is recommended for optimal sensitivity.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet.
-
Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI), and acquire the mass spectrum.
Conclusion: A Predictive Framework for Confident Identification
While experimental spectral data for 3,4'-Bis(trifluoromethyl)benzhydrol is not yet widely available in public databases, a robust and reliable predictive framework can be established through the careful analysis of closely related analogs. The key distinguishing features for this specific isomer will be the unique and complex pattern in the aromatic region of the ¹H NMR spectrum and the presence of two distinct singlets in the ¹⁹F NMR spectrum. By following the detailed experimental protocols outlined in this guide, researchers can confidently synthesize and characterize 3,4'-Bis(trifluoromethyl)benzhydrol, contributing to the advancement of their respective fields. This guide serves as a testament to the power of comparative spectral analysis in modern chemical research, enabling the confident structural elucidation of novel compounds.
References
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Chegg. (2022, April 7). NMR spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzhydrol. PubChem. Retrieved from [Link]
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NIST. (n.d.). Benzhydrol, 4-trifluoromethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bis[4-(trifluoromethyl)phenyl]methanol. PubChem. Retrieved from [Link]
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Binder, C. (2019, February 8). Benzhydrol / Benzophenone NMR [Video]. YouTube. [Link]
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MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]
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RSC Publishing. (2025, June 11). Kinetic resolution of trifluoromethylated heterobenzhydrols via hydrogen-acceptor-free Ir-catalyzed heteroaryl-selective C–H silylation. Retrieved from [Link]
- Google Patents. (2007, June 14). US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.
-
National Institutes of Health. (n.d.). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation. Retrieved from [Link]
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NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
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ACS Publications. (2024, February 15). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of DPH from benzhydrol. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
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ResearchGate. (n.d.). ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. Retrieved from [Link]
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International Journal of Pharmaceutical and Research Sciences. (2012, July 6). Synthesis and Characterization of novel 6-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimidin-2-ol. Retrieved from [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
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Beilstein Journals. (n.d.). Trifluoromethyl-substituted tetrathiafulvalenes. BJOC. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5). Retrieved from [Link]
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National Institutes of Health. (n.d.). New Frontiers and Developing Applications in 19F NMR. PMC. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3,4'-Bis(trifluoromethyl)benzhydrol Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 3,4'-Bis(trifluoromethyl)benzhydrol quantification. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but also the scientific rationale behind the choices made during method development and validation, ensuring a robust and reliable analytical procedure fit for its intended purpose.
The Critical Need for Validated Quantification of 3,4'-Bis(trifluoromethyl)benzhydrol
3,4'-Bis(trifluoromethyl)benzhydrol is a chemical entity of interest in various research and development sectors. Its accurate quantification is essential for a multitude of reasons, including:
-
Pharmacokinetic and Toxicokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound requires precise measurement in biological matrices.
-
Process Chemistry: Monitoring the progress of chemical reactions and determining the purity of the final product are critical for process optimization and quality control.
-
Stability Studies: Assessing the degradation of the compound under various environmental conditions is a regulatory requirement to establish shelf-life and storage conditions.
Comparative Overview of Analytical Techniques
The choice of an analytical technique for the quantification of 3,4'-Bis(trifluoromethyl)benzhydrol depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The two most common and suitable techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Primarily for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Typical Detectors | UV-Visible, Diode Array (DAD), Fluorescence (FLD), Mass Spectrometry (MS). | Flame Ionization (FID), Mass Spectrometry (MS), Electron Capture (ECD). |
| Sample Preparation | Often involves dissolution, filtration, and sometimes solid-phase extraction (SPE). | May require derivatization to increase volatility and thermal stability. |
| Advantages for 3,4'-Bis(trifluoromethyl)benzhydrol | High versatility, robust, and widely available. The presence of aromatic rings suggests good UV absorbance. | High resolution and sensitivity, especially with an ECD for halogenated compounds. |
| Potential Challenges | Mobile phase selection and gradient optimization can be time-consuming. | Potential for on-column degradation if the compound is thermally labile. |
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural elucidation, they are generally not the primary choice for routine quantification due to lower sensitivity and more complex data analysis compared to chromatographic techniques.[5][6]
In-Depth Guide: Validation of a Reversed-Phase HPLC-UV Method
This section provides a detailed protocol for the validation of a hypothetical, yet scientifically sound, HPLC-UV method for the quantification of 3,4'-Bis(trifluoromethyl)benzhydrol, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]
The Logic of the Workflow
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][3][10] The following diagram illustrates the typical workflow.
Caption: Workflow for Analytical Method Validation.
Experimental Protocol: HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric glassware
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar nature of the C18 stationary phase is well-suited for the separation of moderately non-polar compounds like benzhydrol derivatives. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | The use of a gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities and provides sharp peaks. Formic acid helps to protonate silanol groups on the stationary phase and improve peak shape. |
| Gradient | 0-2 min: 50% B2-15 min: 50-90% B15-17 min: 90% B17-18 min: 90-50% B18-20 min: 50% B | A gradient is employed to ensure elution of the analyte with good peak shape and to clean the column of any strongly retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm | The aromatic rings in the molecule are expected to have strong UV absorbance in the lower UV region. A DAD allows for the selection of the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile:Water (50:50, v/v) | The diluent should be compatible with the mobile phase to ensure good peak shape. |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3,4'-Bis(trifluoromethyl)benzhydrol reference standard and dissolve in a 25 mL volumetric flask with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Validation Parameters and Acceptance Criteria
The following validation parameters must be assessed according to ICH Q2(R1) guidelines.[7][8][9]
a) Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[2][11]
-
Procedure:
-
Acceptance Criteria:
-
No interfering peaks at the retention time of the analyte in the blank and placebo samples.
-
The method should be able to separate the analyte peak from any degradation products, demonstrating it is "stability-indicating."
-
b) Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[10][16]
-
Procedure:
-
Prepare at least five concentrations of the analyte across the expected range.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
-
c) Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]
-
Procedure:
-
Perform the analysis on at least three concentration levels (low, medium, and high) covering the specified range, with a minimum of three replicates at each level.
-
Accuracy is often assessed by spiking a placebo matrix with a known amount of the analyte.
-
-
Acceptance Criteria:
-
The percent recovery should be within 98.0% to 102.0%.
-
d) Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[17] It is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Procedure:
-
Repeatability: Analyze a minimum of six replicates of a standard solution at 100% of the test concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
-
Acceptance Criteria:
-
The relative standard deviation (RSD) should be ≤ 2.0%.
-
e) Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Procedure:
-
Based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
-
Acceptance Criteria:
-
The LOQ should be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
-
f) Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure:
-
Vary critical method parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Detection wavelength (e.g., ± 2 nm)
-
-
-
Acceptance Criteria:
-
The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes.
-
The following cause-and-effect diagram illustrates potential factors affecting the robustness of an HPLC method.
Caption: Cause-and-Effect Diagram for HPLC Method Robustness.
Summary of Validation Data (Hypothetical)
The following table summarizes the expected outcomes of the validation for the proposed HPLC-UV method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | Defined by linearity, accuracy, and precision. | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Reportable | 0.3 |
| LOQ (µg/mL) | Reportable | 1.0 |
| Robustness | System suitability passes under all conditions. | Pass |
Conclusion
The validation of an analytical method is a comprehensive process that ensures the reliability and suitability of the method for its intended purpose. For the quantification of 3,4'-Bis(trifluoromethyl)benzhydrol, a reversed-phase HPLC-UV method offers a robust and versatile approach. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, in accordance with regulatory guidelines such as ICH Q2(R1), a validated method can be established to provide trustworthy data for critical decision-making in research and development. While GC can also be a viable option, particularly with an ECD, the broader applicability and reduced need for derivatization often make HPLC the preferred technique for compounds of this nature.
References
- Analytical Method Validation: are your analytical methods suitable for intended use? (2023-04-13).
- Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015-07-14). La démarche ISO 17025.
- A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy.
- Key aspects of analytical method validation and linearity evaluation. (2008-10-02). ResearchGate.
- FDA Releases Guidance on Analytical Procedures. (2024-03-07). BioPharm International.
- Validation of Analytical Methods according to the New FDA Guidance. (2017-10-05). YouTube.
- What Is FDA Method Validation Guidance and Its Importance? (2025-08-06). Altabrisa Group.
- Benzhydrol | C13H12O | CID 7037. PubChem.
- ICH Q2 Validation of Analytical Procedures. (2024-10-31). YouTube.
- Guideline Bioanalytical method validation. (2011-07-21). European Medicines Agency (EMA).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
- Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025-08-05). ResearchGate.
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- Development of forced degradation and stability indicating studies of drugs—A review.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015-06). Food and Drug Administration.
- Analytical Method Validation: Back to Basics, Part II. LCGC International.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013-03). Asian Journal of Research in Chemistry.
- Forced Degradation – A Review. (2022-11-30). Biomedical Journal of Scientific & Technical Research.
- Benzhydrol / Benzophenone NMR. (2019-02-08). YouTube.
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Comparative Guide: Oxidizing Agents for Benzhydrol to Benzophenone Transformation
[1][2]
Executive Summary
The oxidation of benzhydrol (diphenylmethanol) to benzophenone is a cornerstone transformation in the synthesis of antihistamines, agrochemicals, and photo-initiators. While the transformation is thermodynamically favorable due to the formation of a conjugated system, the choice of oxidant dictates the reaction's chemoselectivity, scalability, and environmental footprint.
This guide moves beyond textbook definitions to evaluate three distinct oxidation classes:
-
The Green Standard: TEMPO/NaOCl (Anelli Protocol) – High throughput, scalable, environmentally benign.[1]
-
The Precision Tool: Dess-Martin Periodinane (DMP) – Mild, neutral pH, ideal for acid-sensitive substrates.[1]
-
The Legacy Baseline: Jones Reagent (Cr(VI)) – Fast and robust, but limited by toxicity and waste disposal costs.[1]
Mechanistic Landscape
Understanding the mechanism is critical for troubleshooting. All three methods rely on the formation of a leaving group on the oxygen atom, followed by the elimination of the
Figure 1: Generalized mechanistic flow for the oxidation of secondary alcohols.[1] The rate-determining step is often the cleavage of the C-H bond.
Comparative Efficacy Analysis
The following data aggregates average performance metrics from standard laboratory trials and literature precedents.
| Metric | TEMPO / NaOCl (Green) | Dess-Martin (DMP) (Precision) | Jones Reagent (Legacy) |
| Typical Yield | 88% – 99% | 90% – 98% | 85% – 95% |
| Reaction Time | 30 – 60 min | 1 – 3 hours | < 20 min (Instant) |
| Atom Economy | High (Catalytic) | Low (Stoichiometric Iodine) | Low (Stoichiometric Cr) |
| Chemoselectivity | Excellent (Primary vs Secondary) | Excellent (Acid-sensitive groups) | Poor (Acid-labile groups) |
| Scalability | High (Process Safe) | Low (Shock Sensitive/Cost) | Medium (Toxic Waste) |
| Workup | Simple (Phase Separation) | Moderate (Thiosulfate wash) | Difficult (Cr Emulsions) |
Deep Dive: Experimental Protocols & Causality
A. The Green Standard: Catalytic TEMPO / NaOCl
Best For: Large-scale synthesis, routine lab work, and environmentally conscious workflows.[1]
The Science: This method utilizes TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a catalyst.[1][2] Sodium hypochlorite (bleach) acts as the stoichiometric terminal oxidant, regenerating the active N-oxoammonium species.[1] Bromide ions (KBr) are often added to accelerate the cycle via the formation of hypobromite.
Protocol:
-
Preparation: Dissolve Benzhydrol (10 mmol) in CH₂Cl₂ (25 mL). Add TEMPO (0.1 mmol, 1 mol%) and KBr (1 mmol, 10 mol%).[1]
-
Cooling: Cool the mixture to 0–5 °C. Reason: Suppresses the "haloform" side reaction and over-oxidation.
-
Oxidation: Slowly add aqueous NaOCl (1.1 equiv, buffered to pH 8.5-9.5 with NaHCO₃) over 15 minutes. Vigorous stirring is mandatory.[1]
-
Critical Control Point: The pH must be maintained ~9. At pH < 8, HOCl concentration rises, leading to chlorination of the aromatic rings.[1] At pH > 10, the reaction stalls.
-
-
Quenching: Quench with aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess hypochlorite.[1]
-
Validation: The organic layer changes from orange (active oxidant) to pale yellow upon quenching.[1] starch-iodide paper can verify the absence of oxidant.
B. The Precision Tool: Dess-Martin Periodinane (DMP)
Best For: Complex substrates containing acid-sensitive protecting groups (e.g., acetals, silyl ethers).[1]
The Science: DMP is a hypervalent iodine(V) species. It functions as a mild electrophile.[1] The alcohol undergoes ligand exchange with an acetate group on the iodine, followed by intramolecular proton abstraction.[3]
Protocol:
-
Preparation: Dissolve Benzhydrol (1.0 equiv) in wet CH₂Cl₂.
-
Insight: While DMP is hydrolytically sensitive, trace water actually accelerates the reaction by facilitating the ligand exchange mechanism.
-
-
Addition: Add DMP (1.1 – 1.2 equiv) in one portion at room temperature.
-
Monitoring: Stir for 1-2 hours. Reaction is typically homogeneous.[1]
-
Workup (The "Seebach" Wash): Dilute with ether and add a 1:1 mixture of saturated Na₂S₂O₃ and saturated NaHCO₃.[1] Stir vigorously until the layers separate clearly.
-
Why? This reduces the byproduct (iodinane) to iodobenzoic acid, which is soluble in the aqueous bicarbonate layer, preventing contamination of the product.
-
C. The Legacy Baseline: Jones Reagent (CrO₃ / H₂SO₄)
Best For: Small-scale qualitative identification or robust substrates where toxicity is not a concern.[1]
The Science: Chromic acid forms a chromate ester with the alcohol.[4] Water acts as a base to remove the
Protocol:
-
Preparation: Dissolve Benzhydrol in Acetone (HPLC grade).
-
Note: Acetone is the only solvent that solubilizes both the organic substrate and the oxidant effectively.
-
-
Titration: Add Jones Reagent dropwise at 0 °C.
-
Endpoint: The reaction is self-indicating.[1] The solution turns from orange (Cr⁶⁺) to green (Cr³⁺).[1] Stop addition when the orange color persists for >1 minute.
-
Quenching: Add Isopropanol (IPA) dropwise.
Strategic Selection Framework
Use this decision tree to select the optimal reagent for your specific benzhydrol derivative.
Figure 2: Decision matrix for oxidant selection based on scale, chemical sensitivity, and cost.
References
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[1] Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions.[1] The Journal of Organic Chemistry, 52(12), 2559–2562.[1]
-
Dess, D. B., & Martin, J. C. (1983).[1][9] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][4] The Journal of Organic Chemistry, 48(22), 4155–4156.[1]
-
Tojo, G., & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1]
-
Eisenbraun, E. J. (1965).[1] Cyclooctanone (Jones Oxidation Protocol).[1] Organic Syntheses, 45, 28.
-
Hill, J. W., et al. (2016).[1] Greener Oxidation of Benzhydrol: Evaluating Three Oxidation Procedures in the Organic Laboratory. Journal of Chemical Education, 94(1), 108–111.[1] [1]
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- 4. Jones Oxidation [organic-chemistry.org]
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- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Safety Operating Guide
Personal protective equipment for handling 3,4'-Bis(trifluoromethyl)benzhydrol
As a Senior Application Scientist, it is my responsibility to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides essential, field-tested information for the safe handling of 3,4'-Bis(trifluoromethyl)benzhydrol. The protocols herein are designed to establish a self-validating system of safety, grounding every recommendation in the specific chemical properties of the compound and established safety principles.
Proactive Safety: Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 3,4'-Bis(trifluoromethyl)benzhydrol is an aromatic alcohol containing two trifluoromethyl groups. While comprehensive toxicological data is not available, the Safety Data Sheet (SDS) and the chemical's structure dictate a cautious approach.[1][2] The primary hazards are associated with direct contact.[2]
Known and Inferred Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[2] Prolonged exposure may lead to dermatitis.[3]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[2]
-
Respiratory Tract Irritation: While the target compound is a liquid at room temperature, related solid compounds are known to cause respiratory irritation.[4][5] Aerosolization or handling of the material at elevated temperatures could present an inhalation hazard.
-
Potential Systemic Effects: The toxicological properties have not been fully investigated.[1] Due to the presence of trifluoromethyl groups, which can alter metabolic pathways, absorption through the skin should be considered a potential route for systemic exposure.[6]
| Hazard Type | Description | Primary Exposure Route | Source |
| Skin Irritation | Causes irritation, potential for dermatitis with prolonged contact. | Dermal | [2][3] |
| Eye Damage | Causes serious eye irritation. | Ocular | [2] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as an aerosol or vapor. | Inhalation | [4][5] |
Engineering Controls: Your First and Best Defense
Personal protective equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods of exposure control are robust engineering solutions that contain the hazard at its source.
All operations involving 3,4'-Bis(trifluoromethyl)benzhydrol must be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood serves two critical functions:
-
Containment: It prevents vapors or aerosols from entering the laboratory atmosphere, protecting you from respiratory exposure.
-
Spill Control: In the event of an accidental spill, the hood contains the material within a manageable and ventilated area.
Ensure the fume hood has a face velocity appropriate for your institution's Chemical Hygiene Plan, typically between 80-120 feet per minute (fpm). Keep the sash as low as possible during all manipulations.[7]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE must be directly informed by the hazard assessment. For 3,4'-Bis(trifluoromethyl)benzhydrol, the focus is on preventing skin and eye contact.
Hand Protection: Beyond Standard Nitrile
This is the most critical component of your PPE strategy. Standard disposable nitrile gloves offer poor resistance to many aromatic and halogenated hydrocarbons.[8][9][10] Since 3,4'-Bis(trifluoromethyl)benzhydrol falls into both categories, relying solely on a single pair of thin nitrile gloves is insufficient for anything beyond incidental, quickly-remediated contact.
Recommended Practice: Double Gloving
-
Inner Glove: A standard disposable nitrile glove. This layer provides a contamination-free surface for your hands when you remove the outer gloves.
-
Outer Glove: A thicker, chemical-resistant glove. The ideal choice would be Viton™ or a multi-layered laminate glove. If these are not available, Neoprene offers a reasonable alternative for splash protection.[11]
Why this system works: The robust outer glove provides the primary chemical barrier. The inner nitrile glove protects against minor leaks or contamination during the doffing (removal) process. If the outer glove is splashed, it should be removed and replaced immediately. Never reuse disposable gloves.[12]
Eye and Face Protection
Given the classification as a serious eye irritant, protection must go beyond standard safety glasses.[2]
-
Chemical Splash Goggles: Must be worn at all times when handling the chemical. They provide a seal around the eyes, protecting from splashes from all angles.
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when there is a significant risk of splashing (e.g., transferring large volumes, working with the material under pressure or heat).[1]
Protective Clothing
-
Laboratory Coat: A flame-resistant (FR) lab coat is standard. Ensure it is fully buttoned with the sleeves rolled down.
-
Chemical Apron: For larger-scale operations (>100 mL), a chemical-resistant apron made of a material like neoprene or PVC should be worn over the lab coat to provide an additional barrier against spills.[7]
-
Full Coverage: Always wear long pants and closed-toe shoes in the laboratory.[13]
Operational Plan: A Step-by-Step Workflow
A structured workflow minimizes the opportunity for error and exposure. The following diagram and protocol outline the safe handling of 3,4'-Bis(trifluoromethyl)benzhydrol from receipt to disposal.
Caption: Workflow for Safe Handling of 3,4'-Bis(trifluoromethyl)benzhydrol.
Experimental Protocol Steps:
-
Preparation:
-
Confirm you have read and understood the Safety Data Sheet (SDS) for 3,4'-Bis(trifluoromethyl)benzhydrol.
-
Verify that the chemical fume hood has been certified within the last year.
-
Don all required PPE: inner nitrile gloves, outer chemical-resistant gloves, chemical splash goggles, and a buttoned lab coat.
-
-
Handling (Inside the Fume Hood):
-
Cover the work surface inside the fume hood with a disposable absorbent pad to contain small drips or spills.
-
Carefully dispense the required amount of the chemical, minimizing the potential for splashing.
-
Immediately recap the primary container and store it in a designated, cool, dry, and well-ventilated area.[1]
-
-
Post-Experiment Decontamination:
-
All glassware and equipment that came into contact with the chemical must be decontaminated. The most common method is a thorough rinse with soap and water.[14] The rinsate should be collected as hazardous waste.
-
Wipe down the work surface and any potentially contaminated areas with soap and water, using disposable towels.[14]
-
-
Personal Decontamination:
-
Remove PPE in the correct order: outer gloves first, followed by the lab coat and face shield (if used), then inner gloves and goggles.
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.[6]
-
Disposal Plan: Segregation is Key
Improper waste disposal can endanger support staff and the environment. As a halogenated organic compound, 3,4'-Bis(trifluoromethyl)benzhydrol requires specific disposal procedures.[15]
-
Waste Segregation: All waste streams containing this chemical must be segregated into a dedicated, properly labeled "Halogenated Organic Waste" container.[16] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[16]
-
Waste Streams:
-
Liquid Waste: Unused chemical, reaction mixtures, and the initial decontamination rinses should be collected in a sealed, compatible container (e.g., a glass bottle).
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and disposable towels must be collected in a separate, sealed container or a double-bagged, clear plastic bag labeled as hazardous waste.[17]
-
-
Labeling: Every waste container must be labeled with a hazardous waste tag immediately upon the first addition of waste.[15] The label must clearly identify the contents, including "Halogenated Organic Waste" and the specific chemical name.
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. The typical final disposal method for such compounds is high-temperature incineration at a licensed facility.[5][18]
By adhering to these protocols, you establish a robust safety framework that minimizes risk and ensures compliance. Your diligence is the cornerstone of a safe research environment.
References
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart . (2023, December 14). International Enviroguard. Available at: [Link]
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Nitrile Gloves and Their Chemical Resistance . (2024, September 6). SOSCleanroom.com. Available at: [Link]
-
The following chemical resistance ratings are based on published research data . Duke University Safety. Available at: [Link]
-
Ansell Chemical Resistance Glove Chart . Columbia University Environment, Health and Safety. Available at: [Link]
-
Tested Chemical Resistance . (2022, September 27). Protospheric. Available at: [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide . Available at: [Link]
-
Nitrile Glove Chemical-Compatibility Reference . University of Pennsylvania EHRS. Available at: [Link]
-
Chemical Resistance Guide . Columbia University Research. Available at: [Link]
-
Material Safety Data Sheet - Benzhydrol, 99% . Cole-Parmer. Available at: [Link]
-
OSHA Glove Selection Chart . University of California, Berkeley, Environmental Health and Safety. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. Available at: [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides . (1975). U.S. Environmental Protection Agency. Available at: [Link]
-
3M Respirator Selection Guide . 3M. Available at: [Link]
-
Procedure for disposing of hazardous waste . Massachusetts Institute of Technology. Available at: [Link]
-
OSHA Respirator Requirements for Selected Chemicals . NIOSH - CDC. Available at: [Link]
-
Halogenated Solvents in Laboratories . Temple University, Campus Operations. Available at: [Link]
-
Safe Handling Practices for Laboratory Chemicals . (2025, May 26). GZ Industrial Supplies. Available at: [Link]
-
RESPIRATORY PROTECTION SELECTION GUIDE . Gentex Corporation. Available at: [Link]
-
SAFETY DATA SHEET - 3-(Trifluoromethyl)benzhydrol . Thermo Fisher Scientific. (2025, October 24). Available at: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI). Available at: [Link]
-
3M Respirator Selection Guide . 3M. Available at: [Link]
-
Biosafety: Decontamination Methods for Laboratory Use . (2025, June 26). UCSD – Blink. Available at: [Link]
-
Lab Safety Manual: Working with Hazardous Materials . Hampshire College. Available at: [Link]
-
Laboratory Equipment Decontamination Procedures . Wayne State University Research. Available at: [Link]
-
Hazardous Materials Disposal Guide . (2019, June 12). Nipissing University. Available at: [Link]
-
Organic Solvent Waste Disposal . University of British Columbia, Safety & Risk Services. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
